Product packaging for 5-Methyl-2-hepten-4-one(Cat. No.:CAS No. 102322-83-8)

5-Methyl-2-hepten-4-one

Cat. No.: B146534
CAS No.: 102322-83-8
M. Wt: 126.20 g/mol
InChI Key: ARJWAURHQDJJAC-GQCTYLIASA-N
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Description

5-Methyl-2-hepten-4-one has been reported in Corylus avellana with data available.
shows an intense, hazelnut-like aroma;  structure in first source
isolated from hazelnut fruits

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B146534 5-Methyl-2-hepten-4-one CAS No. 102322-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-5-methylhept-2-en-4-one
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InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017670
Record name (E)-5-Methyl-2-hepten-4-one
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Molecular Weight

126.20 g/mol
Source PubChem
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Physical Description

Colourless liquid; hazelnut, metallic, buttey odour
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.845-0.852
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

102322-83-8, 81925-81-7
Record name (E)-5-Methyl-2-hepten-4-one
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Record name (E)-5-Methyl-2-hepten-4-one
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Record name 2-Hepten-4-one, 5-methyl-
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Record name 2-Hepten-4-one, 5-methyl-, (2E)
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Record name 2-Hepten-4-one, 5-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-HEPTEN-4-ONE
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-hepten-4-one: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Methyl-2-hepten-4-one. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Properties and Structure

This compound, also known by its common name Filbertone, is a naturally occurring organic compound and a key flavor component in hazelnuts.[1] It is classified as an enone, a class of organic compounds containing both an alkene and a ketone functional group.[2] The molecule exists as a mixture of enantiomers in its natural form, with the composition varying depending on the source.[1]

General and Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.20 g/mol [3]
IUPAC Name (2E)-5-Methyl-2-hepten-4-one[3]
CAS Number 81925-81-7[3]
Appearance Colorless to pale yellow liquid[4]
Odor Fruity, hazelnut, green, nutty, roasted[5]
Boiling Point 170 °C (lit.)[5]
Density 0.845 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.444 (lit.)[5]
Solubility Slightly soluble in water; soluble in oils.[4]
Structural Information

The structural identifiers for this compound are provided in the table below.

IdentifierStringReference(s)
SMILES CCC(C)C(=O)/C=C/C[3]
InChI InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+[3]
InChIKey ARJWAURHQDJJAC-GQCTYLIASA-N[3]

The structure of this compound features a chiral center at the C5 position, leading to the existence of (R) and (S) enantiomers.[6] The double bond at the C2 position is predominantly in the trans (E) configuration.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group adjacent to the chiral center, the methine proton at the chiral center, the vinyl protons, and the methyl group attached to the double bond. The coupling between the vinyl protons will be characteristic of a trans configuration (typically a larger coupling constant, >12 Hz).

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically in the 190-200 ppm range). The two sp² carbons of the alkene will be in the 120-150 ppm region. The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its functional groups. Key expected peaks include:

  • C=O stretch (ketone): A strong, sharp peak around 1670-1690 cm⁻¹.

  • C=C stretch (alkene): A medium intensity peak around 1620-1640 cm⁻¹.

  • C-H stretch (sp²): A peak just above 3000 cm⁻¹.

  • C-H stretch (sp³): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) is expected at m/z 126. Key fragment ions observed in GC-MS analysis include:

  • m/z 69: This is often the base peak and can be attributed to the loss of the sec-butyl group.

  • m/z 41: A common fragment in aliphatic compounds.

  • m/z 98: Resulting from the loss of an ethyl group.[4]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are described below.

This protocol involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by oxidation.[7]

Step 1: Preparation of 5-methyl-hept-2-en-4-ol

  • Prepare 2-butylmagnesium bromide from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether.

  • Add a solution of 56 g of crotonaldehyde in 60 ml of ether dropwise to the Grignard reagent at a temperature of 0° to 10° C.

  • Boil the mixture under reflux for 2 hours.

  • After cooling, decompose the reaction mixture with ice water/hydrochloric acid.

  • Extract the product, neutralize the organic phase, and distill to obtain 5-methyl-hept-2-en-4-ol.

Step 2: Oxidation to this compound

  • Slowly add a mixture of 40.34 g of sodium dichromate and 54.1 g of sulfuric acid to 52 g of the alcohol from Step 1, while cooling with ice.

  • Allow the reaction to proceed for an additional hour at room temperature.

  • Extract the product with ether.

  • Wash the organic phase until neutral.

  • Remove the solvent and distill the crude product.

  • Redistill using a slotted tube column to obtain pure 5-methyl-hept-2-en-4-one.[7]

This method avoids the use of a Grignard reaction and stoichiometric oxidation.[8]

  • React acetoacetate with 2-methylbutyryl chloride to form the intermediate 2-methylbutyryl acetate.

  • Condense the intermediate with acetaldehyde in the presence of a base catalyst (e.g., pyrrolidine) in a suitable solvent like toluene.

  • Control the pH of the reaction mixture (around 6) and maintain the temperature at approximately 30°C for several hours.

  • The resulting product, this compound, can then be isolated and purified.[8]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the qualitative and quantitative analysis of this compound.

Sample Preparation:

  • Dilute the sample in a suitable solvent such as methanol or hexane.

GC-MS Conditions (Typical):

  • GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, targeting the characteristic ions (m/z 126, 98, 69, 41).

Biological Activity and Signaling Pathways

The primary known biological activity of this compound is its role as a flavor and fragrance compound, contributing to the characteristic aroma of hazelnuts. This sensory perception is mediated through its interaction with olfactory receptors in the nasal epithelium.

While specific studies detailing the interaction of this compound with particular olfactory receptors are limited, the general mechanism of odor perception provides a relevant signaling pathway. Ketones are known to interact with a variety of olfactory receptors.[8] The binding of an odorant molecule, such as this compound, to an olfactory receptor initiates a G-protein-coupled signaling cascade.

Olfactory Signaling Pathway

The binding of an odorant molecule to an Olfactory Receptor (OR), a G-protein coupled receptor, triggers a signaling cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylate Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Starting Materials (e.g., Grignard Reagent + Crotonaldehyde) Reaction Chemical Reaction (e.g., Grignard Addition / Oxidation) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Washing Neutral Wash Extraction->Washing Drying Drying of Organic Phase Washing->Drying Distillation Distillation / Column Chromatography Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product GCMS_Analysis_Workflow Sample Sample Preparation (Dilution) Injection GC Injection Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Chromatogram & Spectrum) Detection->Data_Processing Identification Compound Identification (Library Match & Retention Time) Data_Processing->Identification Quantification Quantification (Peak Area) Data_Processing->Quantification

References

The Natural Occurrence of 5-Methyl-2-hepten-4-one in Hazelnuts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, commonly known as filbertone, is a key volatile organic compound that plays a pivotal role in the characteristic aroma profile of hazelnuts (Corylus avellana L.).[1] Its potent nutty, roasted, and slightly fruity notes make it a significant contributor to the sensory perception of both raw and processed hazelnuts. This technical guide provides a comprehensive overview of the natural occurrence of this compound in hazelnuts, including quantitative data, detailed analytical methodologies for its detection and quantification, and a discussion of its enantiomeric distribution and the impact of processing.

Quantitative Occurrence of this compound

The concentration of this compound in hazelnuts is influenced by several factors, including the cultivar, geographical origin, and most significantly, the roasting process. Raw hazelnuts contain relatively low levels of this compound, while roasting dramatically increases its concentration, suggesting it is largely formed from precursors during heat treatment.[2]

Below is a summary of quantitative data from various studies:

Hazelnut MaterialCultivar/OriginConcentration of this compound (µg/kg)Reference
Unroasted Hazelnut OilCommercial Blend6.4--INVALID-LINK--
Roasted Hazelnut OilCommercial Blend315.8--INVALID-LINK--
Raw HazelnutsTonda Romana (Italy)Not specified, but present--INVALID-LINK--
Roasted Hazelnut PasteTonda Romana (Italy)Not specified, but significantly increased--INVALID-LINK--

Enantiomeric Distribution

This compound exists as two enantiomers, (R)- and (S)-filbertone. In nature, there is a slight excess of the (S)-isomer, though the exact enantiomeric ratio can vary depending on the hazelnut's origin.[3] The roasting process can lead to a decrease in the enantiomeric excess of the (S)-form, suggesting that the heat-induced formation from precursors is not highly stereoselective.

Experimental Protocols

The accurate quantification of this compound in a complex matrix like hazelnuts requires sophisticated analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds in food. For higher accuracy, Stable Isotope Dilution Assays (SIDA) are employed.

Protocol 1: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the semi-quantitative and relative quantification of this compound in hazelnuts.

1. Sample Preparation:

  • Grind raw or roasted hazelnut kernels into a fine powder.

  • Accurately weigh a specific amount of the ground sample (e.g., 1-2 g) into a headspace vial.

  • Add a saturated NaCl solution to the vial to improve the release of volatile compounds.

  • Add a known amount of an appropriate internal standard (e.g., 4-methyl-2-pentanol) for semi-quantification.

2. HS-SPME Procedure:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector of the GC-MS system (e.g., 250°C for 5 minutes).

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound, monitoring characteristic ions such as m/z 69, 97, and 126.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the compound by comparing its peak area to that of the internal standard.

Protocol 2: Quantitative Analysis by Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification as it compensates for analyte losses during sample preparation and analysis.

1. Synthesis of Labeled Internal Standard:

  • A deuterated analog of this compound (e.g., [²H₂]-5-methyl-(E)-2-hepten-4-one) is required as the internal standard. This is typically synthesized in a laboratory setting.

2. Sample Preparation and Extraction:

  • Homogenize a known weight of the hazelnut sample.

  • Add a precise amount of the synthesized deuterated internal standard to the homogenized sample.

  • Perform a solvent extraction to isolate the volatile fraction. Dichloromethane is a common solvent for this purpose.

  • Concentrate the extract to a known volume.

3. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS system.

  • GC Conditions: Similar to the HS-SPME method, using a suitable capillary column and temperature program to achieve good separation.

  • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for both the native (e.g., m/z 69, 126) and the labeled (e.g., m/z 71, 128) compound.

4. Quantification:

  • Calculate the concentration of this compound in the original sample based on the known amount of the added internal standard and the measured peak area ratios of the native and labeled compounds.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in hazelnuts has not been fully elucidated and remains an area of active research. It is widely believed that this unsaturated ketone is formed from the degradation of unsaturated fatty acids, particularly during the roasting process. The significant increase in its concentration upon heating suggests the breakdown of non-volatile precursors present in the raw nuts. The general pathway for the biosynthesis of unsaturated fatty acids in plants is well-established, involving a series of desaturase enzymes. However, the specific enzymatic or thermal degradation steps leading to the formation of this compound from these fatty acids in hazelnuts are yet to be identified.

Visualizations

Experimental_Workflow_HS_SPME_GC_MS cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Grind Grind Hazelnuts Weigh Weigh Sample Grind->Weigh Add_NaCl Add Saturated NaCl Weigh->Add_NaCl Add_IS Add Internal Standard Add_NaCl->Add_IS Equilibrate Equilibrate in Headspace Add_IS->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Desorb in GC Injector Extract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect by Mass Spectrometer Separate->Detect Identify Identify Compound Detect->Identify Quantify Quantify Compound Identify->Quantify

Caption: Workflow for the analysis of this compound in hazelnuts using HS-SPME-GC-MS.

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_gc_ms_sida GC-MS Analysis (SIM Mode) cluster_quantification Quantification Homogenize Homogenize Hazelnut Sample Add_Labeled_IS Add Labeled Internal Standard Homogenize->Add_Labeled_IS Solvent_Extract Solvent Extraction Add_Labeled_IS->Solvent_Extract Concentrate Concentrate Extract Solvent_Extract->Concentrate Inject Inject Extract Concentrate->Inject Monitor_Ions Monitor Native & Labeled Ions Inject->Monitor_Ions Calculate_Ratio Calculate Peak Area Ratio Monitor_Ions->Calculate_Ratio Determine_Conc Determine Concentration Calculate_Ratio->Determine_Conc

Caption: Workflow for the quantitative analysis of this compound using Stable Isotope Dilution Assay (SIDA).

Conclusion

This compound is a naturally occurring and critical aroma compound in hazelnuts, with its concentration being significantly enhanced by the roasting process. Accurate quantification of this compound is essential for quality control and flavor research in the food industry. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS and SIDA, provide robust frameworks for researchers and scientists. Further investigation into the biosynthetic pathway of this compound will provide deeper insights into flavor development in hazelnuts and may open avenues for its modulation through agricultural practices or processing conditions.

References

The Biosynthesis of Filbertone in Corylus avellana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, or (E)-5-methyl-2-hepten-4-one, is the quintessential flavor compound of hazelnuts (Corylus avellana), lending it the characteristic nutty and roasted aroma. While the presence and sensory impact of filbertone are well-documented, its precise endogenous biosynthetic pathway within the hazelnut plant remains an area of active investigation. This technical guide synthesizes the current understanding of filbertone biosynthesis, presenting a detailed overview of a proposed biocatalytic pathway, established analytical methodologies for its quantification, and a summary of its occurrence in raw and processed hazelnuts. This document distinguishes between the hypothesized enzymatic cascade and the yet-to-be-elucidated native metabolic route in Corylus avellana.

Introduction

Filbertone is a chiral molecule, naturally occurring as a mixture of (S) and (R) enantiomers. In its natural state within raw hazelnuts, there is a slight excess of the (S)-enantiomer, suggesting a stereo-guided enzymatic synthesis.[1] The concentration of filbertone, particularly the (R)-enantiomer, markedly increases upon roasting, indicating a thermally driven formation from precursors that are currently unknown.[1][2] The dual origin, both enzymatic and thermal, complicates the complete elucidation of its formation. This guide will focus on the known and proposed pathways, providing a foundational understanding for further research.

Proposed Biocatalytic Pathway of a Filbertone Precursor

A novel, multi-step enzymatic cascade for the synthesis of a filbertone precursor has been proposed as a potential route for the industrial biocatalytic production of this valuable flavor compound.[3] It is crucial to note that while this pathway provides a plausible biochemical route, the enzymes cited are not derived from Corylus avellana, and this pathway has not been definitively confirmed to operate in vivo within the hazelnut plant.

The proposed pathway commences with two amino acid precursors: L-Threonine and D-Isoleucine.[3]

The key enzymatic steps are as follows:

  • Deamination of L-Threonine: L-Threonine is converted to α-ketobutyric acid by the enzyme threonine deaminase .[3]

  • Oxidative Deamination of D-Isoleucine: D-Isoleucine is converted to 3-methyl-2-oxopentanoic acid by D-amino acid oxidase .[3]

  • Carbon-Carbon Ligation: The most critical step involves the C-C ligation of the two keto acids, catalyzed by a transketolase . This reaction forms the acyloin compound, 3-hydroxy-5-methyl-heptan-4-one, which serves as the direct precursor to filbertone.[3]

The final dehydration of this precursor to yield filbertone is presumed to occur subsequently.

Proposed Filbertone Precursor Biosynthesis cluster_ligation L-Threonine L-Threonine alpha-Ketobutyric acid alpha-Ketobutyric acid L-Threonine->alpha-Ketobutyric acid Threonine deaminase D-Isoleucine D-Isoleucine 3-Methyl-2-oxopentanoic acid 3-Methyl-2-oxopentanoic acid D-Isoleucine->3-Methyl-2-oxopentanoic acid D-amino acid oxidase 3-Hydroxy-5-methyl-heptan-4-one 3-Hydroxy-5-methyl-heptan-4-one alpha-Ketobutyric acid->3-Hydroxy-5-methyl-heptan-4-one Transketolase 3-Methyl-2-oxopentanoic acid->3-Hydroxy-5-methyl-heptan-4-one Filbertone Filbertone 3-Hydroxy-5-methyl-heptan-4-one->Filbertone Dehydration

Proposed biocatalytic pathway for a filbertone precursor.

Quantitative Data

The concentration of filbertone in hazelnuts is highly variable, influenced by factors such as geographical origin, cultivar, and processing, particularly roasting.

Sample TypeFilbertone Concentration (µg/kg)Reference
Raw Hazelnuts1.4[2]
Roasted Hazelnuts (180°C, 9 min)660[2]
Roasted Hazelnuts (180°C, 15 min)1150[2]
Oil from Unroasted Nuts< 10[2]
Oil from Roasted Nuts315[2]
Hazelnut Spread (<1% hazelnuts)< 4[4]
Hazelnut Spread (1-10% hazelnuts)4 - 45[4]
Hazelnut Spread (>10% hazelnuts)> 45[4]

Experimental Protocols

The analysis of filbertone in hazelnut matrices is predominantly carried out using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Filbertone Extraction and Analysis from Hazelnut Products

This protocol is adapted from the methodology described for the analysis of filbertone in hazelnut spreads.[2]

Objective: To extract and quantify filbertone from a given hazelnut-containing sample.

Materials:

  • Sample (e.g., ground hazelnuts, hazelnut paste, hazelnut oil)

  • Saturated NaCl solution

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • CombiPal autosampler (or manual SPME holder)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 mL of a saturated NaCl solution to the vial. The salt solution helps to increase the volatility of the analytes.

  • Equilibration: Seal the vial and place it in an autosampler tray or heating block. Equilibrate the sample at 60°C for 10 minutes with agitation. This allows the volatile compounds, including filbertone, to partition into the headspace.

  • SPME Extraction: Insert the DVB/CAR/PDMS SPME fiber into the headspace of the vial and expose it for a defined period (e.g., 5 minutes) at 60°C to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injector port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

  • Data Acquisition and Quantification: The GC separates the volatile compounds, and the MS detects and identifies them based on their mass spectra. Quantification is typically performed using an external calibration curve prepared with a standard of filbertone.

Experimental Workflow for Filbertone Analysis cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample_Weighing Weigh 0.1g of Sample Add_Salt Add 1.5mL Saturated NaCl Sample_Weighing->Add_Salt Vial_Sealing Seal Vial Add_Salt->Vial_Sealing Equilibration Equilibrate at 60°C for 10 min Vial_Sealing->Equilibration Extraction Expose SPME Fiber for 5 min Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for filbertone analysis via HS-SPME-GC-MS.

Conclusion and Future Perspectives

The biosynthesis of filbertone in Corylus avellana is a complex process involving both enzymatic and thermal pathways. While a plausible biocatalytic route has been proposed for industrial application, the definitive endogenous pathway within the hazelnut plant, including the specific enzymes and genes involved, remains to be elucidated. Future research should focus on identifying the genes responsible for filbertone biosynthesis in Corylus avellana through transcriptomic and genomic approaches. Furthermore, detailed enzymatic assays using hazelnut protein extracts are necessary to confirm the proposed pathway and identify the native enzymes. A comprehensive understanding of the genetic and biochemical basis of filbertone formation will be invaluable for the targeted breeding of hazelnut cultivars with enhanced flavor profiles and for the biotechnological production of this important natural flavor compound.

References

A Technical Guide to the Sensory Properties of 5-Methyl-2-hepten-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the distinct sensory properties of the (S)- and (R)-enantiomers of 5-Methyl-2-hepten-4-one, a key flavor compound commonly known as filbertone. The significant differences in odor perception between these chiral molecules underscore the stereochemical precision of olfactory receptors, a critical consideration in flavor science and the development of targeted chemical agents. This document outlines the sensory profiles, quantitative odor thresholds, relevant experimental protocols for synthesis and analysis, and the underlying biochemical signaling pathway.

Sensory Profile and Quantitative Data

The sensory characteristics of this compound are critically dependent on its stereochemistry. The (S)-enantiomer is the principal flavor compound responsible for the characteristic aroma of hazelnuts.[1] In contrast, the (R)-enantiomer imparts a distinctly different and weaker aroma. The enantiomeric composition of filbertone in natural sources, such as hazelnuts, can vary, with roasted hazelnuts typically showing a higher proportion of the (-)-(E,R) enantiomer compared to raw hazelnuts.[2]

A comprehensive sensory assessment reveals significant qualitative and quantitative differences between the two primary enantiomers.[2] The odor threshold for the (-)-(E,R)-enantiomer is approximately ten times higher than that of the potent (+)-(E,S)-enantiomer, indicating a significantly lower sensitivity of the human olfactory system to the (R)-form.[2]

Table 1: Sensory and Olfactory Properties of (E)-5-Methyl-2-hepten-4-one Enantiomers

Property(+)-(E,S)-5-Methyl-2-hepten-4-one (Filbertone)(-)-(E,R)-5-Methyl-2-hepten-4-one
Common Name (+)-Filbertone(-)-Filbertone
Sensory Description Hazelnut, fatty, metallic, balsamic, strong impact[2]Hazelnut, soft, butter, chocolate, metallic, weaker impact[2]
Relative Odor Threshold Baseline (1x)~10x higher than (+)-(E,S)-enantiomer[2]
Natural Occurrence Primary enantiomer in raw hazelnuts (80-85%)[2]Minor enantiomer in raw hazelnuts (15-20%), increases upon roasting[2]

Experimental Protocols

Enantioselective Synthesis of (S)-5-Methyl-2-hepten-4-one

A green and scalable chemoenzymatic synthesis has been developed, avoiding hazardous reagents and anhydrous conditions.[3] The process begins with a chiral pool substrate and proceeds through a four-step aldol-based sequence.[3]

Key Steps: [4]

  • Acylation: (S)-2-methylbutanoyl chloride is reacted with potassium ethyl malonate in the presence of magnesium chloride in tetrahydrofuran (THF).

  • Enzymatic Hydrolysis: The resulting ketoester is subjected to enantioselective hydrolysis using an immobilized lipase (e.g., Novozym 435) in a phosphate buffer to yield the enantioenriched keto acid.

  • Aldol Condensation: The keto acid undergoes a decarboxylative Knoevenagel condensation with acetaldehyde to furnish the corresponding ketol.

  • Dehydration: The final acid-catalyzed dehydration of the ketol using an acid catalyst like p-toluenesulfonic acid in a hydrocarbon solvent (e.g., cyclohexane) yields the target enantioenriched (S)-5-methylhept-2-en-4-one.

G cluster_synthesis Workflow for Enantioselective Synthesis of (S)-Filbertone start (S)-2-Methylbutanol (Chiral Pool) step1 Acylation with Potassium Ethyl Malonate start->step1 CDI, MgCl2 THF step2 Enzymatic Hydrolysis (e.g., Novozym 435) step1->step2 Phosphate Buffer step3 Aldol Condensation with Acetaldehyde step2->step3 TBAHSO4 step4 Acid-Catalyzed Dehydration step3->step4 p-TsOH Cyclohexane end (S)-5-Methyl-2-hepten-4-one step4->end

Caption: Chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

General Synthesis of Racemic or (R)-5-Methyl-2-hepten-4-one

A general route for producing this compound involves a Grignard reaction followed by oxidation.[5] To obtain the (R)-enantiomer specifically, one would start with the corresponding chiral precursor, (R)-2-bromobutane.

Key Steps: [5]

  • Grignard Reagent Formation: 2-Butylmagnesium bromide is prepared from 2-bromobutane and magnesium filings in diethyl ether.

  • Grignard Reaction: Crotonaldehyde, dissolved in ether, is added dropwise to the Grignard reagent at a controlled temperature (0-10°C) to form 5-methyl-2-hepten-4-ol.

  • Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as sodium dichromate in the presence of sulfuric acid, yielding this compound.

Chiral Separation and Analysis

Gas chromatography (GC) with a chiral stationary phase is the standard method for separating and quantifying the enantiomers of this compound.

Protocol Outline:

  • Instrument: Gas Chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A fused silica capillary column coated with a chiral selector is required. Derivatized cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, are effective for this separation.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A split/splitless injector is used. The sample is typically diluted in a suitable solvent (e.g., dichloromethane).

  • Temperature Program: An optimized temperature gradient is used to ensure baseline separation of the enantiomers. For example, starting at 60°C, holding for 2 minutes, then ramping at 2°C/min to 180°C.

  • Detection: The separated enantiomers are detected by FID or identified by MS. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a robust methodology for identifying and quantifying the sensory attributes of a product.[7][8] It utilizes a trained panel to generate a comprehensive sensory profile.

Key Stages: [8][9]

  • Panelist Screening and Selection: Candidates are screened for sensory acuity, ability to verbalize perceptions, and availability. Typically, a panel of 10-12 judges is selected.[9]

  • Lexicon Development: The panel, guided by a facilitator, is presented with the samples (in this case, purified (S)- and (R)-enantiomers in a neutral base like water or mineral oil at various concentrations). Through open discussion, they develop a consensus list of descriptive terms (the lexicon) for the aroma, flavor, and mouthfeel attributes.

  • Panel Training: Panelists are trained using reference standards for each descriptive term to calibrate their perception and ensure consistent use of the lexicon.

  • Quantitative Evaluation: In individual booths, panelists independently rate the intensity of each attribute for each coded, randomized sample on a line scale (e.g., a 15-cm line anchored with "low" and "high").[9]

  • Data Analysis: The intensity ratings are digitized and statistically analyzed. Techniques such as Analysis of Variance (ANOVA) are used to determine significant differences in attributes between the samples. The results are often visualized using spider web plots to compare the sensory profiles.[9]

G cluster_sensory Workflow for GC-Olfactometry and Sensory Analysis sample Volatile Sample (e.g., Filbertone Solution) gc Gas Chromatography (Chiral Column) sample->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometry (Identification) splitter->ms gco Olfactometry Port (Sniffing) splitter->gco Aroma Character panel Trained Sensory Panel (QDA Protocol) gco->panel data Data Acquisition (Intensity Ratings) panel->data analysis Statistical Analysis (ANOVA, PCA) data->analysis profile Sensory Profile (Spider Web Plot) analysis->profile

Caption: Integrated workflow for instrumental and sensory analysis.

Olfactory Signaling Pathway

The perception of odorants, including chiral molecules like this compound, is initiated by their interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).[10] The distinct three-dimensional structures of the (S)- and (R)-enantiomers lead to differential binding affinities and activation patterns of the chiral ORs, resulting in different perceived smells.

The binding of an odorant to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein, Gαolf. This initiates a rapid intracellular signaling cascade.

Key Events in the Signaling Cascade:

  • Activation: The activated Gαolf subunit exchanges GDP for GTP.

  • Second Messenger Production: The Gαolf-GTP complex activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Gating: The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the OSN, causing depolarization of the cell membrane.

  • Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Caption: The canonical cAMP-mediated olfactory signaling cascade.

References

5-Methyl-2-hepten-4-one CAS number and physical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-2-hepten-4-one, a significant flavor and fragrance compound. It includes key physical data, detailed experimental protocols for its synthesis, and a representative analytical methodology. The information is structured to be a valuable resource for laboratory and development work.

Core Data and Physical Properties

This compound, also known as Filbertone or Hazelnut ketone, is a naturally occurring organic compound.[1][2] Its primary identifier in chemical literature and databases is CAS Number 81925-81-7.[1][2][3][4][5][6] The compound is recognized for its characteristic nutty and roasted hazelnut-like flavor and aroma.[1]

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 81925-81-7[3][4]
Molecular Formula C₈H₁₄O[2][4]
Molecular Weight 126.20 g/mol [4][7]
Boiling Point 170 °C (lit.)[1][8]
Density 0.845 g/mL at 25 °C (lit.)[1][8]
Refractive Index n20/D 1.444 (lit.)[1][8]
Flash Point 61 °C (141.8 °F) - closed cup[8]
Odor Profile Fruity, hazelnut, green, nutty, roasted[1]
Taste Profile Hazelnut, buttery, mushroom[1]

Experimental Protocols

This section details a two-step experimental protocol for the synthesis of this compound, commencing with a Grignard reaction to produce the alcohol intermediate, followed by an oxidation step to yield the final ketone.

Part 1: Synthesis of 5-Methyl-2-hepten-4-ol (Grignard Reaction)

Objective: To synthesize the alcohol intermediate, 5-methyl-hept-2-en-4-ol, via the reaction of a Grignard reagent with crotonaldehyde.

Materials:

  • Magnesium filings: 24.32 g

  • 2-Bromobutane: 137 g

  • Anhydrous diethyl ether: 160 ml

  • Crotonaldehyde: 56 g

  • Ice water

  • Hydrochloric acid

Procedure:

  • Prepare the Grignard reagent, 2-butylmagnesium bromide, by reacting 24.32 g of magnesium filings with 137 g of 2-bromobutane in 100 ml of anhydrous diethyl ether.

  • In a separate flask, dissolve 56 g of crotonaldehyde in 60 ml of anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0-10 °C using an ice bath.

  • Add the crotonaldehyde solution dropwise to the cooled Grignard reagent.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and then carefully decompose it by adding ice water and hydrochloric acid.

  • Extract the product with diethyl ether, neutralize the organic phase, and distill to purify.

  • The expected product is 56 g of 5-methyl-hept-2-en-4-ol, with a boiling point of 70 °C at 18 mbar.

Part 2: Oxidation to this compound

Objective: To oxidize the synthesized 5-methyl-hept-2-en-4-ol to the target ketone, this compound.

Materials:

  • 5-Methyl-hept-2-en-4-ol: 52 g

  • Sodium dichromate: 40.34 g

  • Sulfuric acid: 54.1 g

  • Diethyl ether

  • Ice

Procedure:

  • Prepare a mixture of 40.34 g of sodium dichromate and 54.1 g of sulfuric acid.

  • Slowly add this oxidizing mixture to 52 g of 5-methyl-hept-2-en-4-ol while cooling the reaction vessel with ice.

  • After the addition is complete, continue to stir the reaction at room temperature for an additional hour.

  • Extract the product from the reaction mixture using diethyl ether.

  • Wash the organic phase until it is neutral.

  • Remove the diethyl ether solvent by distillation.

  • Distill the crude product to obtain the purified this compound. Redistillation using a slotted tube column can improve purity, yielding a product with a boiling point of 72 °C at 20 mbar.

Synthesis and Analytical Workflow Visualization

The following diagrams illustrate the synthesis pathway of this compound and a representative analytical workflow for its characterization.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2-Bromobutane 2-Bromobutane Grignard_Reagent 2-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent  + Mg / Ether Mg Mg Intermediate_Alcohol 5-Methyl-2-hepten-4-ol Grignard_Reagent->Intermediate_Alcohol  + Crotonaldehyde Crotonaldehyde Crotonaldehyde Final_Product This compound Intermediate_Alcohol->Final_Product Oxidation Oxidizing_Agent Na2Cr2O7 / H2SO4 Oxidizing_Agent->Final_Product

Synthesis Pathway of this compound

Analytical_Workflow Sample Sample containing This compound Extraction Liquid-Liquid Extraction Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data Data Acquisition (Mass Spectrum) GC_MS->Data Identification Compound Identification Data->Identification

Representative GC-MS Analytical Workflow

References

Spectroscopic Profile of 5-Methyl-2-hepten-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-hepten-4-one (filbertone), a key flavor component found in hazelnuts. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural products, and drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound is an alpha,beta-unsaturated ketone with the molecular formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[1][2][3][4] Its structure, featuring a conjugated system and a chiral center at the C5 position, gives rise to a distinct spectroscopic signature that is crucial for its identification and characterization in various matrices. This guide presents a compilation of its spectral data and the methodologies for their acquisition.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for this compound. For clarity and comparative ease, all quantitative data are summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (E)-5-Methyl-2-hepten-4-one

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H11.90Doublet6.9
H26.10Doublet of Quartets15.7, 1.6
H36.80Doublet of Quartets15.7, 6.9
H52.65Sextet6.9
H61.60Multiplet
H70.90Triplet7.4
5-CH₃1.10Doublet6.9

Table 2: Predicted ¹³C NMR Data for (E)-5-Methyl-2-hepten-4-one

Carbon AtomChemical Shift (ppm)
C118.3
C2132.5
C3145.0
C4200.0
C545.0
C625.0
C711.5
5-CH₃16.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a conjugated ketone and alkene functionalities. As an α,β-unsaturated ketone, the carbonyl (C=O) stretching frequency is shifted to a lower wavenumber compared to a saturated ketone.[1][5]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3050-3000Medium=C-H StretchAlkene
~2970-2850StrongC-H StretchAlkane
~1670StrongC=O Stretchα,β-unsaturated Ketone
~1630MediumC=C StretchAlkene
~970Strong=C-H Bend (trans)Alkene
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum for the (E)-isomer.[4]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of (E)-5-Methyl-2-hepten-4-one

m/zRelative Intensity (%)Possible Fragment
12615[M]⁺ (Molecular Ion)
97100[M - C₂H₅]⁺
6985[M - C₄H₇O]⁺ or [C₅H₉]⁺
5740[C₄H₉]⁺
4195[C₃H₅]⁺
2950[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat this compound is placed directly onto the crystal of an ATR accessory of an FT-IR spectrometer.

Instrumentation and Data Acquisition: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[6] The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute for GC injection Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy (ATR) Prep_IR->IR MS Mass Spectrometry (GC-EI-MS) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (Fragmentation Pattern) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

General workflow for spectroscopic analysis.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Photochemical Stability of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated ketone moiety, a common pharmacophore and a versatile synthetic intermediate, harbors a significant potential for light-induced reactivity. This inherent photosensitivity can be both a powerful tool in synthetic chemistry and a critical liability in drug development, where it can lead to photodegradation, loss of efficacy, and the formation of potentially toxic photoproducts. This in-depth technical guide provides a comprehensive overview of the core principles governing the photochemical stability of these compounds, detailing their degradation pathways, the factors influencing their reactivity, and standardized methodologies for their evaluation.

Core Photochemical Reactions of α,β-Unsaturated Ketones

Upon absorption of ultraviolet (UV) or visible light, α,β-unsaturated ketones can undergo a variety of photochemical reactions. The specific pathway taken is highly dependent on the molecular structure, the presence of other reactants, and the reaction conditions. The most prominent of these reactions are [2+2] photocycloadditions, cis-trans isomerizations, Norrish Type I and Type II reactions, and photochemical deconjugation.

[2+2] Photocycloaddition

One of the most well-studied photochemical reactions of enones is the [2+2] cycloaddition with alkenes to form cyclobutane rings.[1][2] This reaction is a powerful tool in organic synthesis for the construction of four-membered rings.[2] The reaction typically proceeds through the triplet excited state of the enone.[1] The mechanism begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to the more stable triplet state. This triplet enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[1]

// Nodes Enone [label="α,β-Unsaturated Ketone\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enone_S1 [label="Singlet Excited State\n(S1)", fillcolor="#FBBC05", fontcolor="#202124"]; Enone_T1 [label="Triplet Excited State\n(T1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Alkene\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diradical [label="Triplet Diradical\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclobutane [label="Cyclobutane Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enone -> Enone_S1 [label="hν (Light Absorption)"]; Enone_S1 -> Enone_T1 [label="Intersystem Crossing (ISC)"]; {Enone_T1, Alkene} -> Diradical [label="Exciplex Formation"]; Diradical -> Cyclobutane [label="Spin Inversion & Ring Closure"];

// Invisible edges for layout edge [style=invis]; Enone_S1 -> Alkene; } . Caption: Mechanism of [2+2] Photocycloaddition of an enone with an alkene.

Cis-Trans Isomerization

Acyclic α,β-unsaturated ketones can undergo facile cis-trans isomerization around the carbon-carbon double bond upon photoexcitation.[3] This process can be a significant pathway for energy dissipation, competing with other photochemical reactions.[4] The isomerization can occur from both the singlet and triplet excited states.

Norrish Type I and Type II Reactions

Norrish reactions are characteristic photochemical reactions of ketones.[5][6]

  • Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond to form an acyl radical and an alkyl radical.[5][6] These radical intermediates can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.[5]

// Nodes Ketone [label="Ketone\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_Ketone [label="Excited State\n(S1 or T1)", fillcolor="#FBBC05", fontcolor="#202124"]; Radicals [label="Acyl & Alkyl Radicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarbonylation [label="Decarbonylation\n(Loss of CO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recombination [label="Recombination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disproportionation [label="Disproportionation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Products [label="Various Products", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ketone -> Excited_Ketone [label="hν"]; Excited_Ketone -> Radicals [label="α-Cleavage"]; Radicals -> Decarbonylation; Radicals -> Recombination; Radicals -> Disproportionation; Decarbonylation -> Products; Recombination -> Products; Disproportionation -> Products; } . Caption: General scheme of the Norrish Type I reaction.

  • Norrish Type II Reaction: This intramolecular reaction occurs in ketones possessing a γ-hydrogen atom. It involves the abstraction of this hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.[5][7] This biradical can then either cyclize to form a cyclobutanol derivative or cleave to yield an enol and an alkene.[7]

// Nodes Ketone [label="Ketone with γ-H\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_Ketone [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; Biradical [label="1,4-Biradical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclobutanol [label="Cyclobutanol", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Enol_Alkene [label="Enol + Alkene", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ketone -> Excited_Ketone [label="hν"]; Excited_Ketone -> Biradical [label="γ-H Abstraction"]; Biradical -> Cyclization; Biradical -> Cleavage; Cyclization -> Cyclobutanol; Cleavage -> Enol_Alkene; } . Caption: General scheme of the Norrish Type II reaction.

Photochemical Deconjugation

In the presence of a mild base, some α,β-unsaturated ketones that are otherwise photochemically inert can undergo deconjugation to form β,γ-unsaturated ketones.[8] This reaction proceeds through a photoenolization mechanism.[8]

Factors Influencing Photochemical Stability

The photochemical stability of an α,β-unsaturated ketone is not an intrinsic property but is influenced by a multitude of factors.

  • Molecular Structure: The substitution pattern on the enone scaffold can significantly impact its photostability. Bulky substituents can sterically hinder intermolecular reactions like cycloadditions. The presence of abstractable γ-hydrogens will favor Norrish Type II reactions.

  • Solvent: The polarity and protic nature of the solvent can influence the relative energies of the excited states and the stability of intermediates.[9] For instance, protic solvents can engage in hydrogen bonding with the carbonyl group, potentially altering the course of the reaction.[9]

  • Presence of Sensitizers: A photosensitizer is a molecule that can absorb light and transfer the energy to another molecule, in this case, the enone. This can be used to populate the triplet state of the enone even if its own intersystem crossing is inefficient.

  • Presence of Quenchers: Quenchers are molecules that can deactivate the excited state of the enone, thus inhibiting photochemical reactions. Dissolved oxygen is a common quencher of triplet states.

  • Wavelength of Irradiation: The energy of the absorbed light can influence which excited state is populated and, consequently, which reaction pathways are accessible.

Quantitative Assessment of Photochemical Stability

The photochemical stability of a compound is quantified by its photochemical quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photochemical event to the number of photons absorbed by the molecule.[10] A lower quantum yield for degradation indicates higher photostability.

Table 1: Selected Quantum Yields for Photoreactions of α,β-Unsaturated Ketones

CompoundReactionSolventWavelength (nm)Quantum Yield (Φ)Reference
Chalcone[2+2] Cycloaddition with isobutyleneBenzene> 3000.45N/A
4,4-Diphenylcyclohex-2-en-1-oneRearrangementtert-Butanol3130.23[11]
4,4-Diphenylcyclohex-2-en-1-oneRearrangementBenzene3130.33[11]

Note: This table is illustrative and not exhaustive. Quantitative data for specific α,β-unsaturated ketones is often dispersed in the literature and can be highly condition-dependent.

Experimental Protocols for Photostability Testing

A systematic approach is crucial for evaluating the photochemical stability of α,β-unsaturated ketones, particularly in the context of drug development. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines (specifically ICH Q1B) for photostability testing of new drug substances and products.[12][13][14]

General Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Prep [label="Sample Preparation\n(Solution or Solid State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dark_Control [label="Dark Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Irradiation [label="Irradiation\n(ICH Q1B Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Time-Point Sampling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(e.g., HPLC, UV-Vis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Eval [label="Data Evaluation\n(Degradation Kinetics, Photoproduct Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sample_Prep; Sample_Prep -> Dark_Control; Sample_Prep -> Irradiation; Irradiation -> Sampling; Sampling -> Analysis; Dark_Control -> Analysis; Analysis -> Data_Eval; Data_Eval -> End; } . Caption: A generalized workflow for conducting a photostability study.

Detailed Methodology for a Typical Photostability Study

Objective: To determine the photochemical stability of an α,β-unsaturated ketone in solution according to ICH Q1B guidelines.

Materials and Equipment:

  • α,β-Unsaturated Ketone (test substance)

  • High-purity solvent (e.g., acetonitrile, methanol, water)

  • Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., Xenon arc lamp or a combination of cool white and near-UV fluorescent lamps).[13]

  • Calibrated radiometer/lux meter.[13]

  • Quartz cuvettes or other suitable transparent containers.

  • Aluminum foil for dark controls.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) for photoproduct identification.

  • UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the α,β-unsaturated ketone in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of the solution into quartz cuvettes.

    • Prepare a dark control by wrapping a cuvette completely in aluminum foil.[14]

  • Irradiation:

    • Place the sample cuvettes and the dark control in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12][14]

    • Monitor the light exposure using a calibrated radiometer or lux meter.

    • Maintain a constant temperature throughout the experiment to minimize thermal degradation.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample cuvette.

    • Analyze the samples immediately by HPLC to determine the concentration of the parent compound. A stability-indicating HPLC method should be used.

    • Monitor for the appearance of new peaks in the chromatogram, which may correspond to photoproducts.

    • Analyze the samples by UV-Vis spectrophotometry to observe any changes in the absorption spectrum.

  • Data Analysis:

    • Plot the concentration of the α,β-unsaturated ketone as a function of irradiation time for both the irradiated and dark control samples.

    • Determine the degradation rate constant and the half-life of the compound under the specified irradiation conditions.

    • If significant degradation is observed, attempt to identify the major photoproducts using techniques such as LC-MS.

Conclusion

The photochemical stability of α,β-unsaturated ketones is a multifaceted issue of critical importance in both synthetic chemistry and pharmaceutical development. A thorough understanding of their potential photochemical reaction pathways and the factors that influence their stability is essential for designing robust synthetic routes and developing safe and effective drug products. The standardized protocols outlined in the ICH guidelines provide a rigorous framework for assessing photostability, ensuring that potential liabilities are identified and mitigated early in the development process. By employing the principles and methodologies described in this guide, researchers can better navigate the complexities of enone photochemistry and harness its potential while minimizing its risks.

References

5-Methyl-2-hepten-4-one as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hepten-4-one, an unsaturated ketone with a chiral center, is a molecule of significant interest, primarily recognized for its characteristic hazelnut and fruity aroma, which has led to its widespread use in the flavor and fragrance industry.[1][2][3] Beyond its sensory properties, its stereogenic center and versatile chemical functionalities present it as a potentially valuable chiral building block for organic synthesis. This technical guide provides a comprehensive overview of the enantioselective synthesis of this compound and explores its potential applications in asymmetric synthesis, offering insights for its utilization in the construction of complex chiral molecules relevant to pharmaceutical and agrochemical research.

Introduction to this compound

This compound, also known as filbertone, possesses a stereocenter at the C5 position, leading to the existence of (S) and (R) enantiomers. The naturally occurring enantiomer, predominantly found in hazelnuts (Corylus avellana), is the (S)-enantiomer, with enantiomeric excesses ranging from 54% to 73%.[1][4] The distinct olfactory properties of each enantiomer underscore the importance of stereochemistry in its primary application. From a synthetic standpoint, the molecule's α,β-unsaturated ketone moiety and its chiral center make it an attractive starting material for introducing chirality and constructing more complex molecular architectures. This guide will focus on the synthesis and potential synthetic utility of the enantiomerically enriched forms of this ketone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 168-170 °C
Density 0.845 g/mL at 25 °C
Refractive Index (n20/D) 1.442 - 1.446
CAS Number 81925-81-7 (racemate)

Enantioselective Synthesis of (S)-5-Methyl-2-hepten-4-one

The preparation of enantiomerically enriched this compound is crucial for both its application in the fragrance industry and its potential use as a chiral building block. Two notable synthetic routes are detailed below.

Chemoenzymatic Synthesis from (S)-2-Methylbutanoic Acid

A scalable, four-step chemoenzymatic synthesis starting from the chiral pool material (S)-2-methylbutanoic acid has been developed, offering a greener alternative to methods requiring strictly anhydrous conditions or toxic reagents.[1]

Quantitative Data for Chemoenzymatic Synthesis

StepReactionYieldEnantiomeric Excess (ee)
1(S)-2-methylbutanoic acid to ethyl (S)-4-methyl-3-oxohexanoate90% (2 steps)-
2Enzymatic hydrolysis to (S)-4-methyl-3-oxohexanoic acid100% (GC)88%
3Aldol condensation with acetaldehyde53%-
4Dehydration to (S)-5-methyl-2-hepten-4-one82%73%
Overall 39% 73%

Experimental Protocol: Chemoenzymatic Synthesis

  • Step 1 & 2: Synthesis of (S)-4-methyl-3-oxohexanoic acid. (S)-2-methylbutanoic acid is activated with 1,1'-carbonyldiimidazole (CDI) in THF. The resulting imidazolide is reacted with potassium ethyl malonate in the presence of MgCl₂ to afford ethyl (S)-4-methyl-3-oxohexanoate. This β-keto ester is then subjected to enzymatic hydrolysis using Novozym 435 in a phosphate buffer to yield crude (S)-4-methyl-3-oxohexanoic acid.[1]

  • Step 3: Synthesis of (S)-5-methyl-4-hydroxy-2-heptanone. The crude ketoacid from the previous step is dissolved in an aqueous phosphate buffer. Acetaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) are added, and the mixture is stirred to effect an aldol condensation, yielding the corresponding ketol.[1]

  • Step 4: Dehydration to (S)-5-methyl-2-hepten-4-one. The ketol is dissolved in cyclohexane, and a catalytic amount of p-toluenesulfonic acid monohydrate is added. The mixture is heated to induce dehydration, affording the final product, which is purified by vacuum distillation.[1]

Workflow for Chemoenzymatic Synthesis

chemoenzymatic_synthesis start (S)-2-Methylbutanoic Acid step1 Activation (CDI) & Knoevenagel Condensation start->step1 intermediate1 Ethyl (S)-4-methyl-3-oxohexanoate step1->intermediate1 step2 Enzymatic Hydrolysis (Novozym 435) intermediate1->step2 intermediate2 (S)-4-methyl-3-oxohexanoic acid step2->intermediate2 step3 Aldol Condensation (Acetaldehyde) intermediate2->step3 intermediate3 (S)-5-methyl-4-hydroxy-2-heptanone step3->intermediate3 step4 Dehydration (p-TsOH) intermediate3->step4 end (S)-5-Methyl-2-hepten-4-one step4->end

Caption: Chemoenzymatic synthesis of (S)-5-methyl-2-hepten-4-one.

Synthesis from (-)-2(S)-Methylbutan-1-ol

An alternative four-step synthesis utilizes the commercially available chiral alcohol (-)-2(S)-methylbutan-1-ol as the starting material.[5]

Quantitative Data for Synthesis from (-)-2(S)-Methylbutan-1-ol

StepReactionYield
1Oxidation to (S)-2-methylbutanal73%
2Coupling with allyl bromide85%
3Oxidation to (S)-5-methylhept-1-en-4-one71%
4Isomerization to (S)-5-methyl-2-hepten-4-one95%
Overall 42%

Experimental Protocol: Synthesis from (-)-2(S)-Methylbutan-1-ol

  • Step 1: Oxidation to (S)-2-methylbutanal. (-)-2(S)-Methylbutan-1-ol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.[5]

  • Step 2: Coupling with allyl bromide. The freshly purified (S)-2-methylbutanal is coupled with allyl bromide under Shono's reaction conditions to provide a diastereoisomeric mixture of alcohols.[5]

  • Step 3: Oxidation to (S)-5-methylhept-1-en-4-one. The mixture of alcohols is oxidized with PCC in dichloromethane at 0 °C to afford the β,γ-unsaturated ketone.[5]

  • Step 4: Isomerization to (S)-5-methyl-2-hepten-4-one. The β,γ-unsaturated ketone is isomerized to the thermodynamically more stable α,β-unsaturated ketone by treatment with a catalytic amount of an acid, such as p-toluenesulfonic acid.[5]

Workflow for Synthesis from (-)-2(S)-Methylbutan-1-ol

alcohol_synthesis start (-)-2(S)-Methylbutan-1-ol step1 Oxidation (PCC) start->step1 intermediate1 (S)-2-Methylbutanal step1->intermediate1 step2 Coupling (Allyl Bromide) intermediate1->step2 intermediate2 Diastereomeric Alcohols step2->intermediate2 step3 Oxidation (PCC) intermediate2->step3 intermediate3 (S)-5-Methylhept-1-en-4-one step3->intermediate3 step4 Isomerization (p-TsOH) intermediate3->step4 end (S)-5-Methyl-2-hepten-4-one step4->end

Caption: Synthesis of (S)-5-methyl-2-hepten-4-one from a chiral alcohol.

Potential Applications in Asymmetric Synthesis

While this compound is well-established in the flavor and fragrance industry, its application as a chiral building block in the synthesis of complex molecules for pharmaceuticals or agrochemicals is less documented in readily available literature.[2] However, its structure as a chiral α,β-unsaturated ketone suggests several potential stereoselective transformations that could be exploited by researchers.

Diastereoselective Conjugate Additions

The enone functionality is an excellent Michael acceptor. The presence of the chiral center at the β'-position can direct the facial selectivity of nucleophilic attack at the β-carbon, leading to the formation of a new stereocenter with a predictable diastereomeric relationship to the existing one.

  • Organocuprates (Gilman Reagents): These soft nucleophiles are known to undergo 1,4-conjugate addition to α,β-unsaturated ketones.[6] The reaction of (S)-5-methyl-2-hepten-4-one with a Gilman reagent (R₂CuLi) would be expected to proceed via a diastereoselective conjugate addition, affording a ketone with two stereocenters. The stereochemical outcome would be influenced by the steric hindrance imposed by the sec-butyl group at the chiral center.

Potential Diastereoselective Conjugate Addition

conjugate_addition start (S)-5-Methyl-2-hepten-4-one reagent 1. R₂CuLi 2. H₃O⁺ start->reagent product Diastereomerically Enriched Ketone reagent->product

Caption: Potential diastereoselective conjugate addition to the chiral enone.

Stereoselective Reductions

The enone system offers two sites for reduction: the carbon-carbon double bond and the carbonyl group.

  • Catalytic Asymmetric Hydrogenation: The C=C double bond can be stereoselectively reduced using chiral transition-metal catalysts. The existing stereocenter can influence the diastereoselectivity of this reduction.

  • Diastereoselective Carbonyl Reduction: The ketone can be reduced to a secondary alcohol. The choice of reducing agent and the influence of the adjacent chiral center can lead to the diastereoselective formation of one of the two possible alcohol diastereomers.

Asymmetric Diels-Alder Reactions

(S)-5-Methyl-2-hepten-4-one can potentially act as a chiral dienophile in Diels-Alder reactions. The facial selectivity of the diene's approach would be influenced by the stereocenter at the C5 position, leading to the formation of a chiral cyclohexene derivative with control over the newly formed stereocenters.

Conclusion

This compound is a readily accessible chiral molecule, with scalable and green enantioselective synthetic routes now established. While its primary application has been in the flavor and fragrance sector, its chemical structure holds significant, albeit largely untapped, potential for its use as a chiral building block in more complex organic synthesis. The exploration of diastereoselective conjugate additions, stereoselective reductions, and asymmetric cycloadditions with this chiral enone could provide novel and efficient pathways to valuable chiral intermediates for the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for researchers looking to leverage the stereochemical information embedded in this versatile ketone for the asymmetric synthesis of new chemical entities.

References

Biocatalytic Route to Novel Chiral Alcohols: An In-depth Technical Guide to the Reduction of 5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric biocatalytic reduction of prochiral ketones has emerged as a powerful and sustainable strategy for the synthesis of enantiopure chiral alcohols, which are pivotal building blocks in the pharmaceutical and fine chemical industries. This technical guide focuses on the potential biocatalytic reduction of 5-Methyl-2-hepten-4-one (also known as Filbertone), an α,β-unsaturated ketone, to yield novel, optically active 5-methyl-2-hepten-4-ol diastereomers. While specific literature on the biocatalytic reduction of this exact substrate is limited, this guide leverages established principles and experimental data from structurally analogous α,β-unsaturated ketones to provide a comprehensive overview of the potential methodologies, expected outcomes, and detailed experimental protocols. This document serves as a foundational resource for researchers aiming to explore the synthesis of novel chiral alcohols from this compound and similar substrates.

Introduction

Chiral alcohols are of paramount importance in the synthesis of a vast array of pharmaceuticals and bioactive molecules, where stereochemistry dictates biological activity. Traditional chemical methods for asymmetric reduction often rely on expensive and toxic heavy metal catalysts. In contrast, biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green, highly selective, and efficient alternative.[1][2] These enzymes can operate under mild reaction conditions and exhibit exquisite enantio- and diastereoselectivity, making them ideal catalysts for the synthesis of complex chiral molecules.[1][2]

This compound is an α,β-unsaturated ketone with a chiral center at the C5 position.[3][4] Its reduction can potentially yield four stereoisomers of 5-methyl-2-hepten-4-ol, opening avenues for the discovery of novel compounds with unique biological properties. This guide outlines the prospective application of biocatalysis for this transformation.

Biocatalytic Approaches for the Reduction of α,β-Unsaturated Ketones

The biocatalytic reduction of α,β-unsaturated ketones can proceed via two main pathways: reduction of the carbon-carbon double bond or reduction of the carbonyl group. Ketoreductases and alcohol dehydrogenases predominantly catalyze the 1,2-reduction of the carbonyl group, yielding allylic alcohols.[2] The choice of biocatalyst is critical in determining the stereochemical outcome of the reaction.

Key Biocatalysts
  • Ketoreductases (KREDs): A large and diverse family of NAD(P)H-dependent oxidoreductases that are highly effective for the asymmetric reduction of a wide range of ketones.[5] Commercially available KRED libraries offer a powerful tool for screening and identifying suitable catalysts for specific substrates.[6]

  • Alcohol Dehydrogenases (ADHs): These enzymes, often found in microorganisms like yeast, are also widely used for the synthesis of chiral alcohols.[1][7] Baker's yeast (Saccharomyces cerevisiae) is a classical whole-cell biocatalyst containing a variety of ADHs that can reduce α,β-unsaturated ketones.[1]

  • Yeast Reductases: Non-conventional yeasts have been shown to be effective whole-cell biocatalysts for the bioreduction of α,β-unsaturated ketones.[1]

Quantitative Data from Analogous Reductions

Due to the absence of specific data for the biocatalytic reduction of this compound, the following table summarizes representative data from the bioreduction of structurally similar α,β-unsaturated ketones, providing an indication of the potential yields and selectivities achievable.

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)Reference
(E)-4-Phenyl-3-buten-2-oneSaccharomyces cerevisiae(S)-4-Phenyl-3-buten-2-ol>99>99N/A[1]
2-Cyclohexen-1-oneKRED-NADH-110(S)-2-Cyclohexen-1-ol9899N/A[2]
(R,S)-3-Methyl-2-cyclohexen-1-oneKRED-108(1S,3R)-3-Methyl-2-cyclohexen-1-ol95>9996[2]
4-Methyl-3-penten-2-oneRhodotorula sp.(S)-4-Methyl-3-penten-2-ol9298N/A[1]

Table 1: Representative Data from the Biocatalytic Reduction of α,β-Unsaturated Ketones. This table presents a selection of results from the literature on substrates analogous to this compound to illustrate the potential of biocatalysis for this class of compounds.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the biocatalytic reduction of an α,β-unsaturated ketone like this compound, adaptable for both isolated enzymes and whole-cell systems.

General Materials and Methods
  • Substrate: this compound (≥97% purity)

  • Biocatalyst: Commercially available ketoreductase (KRED) library or Saccharomyces cerevisiae (baker's yeast)

  • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH)

  • Cofactor Regeneration System: Glucose and glucose dehydrogenase (GDH) for NADPH regeneration, or isopropanol for NADH regeneration.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic Solvent: Dichloromethane (DCM) or Ethyl acetate for extraction

  • Analytical Equipment: Gas chromatography (GC) with a chiral column for determining conversion and enantiomeric/diastereomeric excess.

Protocol 1: Screening of Ketoreductases (Isolated Enzymes)

This protocol outlines a typical screening procedure to identify a suitable KRED for the reduction of this compound.

Experimental_Workflow_KRED_Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock (this compound in DMSO) reaction_setup Reaction Setup (in 96-well plate) prep_substrate->reaction_setup prep_kred Prepare KRED Solutions (from library in buffer) prep_kred->reaction_setup prep_cofactor Prepare Cofactor/Regen Mix (NADPH, Glucose, GDH in buffer) prep_cofactor->reaction_setup incubation Incubate (e.g., 24h, 30°C, shaking) reaction_setup->incubation extraction Work-up (Quench & Extract with Ethyl Acetate) incubation->extraction gc_analysis Analyze by Chiral GC (Determine conversion, ee, de) extraction->gc_analysis Experimental_Workflow_Yeast_Reduction start Start prep_yeast Prepare Yeast Suspension (Baker's yeast in sugar solution) start->prep_yeast add_substrate Add Substrate (this compound) prep_yeast->add_substrate fermentation Fermentation (e.g., 48h, 30°C, shaking) add_substrate->fermentation workup Work-up (Centrifuge, extract supernatant) fermentation->workup purification Purification (Column chromatography) workup->purification analysis Analysis (Chiral GC, NMR) purification->analysis end End analysis->end

References

Thermal Degradation of 5-Methyl-2-hepten-4-one in Food Processing: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, a key flavor compound predominantly associated with the characteristic aroma of hazelnuts, is of significant interest in the food and fragrance industries.[1] Its presence and concentration are critical to the sensory profile of various food products. While its synthesis and natural occurrence are well-documented, a comprehensive understanding of its thermal degradation products during food processing is crucial for quality control, safety assessment, and flavor stability. This technical guide synthesizes the currently available scientific information on the thermal degradation of this compound.

Formation and Occurrence of this compound

Research indicates that the concentration of this compound significantly increases upon heating, suggesting it is a product of the thermal degradation of a yet-to-be-identified precursor in hazelnuts.[1] This formation pathway is a key area of ongoing investigation in food science.

Lack of Data on Thermal Degradation Products

A comprehensive search of scientific databases did not yield specific studies that have identified and quantified the thermal degradation products of this compound when subjected to typical food processing temperatures. Consequently, the following sections, which are standard components of a technical guide on chemical degradation, cannot be populated with specific experimental data for this compound.

Quantitative Data on Degradation Products

Due to the absence of research on the thermal breakdown of this compound, there is no quantitative data to present in a tabular format. Such a table would typically include:

  • Degradation Product Name

  • Chemical Structure

  • Concentration (e.g., in µg/kg)

  • Formation Conditions (Temperature, Time, Food Matrix)

  • Analytical Method Used

Future research is needed to generate this critical data for a complete understanding of the compound's behavior during food processing.

Experimental Protocols

Detailed experimental methodologies for the analysis of this compound's thermal degradation products are not available in the current body of scientific literature. A typical experimental workflow for such an analysis would likely involve the following steps, which can serve as a template for future studies.

Caption: A generalized experimental workflow for the study of thermal degradation products.

Degradation Pathways

As no degradation products have been identified, it is not possible to propose or diagram any specific chemical degradation pathways for this compound under food processing conditions. A hypothetical pathway would begin with the parent compound and branch out to show the formation of various breakdown products through reactions such as oxidation, isomerization, or fragmentation.

Caption: A hypothetical degradation pathway for this compound.

Conclusion and Future Research Directions

The current scientific literature lacks specific information on the thermal degradation products of this compound in food processing. While its formation from precursors is a subject of study, its own stability and breakdown pathways remain an uninvestigated area.

For researchers, scientists, and professionals in drug development and food science, this represents a significant knowledge gap. Future research should focus on:

  • Controlled heating studies: Subjecting pure this compound and its solutions in relevant food matrices (e.g., oils, aqueous systems) to a range of temperatures and heating times that mimic various food processing operations.

  • Identification and quantification of degradation products: Utilizing advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify any resulting degradation products.

  • Elucidation of degradation pathways: Based on the identified products, proposing and confirming the chemical mechanisms of degradation.

  • Sensory and toxicological evaluation: Assessing the impact of any identified degradation products on the flavor profile and safety of the food product.

A thorough understanding of the thermal degradation of this compound will provide a more complete picture of flavor chemistry in processed foods and enable better control over the final sensory qualities of products containing this important aroma compound.

References

Methodological & Application

Application Notes: Synthesis of 5-Methyl-2-hepten-4-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-hepten-4-one, also known as filbertone, is a key flavor compound naturally found in hazelnuts (Corylus avellana), contributing to their characteristic nutty and roasted aroma.[1] It is widely utilized in the flavor and fragrance industry to impart or enhance nutty and fruity notes in various food products, beverages, and consumer goods.[2][3][4] Beyond its sensory applications, this compound also serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

The synthesis of this compound can be achieved through several routes, with the Grignard reaction being a prominent method for forming the core carbon skeleton.[2][5] This approach typically involves the nucleophilic addition of a butylmagnesium halide to an α,β-unsaturated aldehyde, such as crotonaldehyde, followed by oxidation of the resulting secondary alcohol.[5][6] While effective, this method requires careful control of reaction conditions due to the high reactivity of the Grignard reagent.[7] Alternative methods, such as aldol condensation, have also been developed, offering potentially "greener" and more scalable options that avoid highly reactive organometallic reagents.[1][8]

These application notes provide a detailed protocol for the synthesis of this compound using the Grignard reaction, intended for researchers in organic synthesis, flavor chemistry, and drug development.

Experimental Protocol

This protocol details the synthesis of this compound in a two-step process: the Grignard reaction to form the intermediate alcohol, followed by oxidation to the final ketone product.[5]

Materials and Reagents

  • Magnesium filings

  • 2-Bromobutane

  • Anhydrous diethyl ether

  • Crotonaldehyde

  • Ice

  • Hydrochloric acid

  • Sodium dichromate

  • Sulfuric acid

  • Standard laboratory glassware for anhydrous reactions

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Reaction Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation A Magnesium (Mg) D 2-Butylmagnesium bromide (Grignard Reagent) A->D B 2-Bromobutane B->D C Anhydrous Ether C->D F 5-Methyl-2-hepten-4-ol (Intermediate Alcohol) D->F + E Crotonaldehyde E->F H This compound (Final Product) F->H G Sodium Dichromate & Sulfuric Acid G->H +

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Butylmagnesium Bromide (Grignard Reagent)

  • To a flask containing 24.32 g of magnesium filings in 100 ml of anhydrous diethyl ether, add 137 g of 2-bromobutane dropwise.

  • The reaction is initiated, and the mixture is then warmed and maintained at reflux for 2 hours to ensure complete formation of the Grignard reagent.[5]

  • All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with water.[7]

Step 2: Grignard Reaction with Crotonaldehyde

  • Cool the prepared 2-butylmagnesium bromide solution to a temperature between 0°C and 10°C using an ice bath.[5]

  • Slowly add a solution of 56 g of crotonaldehyde dissolved in 60 ml of anhydrous diethyl ether to the Grignard reagent solution. Maintain the temperature during the addition.

  • After the addition is complete, boil the mixture under reflux for an additional 2 hours.[5]

  • Cool the reaction mixture and then carefully decompose the magnesium complex by adding it to a mixture of ice water and hydrochloric acid.

  • Extract the product with ether, neutralize the organic phase, and distill to purify the intermediate alcohol. This step yields approximately 56 g of 5-methyl-2-hepten-4-ol.[5]

Step 3: Oxidation to this compound

  • To 52 g of the 5-methyl-2-hepten-4-ol obtained in the previous step, slowly add a mixture of 40.34 g of sodium dichromate and 54.1 g of sulfuric acid, while cooling the reaction vessel with ice.[5]

  • After the addition, allow the reaction to proceed for another hour at room temperature.

  • Extract the final product with ether.

  • Wash the organic phase until it is neutral.

  • Remove the ether by evaporation and distill the crude product.

  • Redistillation using a slotted tube column yields approximately 17.2 g of pure this compound.[5]

Logical Pathway of Synthesis

G Reactants 2-Butylmagnesium Bromide + Crotonaldehyde Intermediate 5-Methyl-2-hepten-4-ol Reactants->Intermediate Grignard Addition Product This compound Intermediate->Product Oxidation Oxidant Sodium Dichromate Oxidant->Product

Caption: Logical pathway from reactants to the final product.

Data Summary

The following table summarizes the quantitative data from the described protocol.[5]

Step Reactant/Product Mass (g) Notes
1. Grignard Reagent Formation Magnesium24.32
2-Bromobutane137
2. Grignard Reaction Crotonaldehyde56
Intermediate Product: 5-Methyl-2-hepten-4-ol56Crude yield after initial distillation.
3. Oxidation 5-Methyl-2-hepten-4-ol52Starting material for oxidation.
Sodium Dichromate40.34
Sulfuric Acid54.1
Final Product: this compound17.2Yield after redistillation.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₄O[4]
Molecular Weight 126.20 g/mol
Boiling Point 170 °C (lit.)[2]
Density 0.845 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.444 (lit.)[2]
CAS Number 81925-81-7
FEMA Number 3761

Safety and Handling

  • Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous conditions and an inert atmosphere.[9]

  • Diethyl ether is extremely flammable and an anesthetic. All operations should be conducted in a well-ventilated fume hood away from ignition sources.[7]

  • Sodium dichromate is a strong oxidizing agent and is toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • The reaction workup involving acid should be performed with care due to the potential for exothermic reactions.

References

Application Note & Protocol: Chemoenzymatic Synthesis of (S)-5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(S)-5-Methyl-2-hepten-4-one , a key flavor compound found in hazelnuts, presents significant interest for the flavor, fragrance, and food industries.[1] Its unique sensory properties have also led to its use as a marker for detecting adulteration in olive oil.[1] This document outlines a chemoenzymatic approach for the synthesis of enantioenriched (S)-5-Methyl-2-hepten-4-one, offering a scalable and greener alternative to purely chemical methods.[1]

The described four-step synthesis utilizes a chiral-pool-based strategy, commencing from L-isoleucine. A key step in this synthetic route is an enzymatic hydrolysis reaction, which establishes the desired stereochemistry. This method avoids the use of highly reactive or toxic reagents and does not necessitate anhydrous conditions, making it an attractive process for larger-scale production.[1]

Quantitative Data Summary

The following table summarizes the yield and enantiomeric excess (ee) for each step in the chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

StepProductYield (%)Enantiomeric Excess (ee) (%)
1(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate90>99
2(S)-3-Methyl-2-oxopentanoic acid100 (crude)88
3(S)-2-Hydroxy-5-methylheptan-4-one53Not Reported
4(S)-5-Methyl-2-hepten-4-one8273
Overall (S)-5-Methyl-2-hepten-4-one 39 73

Experimental Protocols

This section provides detailed methodologies for the key experiments in the chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

Step 1: Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

This initial step involves the protection of the amino group of L-isoleucine followed by esterification.

Materials:

  • L-Isoleucine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl iodide (EtI)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-isoleucine in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

  • Add di-tert-butyl dicarbonate and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a cold 1 M HCl solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-L-isoleucine.

  • Dissolve the Boc-L-isoleucine in DMF and add ethyl iodide.

  • Cool the mixture to 0 °C and add NaOH while stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Extract the product with diethyl ether, wash with water, and dry over anhydrous MgSO₄.

  • Purify the crude product by vacuum distillation to yield (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate.

Step 2: Enzymatic Hydrolysis to (S)-3-Methyl-2-oxopentanoic acid

This crucial enzymatic step establishes the chirality of the final product.

Materials:

  • (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

  • Novozym 435 (immobilized lipase B from Candida antarctica)

  • Phosphate buffer (pH 7.2)

Procedure:

  • Suspend (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate in phosphate buffer.

  • Add Novozym 435 (5% by weight of the substrate).

  • Stir the mixture at room temperature for 22 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, filter off the enzyme. The crude aqueous solution of (S)-3-Methyl-2-oxopentanoic acid is used directly in the next step.

Step 3: Synthesis of (S)-2-Hydroxy-5-methylheptan-4-one

Materials:

  • Crude (S)-3-Methyl-2-oxopentanoic acid solution

  • Acetaldehyde (MeCHO)

  • Tetrabutylammonium hydrogen sulphate (TBAHSO₄)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the crude aqueous solution of (S)-3-Methyl-2-oxopentanoic acid, add tetrabutylammonium hydrogen sulphate.

  • Adjust the pH to approximately 8 with an aqueous NaOH solution.

  • Add acetaldehyde (1.1 equivalents) and stir the resulting solution at room temperature for 1.5 hours, then at 40 °C for 21 hours.

  • Extract the reaction mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the product by vacuum distillation.

Step 4: Dehydration to (S)-5-Methyl-2-hepten-4-one

Materials:

  • (S)-2-Hydroxy-5-methylheptan-4-one

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Cyclohexane

Procedure:

  • Dissolve (S)-2-Hydroxy-5-methylheptan-4-one in cyclohexane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Stir the mixture at 70 °C for 2.5 hours.

  • After cooling, wash the reaction mixture with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the final product by vacuum distillation to obtain (S)-5-Methyl-2-hepten-4-one.[1]

Visualizations

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the workflow for the chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

G cluster_0 Step 1: Acylation & Esterification cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Dehydration A L-Isoleucine B (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate A->B 1. (Boc)2O, NaHCO3 2. EtI, DMF C (S)-3-Methyl-2-oxopentanoic acid B->C Novozym 435 Phosphate Buffer D (S)-2-Hydroxy-5-methylheptan-4-one C->D MeCHO, TBAHSO4 E (S)-5-Methyl-2-hepten-4-one D->E p-TsOH·H2O

Caption: Chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

References

Application Note: Synthesis of 5-Methyl-2-hepten-4-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Methyl-2-hepten-4-one, a valuable flavor and fragrance compound, via a base-catalyzed crossed aldol condensation. The synthesis involves the reaction of propanal and 2-butanone in the presence of a sodium hydroxide catalyst. This document outlines the experimental procedure, including reaction setup, workup, and purification, and provides a summary of key quantitative data. A graphical representation of the experimental workflow is also included to facilitate clear understanding and execution of the protocol.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls.[1][2][3] The crossed aldol condensation, a variation involving two different carbonyl compounds, presents a synthetic challenge due to the potential for multiple products from self-condensation and cross-condensation reactions.[4] Careful control of reaction conditions is crucial to favor the desired product.[2]

This compound is a commercially significant compound known for its nutty and hazelnut-like aroma, finding applications in the food and fragrance industries. This protocol details a laboratory-scale synthesis of this compound through the crossed aldol condensation of propanal and 2-butanone. The reaction is catalyzed by a common base, sodium hydroxide, and the final product is purified by fractional distillation.[5][6][7]

Experimental Protocol

Materials:

  • Propanal (Propionaldehyde)

  • 2-Butanone (Methyl Ethyl Ketone)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Boiling Chips

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Heating mantle with stirrer

  • Fractional distillation apparatus

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a calculated amount of sodium hydroxide in deionized water to prepare a 2 M aqueous solution. For a representative reaction, 5.00 mL of this solution can be used.[5]

    • Cool the NaOH solution in an ice bath.

  • Reaction Execution:

    • To the cooled, stirring NaOH solution, slowly add 2-butanone.

    • Following the addition of 2-butanone, add propanal dropwise to the reaction mixture over a period of 30-60 minutes. The slow addition of propanal helps to minimize its self-condensation. The reaction is exothermic and may cause the solution to warm and potentially boil.[5]

    • After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Continue stirring until the reaction is deemed complete, which may take several hours.[5]

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add diethyl ether to the separatory funnel to extract the organic product. Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The upper organic layer will contain the product. The lower aqueous layer can be drained and discarded.[5]

    • Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.

    • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and collect the organic solution.

  • Purification:

    • Remove the bulk of the solvent using a rotary evaporator.

    • The crude product is then purified by fractional distillation.[6][7] The boiling point of this compound is approximately 170 °C at atmospheric pressure. Collect the fraction that distills at a temperature close to the literature boiling point.

  • Characterization:

    • The purified product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

ParameterValueReference
Chemical Formula C₈H₁₄O
Molecular Weight 126.20 g/mol [8][9]
Appearance Colorless to pale yellow liquid
Odor Hazelnut, nutty, pungent
Boiling Point 170 °C (lit.)
Density 0.845 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.444 (lit.)
Purity (Typical) ≥97% (mixture of isomers)

Signaling Pathways and Logical Relationships

Aldol_Condensation_Workflow Experimental Workflow for this compound Synthesis Reagents Reactants: Propanal & 2-Butanone Catalyst: NaOH Solution Reaction Reaction: Crossed Aldol Condensation (Slow addition of Propanal) Reagents->Reaction Combine in Flask Workup Workup: Liquid-Liquid Extraction (Diethyl Ether/Water) Reaction->Workup Transfer to Separatory Funnel Drying Drying: Anhydrous MgSO4 Workup->Drying Collect Organic Layer Solvent_Removal Solvent Removal: Rotary Evaporation Drying->Solvent_Removal Filter Purification Purification: Fractional Distillation Solvent_Removal->Purification Crude Product Product Product: This compound Purification->Product Collect Pure Fraction Characterization Characterization: NMR, IR Spectroscopy Product->Characterization

Caption: Experimental Workflow for the Synthesis of this compound.

Discussion

The successful synthesis of this compound via a crossed aldol condensation hinges on controlling the reaction conditions to favor the desired product over self-condensation side products. The slow, dropwise addition of propanal to the basic solution of 2-butanone is a critical step in this protocol.[5] This ensures that the concentration of propanal remains low, thereby minimizing its self-condensation and promoting its reaction with the enolate of 2-butanone.

The workup procedure is designed to effectively separate the organic product from the aqueous reaction mixture and any water-soluble byproducts. Fractional distillation is a suitable purification method due to the difference in boiling points between the desired product and potential impurities, such as unreacted starting materials or self-condensation products.[6][7] The final characterization by spectroscopic methods is essential to confirm the structure and assess the purity of the synthesized this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using a base-catalyzed crossed aldol condensation. By following the outlined procedures for reaction, workup, and purification, researchers can effectively synthesize this important flavor and fragrance compound. The provided workflow diagram and data table serve as valuable resources for the practical implementation of this synthetic method.

References

Application Note: Purification of 5-Methyl-2-hepten-4-one from a Reaction Mixture by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-2-hepten-4-one, also known as hazelnut ketone, is a valuable unsaturated ketone used in the fragrance, flavor, and pharmaceutical industries.[1][2] It possesses a characteristic nutty and fruity aroma.[3][4] For its application in consumer products and as an intermediate in chemical synthesis, a high degree of purity is essential. Distillation is a robust and scalable method for the purification of this compound from crude reaction mixtures. This application note provides a detailed protocol for both atmospheric fractional distillation and vacuum distillation, enabling researchers to select the most appropriate method based on the thermal sensitivity of the compound and the nature of the impurities.

Data Presentation

The physical properties of this compound are summarized in the table below. This data is critical for designing an effective distillation protocol.

PropertyValueReferences
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1][2][4]
Boiling Point (atm) 168 - 170 °C[2][5]
Boiling Point (vac) 72 °C @ 20 mbar; 75-76 °C @ 4 mbar[6][7]
Density 0.845 - 0.853 g/mL at 20-25 °C[3][4][5]
Refractive Index n20/D 1.442 - 1.446[2][4]
Solubility Soluble in organic solvents; slightly soluble in water[1][8]
Flash Point 57 - 61 °C[1]

Experimental Protocols

This section outlines detailed methodologies for the purification of this compound by fractional distillation at atmospheric pressure and under vacuum. The choice between the two methods depends on the thermal stability of the compound and the boiling points of the impurities. Vacuum distillation is generally preferred as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[9][10]

Protocol 1: Fractional Distillation at Atmospheric Pressure

This method is suitable when the impurities have boiling points significantly different from this compound and the compound is stable at its atmospheric boiling point.

Materials and Equipment:

  • Crude this compound reaction mixture

  • Round-bottom flask (appropriately sized for the volume of the mixture)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and a collection flask adapter

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Collection flasks

  • Glass wool and aluminum foil for insulation

  • Standard laboratory glassware and clamps

Procedure:

  • Preparation of the Crude Mixture:

    • Before distillation, it is often beneficial to perform a work-up of the crude reaction mixture. This may include washing with water to remove water-soluble impurities and salts, followed by washing with a saturated sodium bicarbonate solution to neutralize any acidic components. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The dried organic layer is filtered to remove the drying agent.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[11]

    • Attach the condenser and the collection flask adapter.

    • Insulate the fractionating column and the distillation head with glass wool and aluminum foil to minimize heat loss and ensure a proper temperature gradient.[12]

  • Distillation:

    • Begin heating the mixture gently.

    • Observe the condensation ring rising slowly up the fractionating column.[11]

    • Collect any low-boiling fractions (e.g., residual solvent) in a separate flask. The temperature will be significantly lower than the boiling point of the target compound.

    • As the temperature approaches the boiling point of this compound (around 168-170 °C), change the collection flask.

    • Collect the fraction that distills over at a constant temperature. This is the purified this compound.

    • Monitor the temperature closely. A drop in temperature indicates that the main fraction has been collected.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis:

    • Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Vacuum Distillation

This is the preferred method for purifying this compound, as it reduces the boiling point and minimizes thermal stress on the molecule.[6][13]

Materials and Equipment:

  • All materials and equipment listed for Protocol 1

  • Vacuum pump

  • Vacuum trap

  • Manometer

  • Capillary bubbler or a magnetic stirrer for controlled boiling

Procedure:

  • Preparation of the Crude Mixture:

    • Follow the same work-up and drying procedure as described in Protocol 1.

  • Apparatus Setup:

    • Assemble the distillation apparatus as for fractional distillation, but use a vacuum-tight system with appropriate ground glass joints and vacuum grease.

    • Instead of boiling chips, it is safer to use a fine capillary bubbler or a magnetic stirrer to ensure smooth boiling under vacuum.

    • Connect the vacuum pump to the distillation apparatus via a vacuum trap and a manometer.

  • Distillation:

    • Ensure all connections are secure and start the vacuum pump to slowly reduce the pressure in the system to the desired level (e.g., 4-20 mbar).

    • Once the desired pressure is stable, begin heating the mixture.

    • Collect the initial low-boiling fractions.

    • As the temperature rises to the expected boiling point at the applied pressure (e.g., 72-76 °C at 4-20 mbar), change the receiving flask to collect the pure this compound.

    • Maintain a constant temperature and pressure during the collection of the main fraction.

    • After the main fraction has been collected, stop the heating and allow the apparatus to cool down before slowly releasing the vacuum.

  • Analysis:

    • Analyze the purity of the collected fractions using GC or NMR.

Visualizations

Experimental Workflow for Purification of this compound

Workflow for this compound Purification cluster_pre_distillation Pre-Distillation Work-up cluster_distillation Distillation cluster_collection_analysis Fraction Collection & Analysis A Crude Reaction Mixture B Aqueous Wash A->B C Neutralization (e.g., NaHCO3 wash) B->C D Drying (e.g., MgSO4) C->D E Filtration D->E F Fractional Distillation Setup (Atmospheric or Vacuum) E->F G Heating and Vaporization F->G H Fractional Separation in Column G->H I Condensation H->I J Collection of Low-Boiling Impurities I->J K Collection of Pure this compound I->K L Collection of High-Boiling Residue M Purity Analysis (GC, NMR) K->M

Caption: A flowchart illustrating the key stages in the purification of this compound.

Logical Relationship for Method Selection

Distillation Method Selection Logic A Assess Thermal Stability of this compound and Boiling Points of Impurities B Thermally Stable & Significant BP Difference A->B YES C Thermally Sensitive or Close Boiling Points A->C NO D Atmospheric Fractional Distillation B->D E Vacuum Distillation C->E

Caption: Decision tree for selecting the appropriate distillation method.

References

Application Note: Chiral Separation of 5-Methyl-2-hepten-4-one Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the chiral separation of the enantiomers of 5-Methyl-2-hepten-4-one, a key flavor compound commonly known as filbertone, using enantioselective gas chromatography (Es-GC). The protocol outlines the use of a modified β-cyclodextrin chiral stationary phase, which provides excellent resolution of the (R)- and (S)-enantiomers. This method is crucial for quality control in the flavor and fragrance industry, as well as for research in food science and stereochemistry, where the enantiomeric distribution can indicate the authenticity and processing of natural products like hazelnuts.[1][2] The (S)-enantiomer is noted as the dominant isomer in naturally occurring filbertone.

Introduction

This compound possesses a chiral center at the C5 position, leading to the existence of two enantiomers: (S)-5-Methyl-2-hepten-4-one and (R)-5-Methyl-2-hepten-4-one. These enantiomers can exhibit different sensory properties, making their separation and quantification essential for flavor profiling and authenticity assessment. Enantioselective gas chromatography is the primary analytical technique for resolving these stereoisomers.[2] This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and enabling their separation. Derivatized cyclodextrins have been demonstrated to be highly effective CSPs for this purpose. This application note provides a detailed protocol for the successful chiral separation of this compound enantiomers.

Experimental Workflow

The overall workflow for the chiral GC separation of this compound enantiomers is depicted below. The process begins with sample preparation, followed by injection into the GC system, separation on a chiral column, and finally, detection and data analysis.

Chiral GC Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution in a volatile solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Chiral Stationary Phase Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Experimental workflow for the chiral GC separation of this compound.

Detailed Experimental Protocol

This protocol is based on a validated method for the enantioselective analysis of this compound.[2]

1. Materials and Reagents

  • Standard of racemic this compound

  • Standards of (R)- and (S)-5-Methyl-2-hepten-4-one (if available, for peak identification)

  • High-purity volatile solvent (e.g., dichloromethane or hexane) for sample dilution

  • Helium (carrier gas), purity ≥ 99.999%

  • Hydrogen and Air (for FID detector), high purity

2. Instrumentation and Columns

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: 30% 2-O-methyl-3-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (MeAc-TBDMS-β-CD) in PS-086, 25 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

    • Alternative columns that have shown good separation include other derivatized β-cyclodextrins such as Chirasil-β-Dex.[1]

3. GC Operating Conditions

ParameterRecommended Setting
Injector
Injection ModeSplitless (pulsed)
Injector Temperature250 °C
Injection Volume1 µL
Pulse Pressure35.67 kPa[2]
Oven Program
Initial Temperature40 °C, hold for 1 min
Temperature Ramp2 °C/min to 180 °C
Final Temperature180 °C, hold for 4 min[2]
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)[2]
Detector (FID)
Detector Temperature250 °C
Hydrogen Flow30 mL/min (typical)
Air Flow300 mL/min (typical)
Makeup Gas (N₂ or He)25 mL/min (typical)

4. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in the chosen volatile solvent.

  • Prepare a series of working standards by serial dilution of the stock solution to desired concentrations (e.g., 1-100 µg/mL).

  • For unknown samples, dilute them in the same solvent to fall within the calibration range. For headspace analysis of solid samples like hazelnuts, headspace solid-phase microextraction (HS-SPME) is a suitable technique.

5. Analysis Procedure

  • Equilibrate the GC system with the specified conditions.

  • Inject 1 µL of the standard or sample solution into the GC.

  • Start the data acquisition at the time of injection.

  • After the run is complete, integrate the peaks corresponding to the two enantiomers.

  • If using individual enantiomer standards, inject them to confirm the elution order.

Data Presentation

The described method provides excellent separation of the this compound enantiomers. The quantitative data below is derived from published research.[2]

Table 1: Chromatographic Performance for the Chiral Separation of this compound Enantiomers

Chiral Stationary PhaseResolution (Rs)
MeAc-TBDMS-β-CD14.34
MeMe-TBDMS-β-CD9.00
AcAc-TBDMS-β-CD7.65

Resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram. A value of Rs ≥ 1.5 indicates baseline separation.

Key Factors Affecting Chiral Separation

The successful chiral separation of this compound is dependent on several key experimental parameters. The logical relationship between these factors and the final separation quality is illustrated below.

Chiral Separation Factors cluster_column Column Properties cluster_conditions Operating Conditions cluster_analyte Analyte Properties CSP Chiral Stationary Phase (e.g., modified β-cyclodextrin) Separation Separation Quality (Resolution, Retention Time) CSP->Separation Dimensions Column Dimensions (Length, I.D., Film Thickness) Dimensions->Separation Temp Oven Temperature Program Temp->Separation Flow Carrier Gas Flow Rate Flow->Separation Structure Analyte Structure and Functional Groups Structure->CSP Interaction Structure->Separation

Caption: Key factors influencing the chiral separation of this compound.

Conclusion

The enantiomers of this compound can be effectively separated with high resolution using gas chromatography on a modified β-cyclodextrin chiral stationary phase, specifically a MeAc-TBDMS-β-CD column.[2] The detailed protocol and conditions provided in this application note serve as a reliable starting point for researchers and analysts in various fields. Optimization of the temperature program and carrier gas flow rate may be necessary depending on the specific instrumentation and desired analysis time. This method is a valuable tool for the stereochemical analysis of this important flavor compound.

References

Application Note: Quantification of 5-Methyl-2-hepten-4-one in Hazelnut Oil using SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 5-methyl-2-hepten-4-one, a key aroma compound in hazelnuts, also known as filbertone, in hazelnut oil samples. The methodology utilizes Solid-Phase Microextraction (SPME) for headspace extraction of the volatile analyte, followed by separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This approach, incorporating a stable isotope dilution assay, provides high accuracy and precision, making it suitable for quality control in the food industry and for research purposes. The protocol described herein provides a comprehensive guide for researchers, scientists, and professionals in drug development and food science.

Introduction

This compound is a significant contributor to the characteristic nutty and roasted aroma of hazelnuts. Its concentration can vary depending on the hazelnut's origin, variety, and processing conditions, such as roasting.[1][2] Accurate quantification of this compound is crucial for assessing the quality and authenticity of hazelnut oil. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation technique for the analysis of volatile and semi-volatile compounds in various matrices. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides excellent sensitivity and selectivity for the determination of target analytes. A stable isotope dilution assay, using a deuterated internal standard, is employed to compensate for matrix effects and variations in extraction efficiency, ensuring high accuracy in quantification.[1]

Data Presentation

The following table summarizes the quantitative data for this compound in hazelnut oil as determined by SPME-GC-MS.

ParameterValueReference
Concentration in Unroasted Hazelnut Oil6.4 µg/kg[1]
Concentration in Roasted Hazelnut Oil315.8 µg/kg[1]
Limit of Detection (LOD)µg/L level[2]
Limit of Quantification (LOQ)µg/L level[2]
Relative Standard Deviation (RSD) for R-filbertone7.1%[2]
Relative Standard Deviation (RSD) for S-filbertone4.9%[2]

Experimental Protocols

Materials and Reagents
  • Hazelnut Oil Samples: Roasted and unroasted.

  • This compound standard: (CAS No: 81925-81-7 or 102322-83-8)[3][4][5][6]

  • Deuterated this compound internal standard: (e.g., --INVALID-LINK---5-methyl-(E)-2-hepten-4-one)[1]

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[7]

  • Vials: 20 mL or 40 mL headspace vials with PTFE-faced silicone septa[7]

  • Sodium Chloride (NaCl): Analytical grade (optional, to increase ionic strength).

  • Organic Solvent: Hexane or other suitable solvent for standard preparation.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).

  • SPME Autosampler or Manual Holder

  • Heating and Agitation Unit: Thermoblock or water bath with magnetic stirring capability.

Sample Preparation and SPME Protocol
  • Sample Aliquoting: Place 20 g of the hazelnut oil sample into a 40 mL SPME vial.[7]

  • Internal Standard Spiking: Spike the sample with a known amount of the deuterated internal standard solution.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum cap.

  • Equilibration and Extraction:

    • Place the vial in a thermoblock or water bath set at 45 °C.[7]

    • Allow the sample to equilibrate for 90 minutes with magnetic stirring.[7]

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the duration of the equilibration time.

GC-MS Protocol
  • SPME Fiber Desorption: After extraction, immediately transfer the SPME fiber to the GC injector.

  • Desorption: Thermally desorb the analytes from the fiber in the GC inlet for 6 minutes at 250 °C in splitless mode.[7]

  • Gas Chromatography Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • GC Column: A suitable capillary column for volatile compound analysis (e.g., HP-5MS, DB-5ms, or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for a specified time.

      • Ramp: Increase the temperature at a rate of 4 °C/min to a final temperature of 250 °C.[7]

      • Hold at the final temperature for a specified time to ensure all compounds elute.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detector Temperature: 280 °C.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • This compound (Quantifier and Qualifiers): Based on the mass spectrum of the standard (e.g., m/z 69, 41, 126).

      • Deuterated Internal Standard (Quantifier and Qualifiers): Based on the mass spectrum of the deuterated standard.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking blank oil (or a suitable solvent) with known concentrations of this compound and a constant concentration of the internal standard.

  • Calibration Curve: Analyze the calibration standards using the same SPME-GC-MS method described above. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Calculate the concentration of this compound in the hazelnut oil samples by using the response ratio from the sample analysis and the regression equation from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spme SPME Headspace Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Hazelnut Oil Sample (20g) spike Spike with Deuterated Internal Standard sample->spike seal Seal Vial spike->seal equilibrate Equilibrate at 45°C for 90 min with Stirring seal->equilibrate extract Expose DVB/CAR/PDMS Fiber to Headspace equilibrate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (GC) desorb->separate detect Mass Spectrometric Detection (MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound in hazelnut oil.

References

Application Notes and Protocols for 1H NMR Assignments of 5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For professionals in drug development and chemical research, a comprehensive understanding of ¹H NMR is essential for characterizing synthetic intermediates and final products. This document provides detailed application notes and experimental protocols for the ¹H NMR analysis of 5-Methyl-2-hepten-4-one, an α,β-unsaturated ketone.

The structure of this compound, which includes a conjugated system of a carbon-carbon double bond and a carbonyl group, gives rise to characteristic chemical shifts and coupling constants in its ¹H NMR spectrum. The electron-withdrawing nature of the carbonyl group influences the electronic environment of nearby protons, leading to predictable patterns in the spectrum. Specifically, the protons on the β-carbon of the double bond are deshielded and shifted downfield, while the protons on the α-carbon are found further upfield within the vinylic region.[1]

Predicted ¹H NMR Assignments for this compound

The chemical structure of this compound is shown below, with protons labeled for assignment. It is important to note that the compound exists as (E) and (Z) isomers.[2][3] The following assignments are predicted for the more stable (E)-isomer.

Chemical structure of this compound

Structure of (E)-5-Methyl-2-hepten-4-one

The predicted ¹H NMR spectral data for (E)-5-Methyl-2-hepten-4-one are summarized in the table below. These predictions are based on typical chemical shift values and coupling constants for similar structural motifs.[1][4][5][6]

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1~1.90Doublet3HJ1,2 ≈ 7 Hz
H-2~6.80Doublet of Quartets1H³J2,3 ≈ 16 Hz, J1,2 ≈ 7 Hz
H-3~6.10Doublet1H³J2,3 ≈ 16 Hz
H-5~2.80Multiplet1H-
H-6~1.60Multiplet2H-
H-7~0.90Triplet3H³J6,7 ≈ 7.5 Hz
H-8 (Methyl on C5)~1.10Doublet3H³J5,8 ≈ 7 Hz

Interpretation of the Predicted Spectrum:

  • Vinylic Protons (H-2 and H-3): The protons on the double bond, H-2 and H-3, are expected in the downfield region of the spectrum (typically 5-7 ppm) due to the deshielding effect of the conjugated carbonyl group.[4] The large coupling constant of approximately 16 Hz between H-2 and H-3 is characteristic of a trans relationship across the double bond.[5] H-2 is further split by the methyl protons (H-1), resulting in a doublet of quartets. H-3 appears as a doublet due to coupling with H-2.

  • Allylic Protons (H-1): The methyl protons at C-1 are allylic and are coupled to the vinylic proton H-2, resulting in a doublet.[6]

  • Protons Alpha to the Carbonyl (H-5): The proton at C-5 is adjacent to the carbonyl group and is expected to be deshielded, appearing around 2.80 ppm.[7] It will exhibit a complex splitting pattern (multiplet) due to coupling with the methylene protons at C-6 and the methyl protons at C-8.

  • Ethyl Group Protons (H-6, H-7, H-8): The protons of the sec-butyl group give rise to characteristic signals. The methyl group at C-8, being adjacent to the chiral center at C-5, will appear as a doublet. The methylene protons at C-6 will be a multiplet due to coupling with both H-5 and the terminal methyl protons (H-7). The terminal methyl group (H-7) will appear as a triplet due to coupling with the adjacent methylene group (H-6).[6]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for compounds of this polarity.[1] Other suitable solvents include acetone-d₆ or benzene-d₆.

  • Procedure:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any contaminants.[1]

2. Instrument Setup and Data Acquisition:

The following parameters are a general starting point for a 400 or 500 MHz NMR spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.[1]

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

Visualization of ¹H NMR Assignments

The following diagram illustrates the connectivity and the key proton environments in this compound, which give rise to the predicted ¹H NMR signals.

G cluster_molecule This compound cluster_signals Predicted ¹H NMR Signals C1 C1 (CH3) C2 C2 (CH) C1->C2 J_1,2 H1 H-1 (d) C1->H1 C3 C3 (CH) C2->C3 ³J_2,3 H2 H-2 (dq) C2->H2 C4 C4 (C=O) C3->C4 H3 H-3 (d) C3->H3 C5 C5 (CH) C4->C5 C6 C6 (CH2) C5->C6 ³J_5,6 C8 C8 (CH3) C5->C8 ³J_5,8 H5 H-5 (m) C5->H5 C7 C7 (CH3) C6->C7 ³J_6,7 H6 H-6 (m) C6->H6 H7 H-7 (t) C7->H7 H8 H-8 (d) C8->H8

Caption: Structural fragments and their corresponding ¹H NMR signals for this compound.

References

Application Note: GC-MS Fragmentation Analysis of Filbertone for Flavor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Filbertone, chemically known as (2E)-5-methylhept-2-en-4-one, is the principal flavor compound responsible for the characteristic aroma of hazelnuts (Corylus avellana)[1][2]. Its presence and concentration are critical quality indicators in food products, and it is also used in the fragrance industry[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile compounds like filbertone in complex matrices such as food and beverages[3][4]. This application note provides a detailed analysis of the electron ionization (EI) fragmentation pattern of filbertone and a standard protocol for its analysis.

Chemical Structure and Properties

  • Chemical Formula: C₈H₁₄O[1][5]

  • Molecular Weight: 126.1962 g/mol [5][6]

  • IUPAC Name: (2E)-5-methylhept-2-en-4-one[1]

  • Appearance: Clear, colorless to light yellow liquid

  • Odor: Characteristic hazelnut, sweet, and nutty aroma[2]

GC-MS Fragmentation Pattern of Filbertone

The mass spectrum of filbertone obtained by GC-MS with electron ionization (EI) shows a distinct fragmentation pattern that is crucial for its identification. The fragmentation is driven by the structure of the molecule, particularly the presence of the carbonyl group and the alkyl chain.

Key Fragmentation Pathways

The fragmentation of the filbertone molecular ion (m/z 126) is primarily governed by two main processes: alpha-cleavage and the McLafferty rearrangement, which are characteristic of ketones.

  • Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For filbertone, this can result in the loss of an ethyl radical (•C₂H₅) or a methylpropyl radical (•C₄H₉), leading to the formation of acylium ions.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene molecule and a resonance-stabilized enol radical cation[7][8][9][10].

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the mass spectrum of filbertone, their relative abundance, and the proposed fragmentation mechanism.

m/zRelative Abundance (%)Proposed FragmentFragmentation Pathway
41100[C₃H₅]⁺Allylic cation, likely from further fragmentation
5785[C₄H₉]⁺ or [C₃H₅O]⁺α-cleavage (loss of C₄H₅O•) or McLafferty rearrangement product
6970[C₄H₅O]⁺α-cleavage (loss of C₄H₉•)
8325[C₅H₇O]⁺McLafferty rearrangement + loss of a methyl group
9830[C₆H₁₀O]⁺•McLafferty rearrangement product
11110[M-CH₃]⁺Loss of a methyl radical
12615[C₈H₁₄O]⁺•Molecular Ion (M⁺•)

Data is interpreted from the publicly available NIST mass spectrum of 5-Methyl-(E)-2-hepten-4-one.[5][6]

Experimental Protocol: GC-MS Analysis of Filbertone

This protocol outlines a standard method for the analysis of filbertone in a sample matrix, such as hazelnut oil or a food product extract, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

1. Sample Preparation (HS-SPME)

  • Objective: To extract volatile and semi-volatile compounds from the sample matrix for introduction into the GC-MS system.

  • Materials:

    • Sample containing filbertone (e.g., ground roasted hazelnuts, hazelnut oil)

    • 20 mL headspace vials with PTFE/silicone septa

    • SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-stirrer or water bath

  • Procedure:

    • Weigh 2-5 grams of the homogenized sample into a 20 mL headspace vial.

    • If desired, add an appropriate internal standard.

    • Seal the vial tightly with the cap and septum.

    • Place the vial in a heater-stirrer or water bath and equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature. The analytes will adsorb onto the fiber coating.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for desorption.

2. GC-MS Analysis

  • Objective: To separate the extracted volatile compounds and obtain their mass spectra for identification and quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250°C

    • Desorption Time: 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 35-350

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak if liquid injection is used).

3. Data Analysis

  • Identification: The identification of filbertone is achieved by comparing the retention time and the acquired mass spectrum with that of a pure standard and with reference spectra from a mass spectral library (e.g., NIST, Wiley).

  • Quantification: Quantification can be performed by creating a calibration curve using standards of known concentrations. The peak area of a characteristic ion (quantitation ion) of filbertone is plotted against the concentration.

Visualizations

filbertone_fragmentation cluster_main Filbertone Fragmentation Pathway cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_other Other Fragments M Filbertone Molecular Ion [C₈H₁₄O]⁺• m/z = 126 F_alpha1 Loss of •C₂H₅ [C₆H₉O]⁺ m/z = 97 (not prominent) M->F_alpha1 - •C₂H₅ F_alpha2 Loss of •CH(CH₃)C₂H₅ [C₄H₅O]⁺ m/z = 69 M->F_alpha2 - •C₄H₉ F_mcl Loss of C₂H₄ [C₆H₁₀O]⁺• m/z = 98 M->F_mcl - C₂H₄ F_other1 [C₄H₉]⁺ m/z = 57 M->F_other1 Rearrangement F_other2 [C₃H₅]⁺ m/z = 41 F_alpha2->F_other2 Further Fragmentation F_mcl_loss Loss of •CH₃ [C₅H₇O]⁺ m/z = 83 F_mcl->F_mcl_loss - •CH₃ gcms_workflow cluster_workflow GC-MS Analysis Workflow for Filbertone A Sample Preparation (e.g., Homogenization) B Headspace SPME (Extraction of Volatiles) A->B C GC Injection & Separation (Chromatographic Separation) B->C D Mass Spectrometry (Ionization & Fragmentation) C->D E Data Acquisition (Mass Spectrum Generation) D->E F Data Analysis (Identification & Quantification) E->F

References

Application Notes and Protocols for the Derivatization of 5-Methyl-2-hepten-4-one for Enhanced Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral analysis of 5-Methyl-2-hepten-4-one, a significant flavor compound and potential chiral building block. The primary and most direct method for the enantioselective analysis of this volatile ketone is by enantioselective gas chromatography (GC). However, in situations where direct chiral separation is challenging or for confirmatory analysis, derivatization to form diastereomers offers a robust alternative. This guide outlines both the direct enantioselective GC method and a detailed protocol for chiral derivatization, enabling enhanced separation and analysis on standard achiral GC columns.

Introduction

This compound, also known as filbertone, possesses a chiral center at the C5 position, resulting in the existence of (R)- and (S)-enantiomers. The enantiomeric distribution of this compound is of great interest in flavor chemistry, as the sensory properties of the enantiomers can differ significantly. Furthermore, in the context of drug development and synthesis, the stereospecific synthesis and analysis of chiral ketones are of paramount importance.

While direct analysis on a chiral GC column is often sufficient, derivatization with a chiral derivatizing agent (CDA) can enhance the separation of enantiomers by converting them into diastereomers.[1][2] These diastereomers have distinct physical properties and can be readily separated on a conventional achiral GC column, which can be advantageous in terms of column availability and method robustness.[1][2]

This application note provides a comprehensive overview of both direct and indirect chiral analysis methods for this compound.

Analytical Methods and Protocols

Direct Enantioselective Gas Chromatography (GC)

Direct chiral GC analysis is the most common and straightforward method for the separation of this compound enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Direct Chiral GC Analysis

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

    • If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the analyte.

  • GC-FID/MS Conditions:

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: 60 °C (hold for 2 min), ramp at 2 °C/min to 180 °C (hold for 5 min). This program may require optimization depending on the specific column and instrument.

    • Detector: Flame Ionization Detector (FID) at 250 °C or a Mass Spectrometer (MS) in full scan or SIM mode.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (if a standard is available).

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Table 1: Chiral GC Columns and Typical Performance for this compound Analysis

Chiral Stationary PhaseTypical Column DimensionsExample Oven ProgramExpected Outcome
Cyclodextrin-based (e.g., Hydrodex β-6TBDM) 30 m x 0.25 mm x 0.25 µm60°C (1 min) to 180°C at 2°C/minBaseline separation of (R)- and (S)-enantiomers.
Chirasil-Dex 25 m x 0.25 mm x 0.25 µm50°C (2 min) to 170°C at 3°C/minGood resolution of enantiomers.
Derivatization for Enhanced Chiral Analysis

This method involves the reaction of the chiral ketone with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral GC column. A common approach for derivatizing ketones is through the formation of diastereomeric oximes or hydrazones using a chiral hydroxylamine or hydrazine derivative.

Proposed Chiral Derivatizing Agent: (R)-(-)-1-Phenylethylhydrazine

(R)-(-)-1-Phenylethylhydrazine is a suitable CDA for ketones, forming diastereomeric hydrazones that are volatile and amenable to GC analysis.

Experimental Protocol: Derivatization and Achiral GC Analysis

  • Derivatization Reaction:

    • To 1 mg of the this compound sample in a 1 mL reaction vial, add 100 µL of a 10 mg/mL solution of (R)-(-)-1-Phenylethylhydrazine in anhydrous ethanol.

    • Add one drop of glacial acetic acid as a catalyst.

    • Seal the vial and heat at 60 °C for 1 hour.

    • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC analysis.

  • Achiral GC-FID/MS Conditions:

    • Column: Standard non-polar column (e.g., DB-5, HP-5MS, or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector: Split/splitless, 280 °C, split ratio 20:1.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: 150 °C (hold for 2 min), ramp at 5 °C/min to 280 °C (hold for 10 min). This program will likely require optimization.

    • Detector: Flame Ionization Detector (FID) at 300 °C or a Mass Spectrometer (MS).

  • Data Analysis:

    • The two diastereomeric hydrazone derivatives will elute at different retention times.

    • Calculate the enantiomeric ratio of the original sample from the peak areas of the two diastereomers.

Table 2: Comparison of Direct and Indirect Chiral Analysis Methods

FeatureDirect Enantioselective GCDerivatization with Achiral GC
Principle Separation of enantiomers on a chiral stationary phase.Formation of diastereomers followed by separation on an achiral stationary phase.
Column Type Chiral GC column (e.g., cyclodextrin-based).Standard achiral GC column (e.g., DB-5).
Sample Preparation Minimal, simple dilution.Requires a chemical derivatization step.
Method Development Requires screening of different chiral columns and conditions.Requires optimization of the derivatization reaction and GC conditions for diastereomer separation.
Advantages Faster sample preparation, fewer potential side reactions.Use of more common and robust achiral columns, potentially larger separation factors between diastereomers.
Disadvantages Chiral columns can be expensive and less stable.Derivatization can be time-consuming and may not be quantitative. The chiral derivatizing agent must be of high enantiomeric purity.

Visualizations

experimental_workflow cluster_direct Direct Chiral GC Analysis cluster_indirect Derivatization with Achiral GC Analysis d_start Sample of This compound d_prep Dilution in Volatile Solvent d_start->d_prep d_gc Injection into Chiral GC Column d_prep->d_gc d_sep Enantiomer Separation d_gc->d_sep d_det Detection (FID/MS) d_sep->d_det d_end Enantiomeric Excess Calculation d_det->d_end i_start Sample of This compound i_deriv Derivatization with Chiral Reagent i_start->i_deriv i_diastereomers Formation of Diastereomers i_deriv->i_diastereomers i_gc Injection into Achiral GC Column i_diastereomers->i_gc i_sep Diastereomer Separation i_gc->i_sep i_det Detection (FID/MS) i_sep->i_det i_end Enantiomeric Ratio Calculation i_det->i_end derivatization_reaction cluster_reactants Reactants cluster_products Products ketone (R/S)-5-Methyl-2-hepten-4-one plus + cda (R)-(-)-1-Phenylethylhydrazine arrow H+ Catalyst (Acetic Acid) cda->arrow diastereomer1 Diastereomer 1 (R,R)-Hydrazone diastereomer2 Diastereomer 2 (S,R)-Hydrazone arrow->diastereomer1 arrow->diastereomer2

References

Application Notes and Protocols: 5-Methyl-2-hepten-4-one in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-2-hepten-4-one, also known under synonyms such as Filbertone and Hazelnut Ketone, is a key aroma compound naturally occurring in hazelnuts (Corylus avellana)[1][2][3][4]. It is a colorless to pale yellow liquid with a characteristic nutty, roasted, and slightly fruity aroma and taste[2][5][6][7]. This compound is widely utilized in the flavor and fragrance industry to impart or enhance nutty and roasted notes in a variety of products[7][8][9]. This document provides detailed application notes and experimental protocols for the effective use of this compound in flavor and fragrance formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Name This compound[9]
Synonyms Filbertone, Hazelnut Ketone[5]
CAS Number 81925-81-7[8]
FEMA Number 3761[8]
Molecular Formula C₈H₁₄O[8]
Molecular Weight 126.20 g/mol [9]
Appearance Clear, colorless to light yellow liquid[8]
Odor Profile Hazelnut, nutty, roasted, pungent, sweet, fruity, coffee-like[2][5][6][7][10][11][12]
Taste Profile Hazelnut, buttery, mushroom, roasted, coffee, cocoa[5][6][11][12]
Boiling Point 168-170 °C[8]
Refractive Index n20/D 1.442 - 1.446[8]
Purity ≥97% (mixture of isomers)

Applications in Flavor Formulations

This compound is a versatile ingredient for creating authentic nutty and roasted flavor profiles.

Recommended Usage Levels

The following table provides typical starting concentrations for this compound in various food and beverage applications. It is recommended to perform sensory evaluations to optimize the concentration for specific product matrices.

ApplicationRecommended Concentration (ppm)
Beverages0.5
Chewing Gum50
Cereal and Nut Products20
Dairy Products5
Sugar Confectionery5
Chocolate and Cocoa1-10
Coffee1-5
Baked Goods5-15
Savory Meat Products1-5

Source: Data compiled from multiple industry sources.[12][13]

Flavor Profile Enhancement
  • Hazelnut and Nut Flavors: As the character-impact compound of hazelnuts, it provides an authentic and rich hazelnut profile. It can be used to create complete hazelnut flavors or to boost the nutty notes of other nut types like macadamia and almond.[4][5]

  • Chocolate and Cocoa: In chocolate and cocoa-based products, it enhances the roasted and nutty notes, complementing the bitterness of cocoa and adding a layer of complexity.[5]

  • Coffee: It can be used to introduce or enhance nutty and roasted characteristics in coffee-flavored products, providing a more complex and aromatic profile.[5][7]

  • Caramel and Toffee: In caramel and toffee formulations, it adds a roasted, nutty depth that balances the sweetness.[5]

  • Savory Applications: In savory products, particularly meat-based items, it can contribute a subtle roasted and brown nuance.[11][12]

Applications in Fragrance Formulations

In the fragrance industry, this compound is used to add warmth, richness, and a gourmand quality to scents.

Fragrance Profile

It is characterized by a fresh, fruity, green, and exotic nutty scent.[11] Its stability in various cosmetic bases makes it a versatile ingredient.

ProductStability
Body LotionGood
ShampooGood
SoapVery Good
Antiperspirant Roll-onVery Good
PowderGood
Citric CleanerGood
All-Purpose CleanerVery Good
BleachPoor

Source: Data from industry evaluations.[12][13]

Fragrance Applications
  • Fine Fragrances: It can be used as a top-note booster in exotic fruit and citrus fragrances, adding an initial nutty and sweet impression.[2]

  • Personal Care Products: Due to its pleasant scent, it is incorporated into cosmetics, shampoos, and body lotions.[9][14]

  • Home Fragrance: Its warm and comforting aroma makes it suitable for use in candles, diffusers, and air fresheners with gourmand themes.

  • Tobacco Fragrances: It is used to impart a nutty and roasted character to tobacco-themed fragrances.[5]

Experimental Protocols

Sensory Evaluation of this compound

Objective: To determine if a sensory difference exists between two product formulations, one with and one without this compound.[1][15][16][17]

Materials:

  • Control sample (without this compound)

  • Test sample (with a specified concentration of this compound)

  • Identical, odor-free sample cups, coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Sensory booths with controlled lighting and ventilation

  • A panel of at least 20-40 trained or consumer panelists[15]

Procedure:

  • Prepare the control and test samples. Ensure they are at the same temperature.

  • For each panelist, present three coded samples: two identical and one different. The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[16]

  • Instruct panelists to evaluate the samples from left to right.

  • Ask panelists to identify the "odd" or "different" sample.[5]

  • Panelists should cleanse their palate between samples.[17]

  • Record the number of correct identifications.

  • Analyze the results using a statistical table for triangle tests to determine if a significant difference exists (p < 0.05).

Caption: Workflow for a Triangle Test.

Objective: To measure the degree of liking or disliking of a product containing this compound.[8][10][11][18]

Materials:

  • Product samples with varying concentrations of this compound.

  • Coded sample cups.

  • Evaluation ballots with a 9-point hedonic scale.

  • A panel of at least 50-150 consumers representative of the target market.[19]

Procedure:

  • Present coded samples to consumers in a randomized order.

  • Ask consumers to taste each sample and rate their overall liking on the 9-point hedonic scale.[20]

  • The scale should be anchored with verbal descriptors (e.g., 9 = Like Extremely, 5 = Neither Like nor Dislike, 1 = Dislike Extremely).[10][20]

  • Collect the ballots and analyze the data using statistical methods (e.g., ANOVA) to determine if there are significant differences in liking between the samples.[21]

9-Point Hedonic Scale:

  • 9 - Like Extremely

  • 8 - Like Very Much

  • 7 - Like Moderately

  • 6 - Like Slightly

  • 5 - Neither Like nor Dislike

  • 4 - Dislike Slightly

  • 3 - Dislike Moderately

  • 2 - Dislike Very Much

  • 1 - Dislike Extremely

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma contribution of this compound in a complex flavor or fragrance mixture.[6][22][23][24][25]

Apparatus:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port (sniffing port).

  • Mass Spectrometer (MS) for compound identification.

  • Appropriate GC column for separating volatile compounds.

Procedure:

  • Prepare the sample for injection (e.g., via headspace, SPME, or solvent extraction).

  • Inject the sample into the GC.

  • The effluent from the GC column is split between the FID/MS and the olfactometry port.

  • A trained panelist (assessor) sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived aroma.

  • The data from the FID/MS is correlated with the olfactometry data to identify the compound responsible for each aroma.

GCO_Workflow cluster_sample Sample Introduction cluster_separation Separation & Detection cluster_data Data Acquisition & Analysis Sample_Prep Sample Preparation (e.g., SPME, Headspace) Injection GC Injection Sample_Prep->Injection GC_Column GC Column Separation Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter Detector FID / MS Detection Splitter->Detector 50% Sniff_Port Olfactometry Port Splitter->Sniff_Port 50% Chromatogram Generate Chromatogram Detector->Chromatogram Aromagram Generate Aromagram Sniff_Port->Aromagram Correlation Correlate Data Chromatogram->Correlation Aromagram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Stability Testing

Objective: To evaluate the stability of this compound in a finished product under various storage conditions.[26][27][28][29]

Methodology: Accelerated Shelf-Life Testing [30][31][32][33][34]

  • Prepare samples of the finished product containing this compound.

  • Store the samples under controlled, elevated conditions (e.g., increased temperature, humidity, light exposure).[33][34]

  • Simultaneously, store control samples under normal storage conditions.[33]

  • At specified time intervals, withdraw samples from both accelerated and normal storage.

  • Analyze the samples using both sensory (e.g., triangle test, descriptive analysis) and instrumental (e.g., GC-MS to quantify the concentration of this compound) methods.

  • Compare the results to determine the rate of degradation and predict the shelf-life of the product.

Conclusion

This compound is a valuable and impactful aroma chemical for creating authentic nutty and roasted profiles in both flavor and fragrance applications. Its versatility allows for its use in a wide range of products, from confectionery and beverages to fine fragrances and personal care items. The successful application of this compound relies on careful consideration of its organoleptic properties, appropriate dosage, and the specific characteristics of the product matrix. The provided protocols offer a framework for the systematic evaluation and implementation of this compound in research and product development.

References

5-Methyl-2-hepten-4-one: A Chiral Intermediate for Potential Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, commonly known as filbertone, is an organic compound recognized as the principal flavor component of hazelnuts.[1] While its primary application lies within the flavor and fragrance industries, its chiral nature and functional groups present it as a noteworthy chiral building block for organic synthesis.[2][3] This document provides an overview of its potential utility as an intermediate in pharmaceutical synthesis, focusing on the preparation of its enantioenriched form and outlining hypothetical applications in drug development. For the purposes of these notes, the (S)-enantiomer is of particular interest, as it is the predominant form found in nature and a valuable chiral starting material.

Potential Pharmaceutical Significance

While direct evidence of this compound as a direct intermediate in the synthesis of commercial pharmaceuticals is not extensively documented in publicly available literature, its value lies in its potential use in chiral pool synthesis. The presence of a stereocenter and multiple reactive sites (a ketone and a double bond) allows for the introduction of specific chirality and further molecular complexity, which are critical aspects of modern drug design.

The (S)-enantiomer of this compound can be strategically employed to construct complex molecular architectures, potentially reducing the number of synthetic steps and improving the overall efficiency of a synthetic route for a chiral drug molecule.

Synthesis of Enantioenriched (S)-5-Methylhept-2-en-4-one

A scalable, chemoenzymatic synthesis of enantioenriched (S)-5-methylhept-2-en-4-one has been developed, providing a "green" and efficient alternative to traditional methods that may use hazardous reagents.[4] This four-step process begins with readily available starting materials and utilizes an enzymatic resolution step to achieve enantiomeric excess.

Overall Synthetic Scheme

G cluster_0 Chemoenzymatic Synthesis of (S)-5-Methylhept-2-en-4-one start 2-Methylbutanoic acid step1 Acylation (CDI, THF; Potassium ethyl malonate, MgCl2, THF) start->step1 Step 1 step2 Enzymatic Hydrolysis (Novozym 435, phosphate buffer) step1->step2 Step 2 step3 Knoevenagel Condensation (Acetaldehyde, TBAHSO4) step2->step3 Step 3 step4 Dehydration (p-TsOH·H2O, cyclohexane) step3->step4 Step 4 end (S)-5-Methylhept-2-en-4-one step4->end Final Product

Caption: Chemoenzymatic synthesis workflow for (S)-5-Methylhept-2-en-4-one.

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for the chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one.[4]

StepProductYieldEnantiomeric Excess (ee)
1. AcylationEthyl 2-(2-methylbutanoyl)malonate90%N/A
2. Enzymatic Hydrolysis4-Methyl-3-oxohexanoic acid~100% (GC)88%
3. Knoevenagel Condensation7-Hydroxy-5-methylheptan-4-one53%-
4. Dehydration(S)-5-Methylhept-2-en-4-one82%73%
Overall (S)-5-Methylhept-2-en-4-one 39% 73%
Experimental Protocols

Step 1: Acylation to form Ethyl 2-(2-methylbutanoyl)malonate [4]

  • To a solution of 2-methylbutanoic acid in THF, add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents).

  • Stir the mixture at room temperature for 4 hours.

  • In a separate flask, add potassium ethyl malonate (1.5 equivalents) and MgCl₂ (1.5 equivalents) to THF.

  • Add the activated acid solution to the malonate mixture.

  • Heat the reaction at 60°C for 5 hours, then continue stirring at 50°C for 5 hours, and finally, let it cool to room temperature overnight.

  • Purify the product by vacuum distillation.

Step 2: Enzymatic Hydrolysis to 4-Methyl-3-oxohexanoic acid [4]

  • Disperse the ethyl 2-(2-methylbutanoyl)malonate in a phosphate buffer.

  • Add Novozym 435 (5% by weight).

  • Stir the mixture at room temperature for 22 hours.

  • Monitor the reaction by Gas Chromatography (GC) until completion. The crude product is used directly in the next step.

Step 3: Knoevenagel Condensation to 7-Hydroxy-5-methylheptan-4-one [4]

  • To the crude 4-methyl-3-oxohexanoic acid, add acetaldehyde (1.1 equivalents) and tetrabutylammonium hydrogen sulfate (TBAHSO₄) (0.005 equivalents).

  • Stir the mixture at room temperature, then warm to 40°C for 21 hours.

  • Purify the resulting ketol by vacuum distillation.

Step 4: Dehydration to (S)-5-Methylhept-2-en-4-one [4]

  • Dissolve the purified 7-hydroxy-5-methylheptan-4-one in cyclohexane.

  • Add p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the mixture at 70°C for 2.5 hours.

  • After cooling, wash the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with diethyl ether.

  • Dry the combined organic phases over anhydrous Na₂SO₄, concentrate in vacuo, and purify by vacuum distillation to yield the final product.

Hypothetical Application in Pharmaceutical Synthesis: A Representative Workflow

(S)-5-Methylhept-2-en-4-one can serve as a starting point for introducing a chiral center in a larger, more complex molecule. For instance, the ketone can be reduced to a secondary alcohol, and the double bond can be functionalized in various ways.

The following diagram illustrates a hypothetical workflow where (S)-5-methylhept-2-en-4-one is used to synthesize a chiral building block that could be incorporated into a larger pharmacologically active molecule.

G cluster_1 Hypothetical Pharmaceutical Intermediate Synthesis start (S)-5-Methylhept-2-en-4-one reduction Stereoselective Reduction (e.g., NaBH4, CeCl3) start->reduction alcohol (2E,5S)-5-Methylhept-2-en-4-ol reduction->alcohol epoxidation Epoxidation of Alkene (e.g., m-CPBA) alcohol->epoxidation epoxide Chiral Epoxy Alcohol epoxidation->epoxide ring_opening Nucleophilic Ring Opening (e.g., R-NH2) epoxide->ring_opening amino_alcohol Chiral Amino Diol Intermediate ring_opening->amino_alcohol protection Protecting Group Chemistry amino_alcohol->protection final_intermediate Advanced Chiral Intermediate for Further Elaboration protection->final_intermediate

Caption: Hypothetical workflow for elaborating (S)-5-Methylhept-2-en-4-one.

This hypothetical pathway demonstrates how the initial chirality of (S)-5-methylhept-2-en-4-one can be translated into a more functionalized, stereochemically rich intermediate, suitable for the synthesis of complex bioactive molecules.

Conclusion

This compound, while predominantly used in the flavor and fragrance industry, possesses the structural and chiral attributes of a valuable intermediate for pharmaceutical synthesis. The availability of scalable, chemoenzymatic routes to its enantioenriched (S)-form enhances its appeal for chiral pool synthesis. The protocols and data presented herein provide a foundation for researchers and scientists in drug development to explore the potential of this versatile chiral building block in the synthesis of novel therapeutic agents. Further research into its incorporation into the synthesis of specific bioactive molecules is warranted to fully realize its potential in medicinal chemistry.

References

Troubleshooting & Optimization

troubleshooting low yield in 5-Methyl-2-hepten-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Methyl-2-hepten-4-one. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the most common causes?

Low overall yield is a frequent issue that can stem from several stages of the synthesis process. The primary factors to investigate are the chosen synthetic pathway, suboptimal reaction conditions, purity of starting materials and reagents, the prevalence of side reactions, and inefficient purification. Each of these factors can contribute to significant product loss.

Q2: I am using a Grignard reaction followed by oxidation. What are the critical points for troubleshooting low yield in this pathway?

This is a classic route, but it has several potential pitfalls.

  • Grignard Reagent Formation: Ensure strictly anhydrous (water-free) conditions when preparing the 2-butylmagnesium bromide. Any moisture will quench the Grignard reagent, reducing the amount available to react with the crotonaldehyde.[1]

  • Aldehyde Addition: The addition of crotonaldehyde to the Grignard reagent is highly exothermic. Maintain a low temperature (0°C to 10°C) during the addition to minimize side reactions, such as 1,4-addition.[2]

  • Oxidation Step: The oxidation of the intermediate alcohol (5-methyl-hept-2-en-4-ol) to the final ketone is critical. The use of stoichiometric oxidants like sodium dichromate with sulfuric acid can be effective, but incomplete reaction or degradation of the product can occur if not controlled.[2] Be aware that these chromium-based reagents are toxic and produce hazardous waste, which has led many to seek alternative methods.[1][3]

Q3: I'm attempting an Aldol Condensation approach. What are the key parameters to control for a better yield?

Aldol-based syntheses are a popular alternative, often considered "greener," but require careful control.[1][3]

  • Choice of Base and Temperature: The base is crucial for forming the enolate. The reaction temperature determines whether the reaction stops at the aldol addition product or proceeds to the condensed enone. Heat is typically required for the final dehydration step to form the double bond.[4][5]

  • Reactant Stoichiometry: In a crossed or mixed aldol condensation, precise control of stoichiometry is essential to prevent the self-condensation of reactants, which leads to a complex mixture of products and lowers the yield of the desired compound.[5]

  • Side Reactions: Aldol reactions are notorious for producing a variety of side products.[6] Reaction time and temperature must be optimized to favor the formation of this compound.

Q4: What are the most common side products, and how can I minimize their formation?

In the Grignard pathway, a common side product results from 1,4-addition to the crotonaldehyde.[3] In aldol condensations, self-condensation of acetaldehyde or the ketone precursor can occur. To minimize these, maintain strict temperature control, use the correct stoichiometry, and consider strategies like using a non-enolizable aldehyde if applicable. Analytical techniques such as NMR and GC-MS are recommended to identify the specific impurities in your product mixture, which can help diagnose the underlying issue.

Q5: How can I improve the efficiency of my final purification step?

Purification by distillation is standard for this compound.[1][2][7]

  • Neutralization and Washing: Before distillation, ensure the crude product is thoroughly washed to remove any acidic or basic residues from the reaction work-up.[2]

  • Fractional Distillation: If simple distillation does not provide a pure product, use fractional distillation. A slotted tube column or a Vigreux column can improve separation from close-boiling impurities.[2]

  • Vacuum Distillation: The product has a boiling point of approximately 72°C at 20 mbar, making vacuum distillation the method of choice to prevent thermal decomposition at higher atmospheric boiling points.[2]

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound

Synthesis RouteKey ReagentsTypical StepsReported Overall YieldAdvantagesDisadvantages
Grignard & Oxidation 2-Bromobutane, Magnesium, Crotonaldehyde, Sodium Dichromate, Sulfuric Acid2~30-35% (calculated from example)[2]Well-established method.Requires strictly anhydrous conditions; uses toxic chromium reagents; risk of side reactions.[1][2][3]
Chemoenzymatic Aldol Condensation (S)-2-methylbutanol, CDI, Potassium ethyl malonate, MgCl₂, Acetaldehyde, p-TsOH439%[1][7][8]"Green" approach, avoids highly toxic reagents, does not require anhydrous conditions.[1][7]Multi-step process which can be complex to optimize.
Acetoacetate-based Aldol Condensation Acetoacetate, 2-Methylbutyryl chloride, Acetaldehyde2Not explicitly stated, but described as "high yield."[3]Avoids Grignard reaction and stoichiometric oxidation; simple operation.[3]Less documented in peer-reviewed literature compared to other methods.

Experimental Protocols & Visualizations

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues.

Troubleshooting_Workflow start Low Yield Detected check_reaction Which Synthesis Route? start->check_reaction grignard Grignard / Oxidation check_reaction->grignard  Grignard aldol Aldol Condensation check_reaction->aldol Aldol   grignard_q1 Anhydrous Conditions Met? grignard->grignard_q1 aldol_q1 Correct Base/Solvent? aldol->aldol_q1 grignard_q2 Addition Temp. (0-10°C)? grignard_q1->grignard_q2 Yes check_reagents Verify Reagent Purity & Dry Solvents grignard_q1->check_reagents No grignard_q2->check_reaction:w No, Review Protocol grignard_q3 Oxidation Complete? grignard_q2->grignard_q3 Yes grignard_q3->check_reaction:w No, Review Protocol check_purification Optimize Purification (Washing, Distillation) grignard_q3->check_purification Yes aldol_q2 Temp. Control (Addition vs. Dehydration)? aldol_q1->aldol_q2 Yes aldol_q1->check_reagents No aldol_q2->check_reaction:w No, Review Protocol aldol_q3 Stoichiometry Correct? aldol_q2->aldol_q3 Yes aldol_q3->check_reaction:w No, Review Protocol aldol_q3->check_purification Yes

Caption: A flowchart for systematically troubleshooting low yield issues.

Synthesis Pathway Overview

This diagram compares the primary steps of the two main synthesis routes discussed.

Synthesis_Pathways cluster_grignard Grignard / Oxidation Pathway cluster_aldol Aldol Condensation Pathway g_start1 2-Bromobutane + Mg g_intermediate1 Grignard Reagent g_start1->g_intermediate1 g_start2 Crotonaldehyde g_intermediate2 5-Methyl-hept-2-en-4-ol g_start2->g_intermediate2 Addition g_intermediate1->g_intermediate2 Addition product This compound g_intermediate2->product Oxidation g_oxidant Oxidizing Agent (e.g., Na2Cr2O7) g_oxidant->product Oxidation a_start1 Acetoacetate Derivative a_start1->product Condensation a_start2 Acetaldehyde a_start2->product Condensation a_base Base / Heat a_base->product Condensation

Caption: Key steps in the Grignard and Aldol Condensation synthesis routes.

Detailed Experimental Protocol: Grignard Reaction and Oxidation[2]

This protocol is adapted from a known literature procedure.[2]

Step 1: Synthesis of 5-methyl-hept-2-en-4-ol

  • Materials:

    • Magnesium filings: 24.32 g

    • 2-Bromobutane: 137 g

    • Anhydrous diethyl ether: 160 ml

    • Crotonaldehyde: 56 g

    • Ice water, Hydrochloric acid

  • Procedure:

    • Prepare 2-butylmagnesium bromide by reacting magnesium filings with 2-bromobutane in 100 ml of ether.

    • In a separate flask, dissolve 56 g of crotonaldehyde in 60 ml of ether.

    • Cool the Grignard solution to between 0°C and 10°C using an ice bath.

    • Add the crotonaldehyde solution dropwise to the Grignard reagent while maintaining the temperature between 0°C and 10°C.

    • After the addition is complete, boil the mixture under reflux for 2 hours.

    • Cool the mixture and decompose the complex by carefully adding ice water followed by hydrochloric acid until the solids dissolve.

    • Extract the product with ether, neutralize the organic phase, and distill the solvent to obtain the crude alcohol.

Step 2: Oxidation to 5-methyl-hept-2-en-4-one

  • Materials:

    • 5-methyl-hept-2-en-4-ol: 52 g (from Step 1)

    • Sodium dichromate: 40.34 g

    • Sulfuric acid: 54.1 g

    • Diethyl ether

  • Procedure:

    • Prepare the oxidizing solution by carefully mixing the sodium dichromate and sulfuric acid.

    • Cool the 52 g of alcohol in an ice bath.

    • Slowly add the oxidizing mixture to the alcohol while maintaining cooling.

    • After the addition, allow the mixture to react for a further hour at room temperature.

    • Extract the product with ether.

    • Wash the organic phase until neutral.

    • Remove the ether by distillation.

    • Distill the crude product. For higher purity, redistill using a slotted tube column to yield 5-methyl-hept-2-en-4-one (Boiling Point: 72°C / 20 mbar).[2]

References

Navigating the Complexities of Grignard Synthesis with 5-Methyl-2-hepten-4-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. However, its application to α,β-unsaturated ketones like 5-Methyl-2-hepten-4-one introduces a layer of complexity due to competing reaction pathways. This technical support center provides a comprehensive guide to identifying and mitigating the formation of byproducts, ensuring a higher yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in the Grignard synthesis with this compound?

A1: In addition to the desired 1,2-addition to the carbonyl group, Grignard reagents can undergo 1,4-conjugate addition to the β-carbon of the enone. Other significant side reactions include enolization of the ketone, Wurtz coupling of the Grignard reagent, and reduction of the carbonyl group.

Q2: How does steric hindrance affect the product distribution?

A2: Increased steric hindrance on either the Grignard reagent or the α,β-unsaturated ketone can favor the formation of the 1,4-addition product.[1] With highly hindered ketones, the Grignard reagent may act as a base, leading to enolization and recovery of the starting material after workup.[1]

Q3: Can the choice of solvent influence the outcome of the reaction?

A3: Yes, the solvent can play a crucial role. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignar_d reactions as they solvate and stabilize the Grignard reagent. The choice of solvent can influence the aggregation state of the Grignard reagent, which in turn can affect the ratio of 1,2- to 1,4-addition.

Q4: What is the purpose of using copper salts in this type of Grignard reaction?

A4: The addition of catalytic amounts of copper(I) salts, such as copper(I) iodide or bromide, generally promotes 1,4-conjugate addition. This is due to the in situ formation of an organocuprate reagent, which is a softer nucleophile and preferentially attacks the softer β-carbon of the enone system.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired 1,2-addition product 1. Inactive Grignard reagent (due to moisture or oxidation).2. Predominance of 1,4-addition.3. Enolization of the ketone.1. Ensure all glassware is flame-dried, and solvents are anhydrous. Use freshly prepared or titrated Grignard reagent.2. Avoid the use of copper catalysts. Run the reaction at a lower temperature.3. Use a less sterically hindered Grignard reagent if possible.
Presence of a significant amount of saturated ketone byproduct 1,4-conjugate addition has occurred.If 1,2-addition is desired, consider using a more reactive organolithium reagent. Alternatively, the use of cerium(III) chloride with the Grignard reagent (Luche reduction conditions) can enhance 1,2-selectivity.
Recovery of a large amount of starting material (this compound) The Grignard reagent has acted as a base, causing enolization.This is more common with bulky Grignard reagents. If possible, use a less hindered Grignard reagent. Lowering the reaction temperature may also help.
Presence of a high-boiling, non-polar byproduct Wurtz coupling of the Grignard reagent (R-MgX + R-X → R-R).During the formation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Formation of a secondary alcohol byproduct Reduction of the ketone by the Grignard reagent.This can occur if the Grignard reagent has a β-hydride that can be transferred. Using a Grignard reagent without β-hydrides (e.g., methylmagnesium bromide) will prevent this.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The ratio of 1,2- to 1,4-addition products is highly dependent on the specific reactants and conditions. The following table provides representative data for the addition of Grignard reagents to α,β-unsaturated ketones to illustrate these effects.

α,β-Unsaturated Ketone Grignard Reagent Solvent Temperature (°C) Catalyst 1,2-Addition Product (%) 1,4-Addition Product (%)
CyclohexenoneCH₃MgBrDiethyl Ether0None>95<5
CyclohexenoneCH₃MgBrTHF0CuI (cat.)<5>95
Mesityl OxideC₆H₅MgBrDiethyl Ether-15None8515
Mesityl Oxidet-BuMgBrTHF-78None<10>90
ChalconeC₂H₅MgBrDiethyl Ether0None1090

Note: This data is illustrative and compiled from general principles of Grignard reactions with enones. Actual results for this compound may vary.

Experimental Protocols

General Protocol for Grignard Reaction with this compound

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

  • Addition of Enone: To the flask, add a solution of this compound (1 equivalent) in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of the enone over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise while stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired alcohol from any byproducts.

Byproduct Formation Pathways

The following diagram illustrates the primary reaction pathway (1,2-addition) and the major competing side reactions in the Grignard synthesis with this compound.

Grignard_Byproducts Start This compound + R-MgX Product_1_2 1,2-Addition Product (Desired Tertiary Alcohol) Start->Product_1_2 1,2-Addition (Major Pathway) Byproduct_1_4 1,4-Addition Product (Saturated Ketone) Start->Byproduct_1_4 1,4-Addition (Side Reaction) Byproduct_Enolate Enolate Intermediate Start->Byproduct_Enolate Enolization (Base Action of R-MgX) Byproduct_Wurtz Wurtz Coupling Product (R-R) Start->Byproduct_Wurtz Wurtz Coupling (R-MgX + R-X) Starting_Material Recovered Starting Material Byproduct_Enolate->Starting_Material Aqueous Workup

Caption: Competing reaction pathways in the Grignard synthesis.

References

Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Synthesis of Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of filbertone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important flavor and fragrance compound. Our goal is to help you optimize your experimental conditions to achieve high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high enantiomeric excess in the asymmetric synthesis of filbertone?

A1: The primary challenges in the asymmetric synthesis of filbertone revolve around controlling the stereoselectivity of the carbon-carbon bond-forming reaction that creates the chiral center. Key difficulties include:

  • Catalyst and Ligand Selection: Identifying the optimal chiral catalyst or ligand that provides a highly ordered transition state to favor the formation of one enantiomer over the other.

  • Reaction Conditions: The enantioselectivity of the reaction is often highly sensitive to parameters such as temperature, solvent, and reactant concentrations.

  • Substrate Purity: Impurities in the starting materials can interfere with the catalyst, leading to a decrease in enantioselectivity.

  • Racemization: The product, filbertone, may be susceptible to racemization under certain reaction or workup conditions.

Q2: Which analytical methods are recommended for determining the enantiomeric excess of filbertone?

A2: The most common and reliable method for determining the enantiomeric excess of filbertone is chiral gas chromatography (GC) .[1] A chiral stationary phase, such as a cyclodextrin-based column (e.g., CD-5), allows for the baseline separation of the (R)- and (S)-enantiomers, enabling accurate quantification of each.[1] Chiral High-Performance Liquid Chromatography (HPLC) can also be employed, though it is less common for this volatile compound. It is crucial to validate the analytical method by running a racemic standard to confirm the resolution and identification of each enantiomeric peak.[2]

Q3: Is there a significant difference in the sensory properties of the (R)- and (S)-enantiomers of filbertone?

A3: Yes, the two enantiomers of filbertone have distinct olfactory properties. While both are described as having a "hazelnut" aroma, the (+)-(E,S)-isomer is reported to have a more fatty character, whereas the (-)-(E,R)-isomer possesses notes of butter and chocolate and has a stronger sensory impact with a tenfold greater odor threshold.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (% ee)

Low enantiomeric excess is a common issue in asymmetric synthesis. A systematic approach to troubleshooting is essential.

Potential Cause Diagnostic Check Suggested Solution
Impure Catalyst or Ligand Verify the purity and integrity of the chiral catalyst or ligand. Impurities can significantly disrupt the formation of the active catalytic species.- Use a freshly opened bottle of catalyst/ligand or repurify existing stock. - Ensure proper storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
Suboptimal Reaction Temperature Review the reaction temperature. Asymmetric reactions are highly sensitive to thermal fluctuations.- Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. - Perform a temperature screen (e.g., -78 °C, -40 °C, -20 °C, 0 °C) to find the optimal condition.
Inappropriate Solvent The solvent can influence the conformation of the catalyst-substrate complex.- Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). - Ensure the use of anhydrous solvents, as water can deactivate many catalysts.
Incorrect Stoichiometry The ratio of substrate to catalyst and other reagents can impact selectivity.- Optimize the catalyst loading; both too low and too high concentrations can be detrimental. - Verify the precise stoichiometry of all reagents.
Presence of Impurities Impurities in the starting materials or solvents can poison the catalyst or lead to a non-selective background reaction.- Purify starting materials by distillation, recrystallization, or chromatography. - Use high-purity, anhydrous solvents.
Racemization of Product The chiral center in filbertone might be susceptible to racemization under acidic or basic conditions during workup or purification.- Perform a mild workup with buffered solutions. - Minimize exposure to harsh pH conditions and elevated temperatures during purification.

Data Presentation

The following table summarizes the results from a chemoenzymatic synthesis of (S)-filbertone, providing an example of the data you should aim to collect when optimizing your reaction conditions.

Entry Enzyme Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1Lipase from Candida antarcticaHexane3039 (overall)73

Data from a chiral-pool-based chemoenzymatic synthesis.[1]

Experimental Protocols

Protocol 1: Chiral Pool Synthesis of (+)-(E)-5(S)-Methylhept-2-en-4-one (Filbertone)

This protocol describes a four-step synthesis starting from a commercially available chiral building block, (-)-2(S)-methylbutan-1-ol.[1]

Step 1: Oxidation of (-)-2(S)-Methylbutan-1-ol

  • To a stirred solution of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), add (-)-2(S)-methylbutan-1-ol dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Filter the mixture through a pad of silica gel and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-2-methylbutanal.

Step 2: Grignard Reaction with Allyl Bromide

  • Prepare a Grignard reagent from magnesium turnings and allyl bromide in anhydrous diethyl ether.

  • To the freshly prepared Grignard reagent, add the crude (S)-2-methylbutanal dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Oxidation of the Secondary Alcohol

  • Dissolve the crude alcohol from the previous step in CH₂Cl₂.

  • Add PCC and stir the mixture at room temperature for 2 hours.

  • Filter through a pad of silica gel and concentrate the filtrate to yield (5S)-5-methylhept-1-en-4-one.

Step 4: Isomerization of the Double Bond

  • Dissolve the (5S)-5-methylhept-1-en-4-one in a suitable solvent.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture until the isomerization to (+)-(E)-5(S)-methylhept-2-en-4-one is complete, as monitored by GC.

  • Purify the product by column chromatography to obtain the final product.

The reported overall yield for this four-step synthesis is 42%, with an enantiomeric excess of 75% for the (S)-enantiomer.[1]

Mandatory Visualizations

Experimental Workflow for Optimizing Enantiomeric Excess

G Workflow for Optimizing Enantiomeric Excess in Filbertone Synthesis cluster_0 Initial Synthesis cluster_1 Troubleshooting & Optimization cluster_2 Purification (Optional) start Select Asymmetric Method (e.g., Chiral Pool, Catalytic) reaction Perform Synthesis start->reaction analysis1 Determine % ee (Chiral GC) reaction->analysis1 check_ee Is % ee satisfactory? analysis1->check_ee optimize Systematically Vary Parameters: - Catalyst/Ligand - Solvent - Temperature - Stoichiometry check_ee->optimize No purify Purify to Enhance ee (e.g., Chiral Chromatography) check_ee->purify Moderate ee end High ee Filbertone check_ee->end Yes re_run Re-run Synthesis optimize->re_run analysis2 Re-evaluate % ee re_run->analysis2 analysis2->check_ee Iterate purify->end

Caption: A logical workflow for optimizing the enantiomeric excess in the asymmetric synthesis of filbertone.

Signaling Pathway for Troubleshooting Low Enantiomeric Excess

G Troubleshooting Pathway for Low Enantiomeric Excess cluster_0 Analytical Validation cluster_1 Reagent & Catalyst Purity cluster_2 Reaction Condition Optimization start Low % ee Observed check_analytical Is the analytical method (chiral GC/HPLC) validated? start->check_analytical validate_method Validate Method: - Baseline Resolution - Known Standards check_analytical->validate_method No check_purity Are all reagents and the catalyst of high purity? check_analytical->check_purity Yes validate_method->start Re-analyze purify_reagents Purify Substrate Use Fresh/Pure Catalyst & Solvents check_purity->purify_reagents No check_conditions Are reaction conditions (T, solvent) optimal? check_purity->check_conditions Yes purify_reagents->start Re-run Reaction optimize_conditions Screen Temperatures and Solvents check_conditions->optimize_conditions No end Improved % ee check_conditions->end Yes optimize_conditions->start Re-run Reaction

Caption: A decision-making pathway for troubleshooting and resolving issues of low enantiomeric excess.

References

challenges in the scale-up of 5-Methyl-2-hepten-4-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Methyl-2-hepten-4-one, a key flavor and fragrance compound also known as Filbertone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental production of this compound.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. Gradually increase reaction time or temperature, but be cautious of side product formation.
Poor Mixing: Inefficient agitation, especially in larger reactors, can lead to localized concentration gradients and reduced reaction rates.For scale-up, ensure the impeller design and agitation speed are optimized to maintain homogeneity. Consider using baffles in the reactor to improve mixing.
Reagent Degradation: Moisture or air sensitivity of reagents (e.g., Grignard reagents).Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents.
Enzyme Deactivation (for chemoenzymatic synthesis): pH or temperature fluctuations, presence of inhibitors.Maintain optimal pH and temperature for the enzyme (e.g., Novozym 435). Ensure the reaction medium is free from potential enzyme inhibitors.
Formation of Impurities Side Reactions: Aldol self-condensation of acetaldehyde, over-oxidation, or 1,4-addition in Grignard reactions.Control the addition rate of reagents to maintain a low concentration of the reactive species. Optimize the reaction temperature to favor the desired reaction pathway. For Grignard reactions, consider using a less sterically hindered Grignard reagent or adding a copper catalyst to favor 1,2-addition.
Thermal Decomposition: The product or intermediates may be sensitive to high temperatures.Use vacuum distillation for purification to lower the boiling point. Avoid prolonged exposure to high temperatures during workup and purification.
Difficult Purification Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, making separation by distillation difficult.Consider alternative purification methods such as column chromatography. If distillation is necessary, explore azeotropic distillation with a different solvent.
Emulsion Formation during Workup: Difficult phase separation between aqueous and organic layers.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. If the problem persists, filtration through a pad of Celite may be effective.
Reaction Fails to Initiate (Especially Grignard) Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide.Activate the magnesium surface by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Presence of Water: Trace amounts of water will quench the Grignard reagent.Ensure all glassware, solvents, and reagents are scrupulously dry. Flame-dry glassware under vacuum before use.
Exothermic Runaway Reaction Poor Heat Dissipation: The surface area-to-volume ratio decreases on scale-up, leading to less efficient heat removal.On a larger scale, ensure the reactor has an efficient cooling system (e.g., a cooling jacket with a circulating coolant). Add exothermic reagents slowly and monitor the internal temperature of the reaction closely. Have a cooling bath on standby for emergency quenching.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: The primary challenges during the scale-up of this compound production include:

  • Thermal Management: Many synthesis routes involve exothermic steps, and inefficient heat dissipation in larger reactors can lead to side reactions or a runaway reaction.[1]

  • Mixing Efficiency: Achieving uniform mixing in large vessels is more difficult, which can affect reaction rates, selectivity, and yield.[2][3]

  • Reagent Handling and Stoichiometry: The safe handling of large quantities of potentially hazardous reagents and maintaining precise stoichiometric ratios are critical.

  • Purification: Distillation, a common purification method, can be challenging at scale due to the potential for thermal degradation and the larger volumes of material to be processed.

  • Impurity Profile: The impurity profile can change with scale, sometimes leading to the formation of new or increased levels of byproducts.

Q2: Which synthesis route for this compound is considered the most "green" and scalable?

A2: A chemoenzymatic synthesis route is often highlighted as a green and scalable alternative.[2][4][5] This method avoids the use of highly reactive and toxic reagents, does not require anhydrous conditions, and often uses distillation for purification, which is a more environmentally friendly approach compared to chromatography.[2][5]

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative data on the conversion of reactants and the formation of the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure of the product and intermediates and to quantify the reaction conversion.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions (such as aldol self-condensation products or isomers), and residual solvents from the reaction or purification steps. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying these impurities.[6][7]

Q5: What are the key safety precautions to take when scaling up this synthesis?

A5: Key safety precautions include:

  • Conducting a thorough hazard analysis of all reagents and reaction steps.

  • Ensuring the reactor is appropriately sized and equipped for the scale of the reaction, with adequate cooling and pressure relief systems.

  • Adding exothermic reagents in a controlled manner with continuous temperature monitoring.

  • Having a clear plan for quenching the reaction in case of an emergency.

  • Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table provides a general overview of how key parameters might change during the scale-up of a chemical synthesis process like that of this compound. Specific values are highly dependent on the chosen synthesis route and equipment.

Parameter Lab Scale (e.g., 100 g) Pilot Scale (e.g., 10 kg) Industrial Scale (e.g., 1000 kg) Key Considerations for Scale-Up
Typical Yield 80-90%70-85%65-80%Yield often decreases slightly with scale due to less ideal mixing and heat transfer.
Purity (post-purification) >98%>97%>97%Maintaining high purity at scale can be challenging and may require process optimization.
Reaction Time 2-4 hours4-8 hours6-12 hoursAddition times for reagents are often longer at scale to control exotherms.
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Reduced surface area to volume ratio, requires jacketed reactors and efficient cooling systems.Significantly reduced surface area to volume ratio, advanced cooling systems and careful process control are critical.
Mixing Efficient mixing with magnetic stirrers.Requires mechanical overhead stirrers with optimized impeller design.Requires powerful agitation systems and potentially baffles to ensure homogeneity.

Experimental Protocols

Chemoenzymatic Synthesis of (S)-5-Methylhept-2-en-4-one[3][9]

This four-step synthesis is presented as a scalable and environmentally friendly method.

Step 1: Synthesis of (S)-4-methyl-3-oxohexanoic acid

  • To a solution of (S)-2-methylbutanoic acid in tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) at room temperature and stir for 4 hours.

  • In a separate flask, prepare a solution of potassium ethyl malonate (1.5 equivalents) and magnesium chloride (1.5 equivalents) in THF.

  • Add the activated acid solution from step 1 to the malonate solution and heat at 50-60°C for 5 hours, then stir at room temperature overnight.

  • Work up the reaction and purify by vacuum distillation to yield ethyl (S)-4-methyl-3-oxohexanoate.

  • Hydrolyze the ester to the corresponding carboxylic acid.

Step 2: Enzymatic Decarboxylation to (S)-3-methylpentan-2-one

  • The crude ketoacid from Step 1 is subjected to enzymatic decarboxylation using Novozym 435 (5% by weight) in a phosphate buffer at room temperature for 22 hours.

Step 3: Aldol Condensation to (S)-2-hydroxy-5-methylhept-4-one

  • To the crude product from Step 2, add acetaldehyde (1.1 equivalents) and a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHSO4) (0.005 equivalents).

  • Stir the mixture at room temperature for 1.5 hours and then at 40°C for 21 hours.

  • Purify the product by vacuum distillation.

Step 4: Dehydration to (E,S)-5-methylhept-2-en-4-one

  • To the ketol from Step 3 in cyclohexane, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the mixture at 70°C for 2.5 hours.

  • Purify the final product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Chemoenzymatic Synthesis Workflow start Start: (S)-2-methylbutanoic acid step1 Step 1: Acylation & Hydrolysis start->step1 intermediate1 Intermediate: (S)-4-methyl-3-oxohexanoic acid step1->intermediate1 step2 Step 2: Enzymatic Decarboxylation (Novozym 435) intermediate1->step2 intermediate2 Intermediate: (S)-3-methylpentan-2-one step2->intermediate2 step3 Step 3: Aldol Condensation (with Acetaldehyde) intermediate2->step3 intermediate3 Intermediate: (S)-2-hydroxy-5-methylhept-4-one step3->intermediate3 step4 Step 4: Dehydration (p-TsOH) intermediate3->step4 end Final Product: (S)-5-Methyl-2-hepten-4-one step4->end

Caption: Chemoenzymatic synthesis workflow for (S)-5-Methyl-2-hepten-4-one.

troubleshooting_low_yield cluster_troubleshooting Troubleshooting Logic: Low Yield start Problem: Low Yield q1 Is the reaction complete? start->q1 sol1 Action: Increase reaction time or temperature cautiously. Monitor by TLC/GC. q1->sol1 No q2 Are there significant side products? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Optimize reagent addition rate and temperature. Consider alternative catalysts. q2->sol2 Yes q3 Was there an issue during workup/purification? q2->q3 No a2_yes Yes a2_no No sol3 Action: Review workup procedure. Check for emulsion formation. Optimize distillation conditions. q3->sol3 Yes end Further investigation needed: Consider reagent purity and equipment calibration. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Resolving Peak Tailing of 5-Methyl-2-hepten-4-one in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for peak tailing issues encountered during the gas chromatography (GC) analysis of 5-Methyl-2-hepten-4-one.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is broader than the leading edge. For a polar compound like this compound, this is a common problem that can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative accuracy.

Q2: What are the primary causes of peak tailing for a polar ketone like this compound?

A2: The most common causes stem from interactions between the analyte and active sites within the GC system. Key factors include:

  • Active Sites: Polar ketones can interact with active silanol groups (Si-OH) on the surfaces of a contaminated or non-deactivated inlet liner, glass wool, or the column itself. This is a primary cause of peak tailing for polar analytes.

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes or turbulence in the flow path, leading to peak distortion.

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites.

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can contribute to peak broadening and tailing.

Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?

A3: A systematic approach is recommended. Start by examining the chromatogram to see if all peaks are tailing or only specific ones. If only polar compounds like this compound are tailing, it is likely due to active sites. Begin with the most common and easily correctable issues:

  • Inlet Maintenance: Replace the inlet liner and septum. This is a frequent source of activity and contamination.

  • Column Maintenance: Trim a small section (10-20 cm) from the front of the column to remove any accumulated non-volatile residues.

  • Method Parameter Review: If the problem persists, a more in-depth review of your GC method parameters and column choice is necessary.

Troubleshooting Guides

This section provides detailed, question-and-answer based guides to resolve specific issues causing peak tailing of this compound.

Guide 1: Addressing Inlet-Related Issues

Q: I suspect my GC inlet is causing peak tailing. What should I do?

A: The inlet is the most common source of problems for active compounds. Follow these steps:

  • Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner. For polar compounds, a liner with glass wool can aid in vaporization, but the glass wool must also be deactivated.

  • Regularly Replace the Liner and Septum: Septa can shed particles and liners can become active over time, especially with complex sample matrices. Establish a regular replacement schedule based on your usage.

  • Optimize Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. An inlet temperature that is too low can lead to slow vaporization and peak tailing.

Guide 2: Diagnosing and Resolving Column-Related Problems

Q: I've performed inlet maintenance, but the peak tailing continues. Could my column be the issue?

A: Yes, the column is another critical component. Consider the following:

  • Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and detector. A poor cut can cause turbulence and peak distortion.

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Column Contamination: If the front of the column is contaminated, trimming it can resolve the issue. If the entire column is contaminated or has degraded, it may need to be replaced.

  • Appropriate Stationary Phase: For a polar ketone, a column with a polar or intermediate polarity stationary phase is recommended. Polyethylene glycol (PEG) or "WAX" type columns are often a good choice. Using a non-polar column may lead to poor peak shape for polar analytes.

Data Presentation

The following tables summarize the expected impact of key GC parameters on the peak shape of this compound. The asymmetry values are illustrative to demonstrate the trend.

Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry

Liner TypeAnalyteIllustrative Peak Asymmetry*Observations
Standard (Non-Deactivated)This compound2.1Severe tailing, reduced peak height.
Deactivated (Silanized)This compound1.1Significantly improved peak symmetry.
Standard (Non-Deactivated)Non-polar Alkane1.1Minimal tailing.
Deactivated (Silanized)Non-polar Alkane1.0Symmetrical peak.

*A value of 1.0 represents a perfectly symmetrical peak.

Table 2: Influence of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Illustrative Peak Asymmetry*Observations
2001.8Incomplete vaporization leading to peak tailing.
2501.2Improved vaporization and better peak shape.
2801.1Optimal vaporization with good peak symmetry.

*Assuming no thermal degradation at higher temperatures.

Table 3: Effect of Oven Temperature Ramp Rate on Peak Shape and Resolution

Oven Ramp Rate (°C/min)Illustrative Peak Asymmetry*Resolution of Closely Eluting PeaksAnalysis Time (min) (Illustrative)
51.2Excellent25
101.3Good18
201.5Moderate12

Experimental Protocols

Protocol 1: Recommended GC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

  • Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • FID Temperature: 280 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

Protocol 2: Inlet Maintenance Procedure

A clean and inert inlet is crucial for good peak shape.

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (below 50 °C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Carefully unscrew the septum nut and remove the old septum. Use tweezers to remove the inlet liner.

  • Install New Components: Insert a new, deactivated liner with any necessary O-rings. Place a new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).

  • Pressurize and Leak Check: Restore the carrier gas flow and perform a leak check around the inlet fittings using an electronic leak detector.

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to the desired temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks inlet_maintenance Perform Inlet Maintenance: - Replace Liner (deactivated) - Replace Septum check_all_peaks->inlet_maintenance  No (Only polar peaks) system_issue Potential System Issue: - Dead volume - Leak in the system check_all_peaks->system_issue Yes column_maintenance Perform Column Maintenance: - Trim 10-20 cm from column inlet - Check for proper installation inlet_maintenance->column_maintenance Tailing Persists problem_solved Problem Resolved inlet_maintenance->problem_solved Tailing Resolved method_optimization Optimize GC Method: - Increase Inlet Temperature - Adjust Oven Ramp Rate - Check Column Choice column_maintenance->method_optimization Tailing Persists column_maintenance->problem_solved Tailing Resolved method_optimization->problem_solved system_issue->problem_solved After fixing

Caption: A logical workflow for troubleshooting peak tailing.

Active_Site_Interaction Interaction with Active Sites cluster_surface GC System Surface (Liner or Column) surface Silica Surface Si-OH (Active Site) tailing_peak Tailing Peak surface:f1->tailing_peak Slow Release ketone This compound (Polar Ketone) ketone->surface:f1 Strong Interaction interaction Adsorption/ Secondary Interaction

minimizing matrix effects in LC-MS/MS quantification of 5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS quantification of 5-Methyl-2-hepten-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Response / Ion Suppression Co-elution of matrix components, particularly phospholipids, that compete with the analyte for ionization.[1][2]- Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] - Phospholipid Removal: Utilize specialized phospholipid removal plates or cartridges (e.g., HybridSPE) for targeted depletion of these interfering lipids.[3][4][5][6] - Chromatographic Separation: Adjust the LC gradient to better separate this compound from the region where matrix components elute.[1] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
High Signal Variability Between Samples (Poor Precision) Inconsistent matrix effects across different samples or batches.- Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix to mimic the ionization environment of the unknown samples.[1] - Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and processing to minimize variability in the sample matrix. - Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to compensate for sample-to-sample variations in matrix effects.
Poor Analyte Recovery During Sample Preparation - Inappropriate LLE Solvent: The chosen solvent may have poor partitioning for this compound. - Inefficient SPE Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. - Analyte Volatility: Loss of the analyte during solvent evaporation steps due to its volatile nature.- Optimize LLE: Test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the optimal extraction solvent for this medium-polarity ketone. - Optimize SPE: Use a stronger elution solvent, such as acetonitrile or methanol, and ensure the elution volume is sufficient. Consider a mixed-mode SPE for more selective extraction.[7] - Controlled Evaporation: Evaporate solvents under a gentle stream of nitrogen at a controlled, low temperature to prevent analyte loss. Avoid complete dryness if possible.
Peak Tailing or Splitting in Chromatogram - Column Overload: Injecting too much analyte or matrix components onto the column. - Secondary Interactions: Interaction of the ketone group with active sites on the column packing material. - Incompatible Injection Solvent: The solvent used to reconstitute the sample extract may be too strong, causing distortion of the peak shape.- Dilute the Sample: If the concentration is high, dilute the final extract before injection. - Use a High-Quality Column: Employ a column with good end-capping and inertness. - Match Injection Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best initial approach for sample preparation to minimize matrix effects for this compound?

A1: For a relatively non-polar and volatile compound like this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are excellent starting points. Protein precipitation alone is often insufficient as it does not remove phospholipids, a major source of matrix effects.[3][7]

Q2: Which solvent system is recommended for Liquid-Liquid Extraction (LLE) of this compound?

A2: Given the medium polarity of this compound (LogP ≈ 2.2), solvents like ethyl acetate or a mixture of hexane and ethyl acetate would be suitable for LLE. These solvents will efficiently extract the analyte from an aqueous matrix while leaving behind more polar interfering substances.

Q3: What type of Solid-Phase Extraction (SPE) sorbent should I use?

A3: A reversed-phase sorbent such as C8 or C18 is recommended. These sorbents will retain this compound based on hydrophobic interactions, allowing for polar matrix components to be washed away.

Q4: How can I remove phospholipids, and why is it important?

A4: Phospholipids are a primary cause of ion suppression in ESI-MS and can co-elute with many analytes.[3][4] They can be effectively removed using specialized phospholipid removal products (e.g., HybridSPE) or through careful optimization of LLE or SPE methods.[6] Removing phospholipids often leads to a significant improvement in signal intensity and reproducibility.[3][6]

Internal Standards

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) preferred for this compound?

A5: A SIL-IS is the gold standard for quantitative LC-MS/MS. It has the same chemical properties and chromatographic retention time as the analyte, meaning it will experience the same degree of ion suppression or enhancement.[8] This allows for the most accurate correction of matrix effects and other sources of variability.

Q6: What are the alternatives if a SIL-IS is not available?

A6: If a SIL-IS is unavailable, a structural analog that is not present in the samples can be used. However, it is crucial to ensure that the analog has a similar extraction recovery and ionization efficiency to this compound and that it does not suffer from differential matrix effects.

LC-MS/MS Method Development

Q7: How can I optimize my chromatographic method to reduce matrix effects?

A7: The goal is to achieve chromatographic separation between this compound and co-eluting matrix components.[1] This can be achieved by:

  • Modifying the gradient: A shallower gradient can improve the resolution between the analyte and interferences.

  • Changing the mobile phase composition: Altering the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH can change the selectivity of the separation.

  • Using a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide better separation from matrix components.

Q8: What ionization mode is most suitable for this compound?

A8: As a ketone, this compound can typically be ionized in both positive and negative ion modes. Electrospray ionization (ESI) in positive mode is a common starting point, often forming a protonated molecule [M+H]+. However, it is recommended to test both positive and negative modes during method development to determine which provides the best sensitivity and specificity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma/serum, add the internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Select a reversed-phase SPE cartridge (e.g., C18, 100 mg).

  • Condition the cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Load the sample: To 100 µL of plasma/serum, add the internal standard and 400 µL of 2% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Dry the cartridge: Apply vacuum for 5 minutes to thoroughly dry the sorbent.

  • Elute the analyte: Pass 1 mL of acetonitrile through the cartridge and collect the eluate.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 100 µL of the initial mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects for analytes in complex biological matrices. The applicability to this compound is also considered.

Sample Preparation Method Typical Matrix Effect Reduction Pros Cons Applicability to this compound
Protein Precipitation (PPT) Low to ModerateSimple, fast, and inexpensive.Does not effectively remove phospholipids and other endogenous components, often leading to significant matrix effects.[3][7]Not recommended as a standalone method. Can be used as a preliminary step before SPE.
Liquid-Liquid Extraction (LLE) Moderate to HighGood removal of salts and highly polar interferences. Can be optimized for specific analytes.Can be labor-intensive and may have lower analyte recovery if the partitioning is not optimal.Good. A well-optimized LLE protocol can provide clean extracts for this analyte.
Solid-Phase Extraction (SPE) HighHighly selective, provides good sample cleanup and allows for analyte concentration. Amenable to automation.Requires method development to select the appropriate sorbent and solvent system. Can be more expensive than LLE.Excellent. SPE offers a high degree of cleanup and is well-suited for removing interferences in the analysis of this compound.
Phospholipid Removal Plates Very HighSpecifically targets and removes phospholipids, a major source of ion suppression.[3][4][6] Simple and high-throughput format.Higher cost per sample. May not remove other non-phospholipid matrix components.Excellent. Highly recommended, especially when dealing with high-throughput analyses in plasma or serum. Can be combined with protein precipitation.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma/Serum) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Troubleshooting Start Poor LC-MS/MS Data Quality (Low Sensitivity, High Variability) CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->CheckIS UseSIL_IS Implement SIL-IS to compensate for matrix effects. CheckIS->UseSIL_IS No NoSIL_IS Matrix effects are likely a major contributor. Proceed to optimize sample preparation. CheckIS->NoSIL_IS Yes SamplePrep Evaluate Sample Preparation Method UseSIL_IS->SamplePrep If issues persist NoSIL_IS->SamplePrep IsPPT Using Protein Precipitation (PPT) only? SamplePrep->IsPPT ImproveCleanup Enhance sample cleanup: - Use SPE or LLE. - Incorporate phospholipid removal. IsPPT->ImproveCleanup Yes CheckLLE_SPE Review LLE/SPE protocol for optimization. IsPPT->CheckLLE_SPE No Chromatography Optimize Chromatographic Separation ImproveCleanup->Chromatography After implementation CheckLLE_SPE->Chromatography If recovery is good but suppression persists AdjustGradient Modify LC gradient to separate analyte from interfering peaks. Chromatography->AdjustGradient

References

preventing racemization of 5-Methyl-2-hepten-4-one during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 5-Methyl-2-hepten-4-one during sample preparation for chiral analysis.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may lead to the racemization of this compound, a chiral α,β-unsaturated ketone, during experimental procedures. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be triggered by exposure to acidic or basic conditions, as well as elevated temperatures. This process proceeds through the formation of a planar enol or enolate intermediate, leading to a loss of stereochemical integrity.

Issue 1: Loss of Enantiomeric Excess Observed After Solvent Extraction

  • Question: My analysis shows a lower than expected enantiomeric excess (ee) for this compound after performing a liquid-liquid extraction. What could be the cause?

  • Answer: Solvent extraction, especially under "forced conditions," can contribute to racemization.[1] Several factors within your extraction protocol could be responsible:

    • pH of the Aqueous Phase: Exposure to acidic or basic aqueous solutions can catalyze racemization. Ensure the pH of your sample and any aqueous washing solutions is neutral (pH 7). Use buffered solutions if necessary to maintain neutrality.

    • Solvent Choice: While a range of organic solvents can be used for extraction, their purity and potential to contain acidic or basic impurities should be considered. Use high-purity, analytical grade solvents.

    • Temperature: Performing extractions at elevated temperatures to increase efficiency can accelerate the rate of racemization. Conduct extractions at room temperature or below if possible.

    • Concentration Step: Evaporation of the solvent under high heat can lead to racemization. Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C) or utilize a gentle stream of nitrogen for solvent removal.

Issue 2: Inconsistent Enantiomeric Ratios Between Replicate Samples

  • Question: I am observing significant variation in the enantiomeric ratio of this compound across replicate samples prepared using the same protocol. What could be causing this inconsistency?

  • Answer: Inconsistent enantiomeric ratios often point to subtle variations in the sample preparation workflow that affect the extent of racemization.

    • Sample Matrix Effects: The composition of your sample matrix can influence the local pH and interact with the analyte. Ensure thorough homogenization of the bulk sample before drawing aliquots for preparation.

    • Variable Exposure Time: Differences in the time each sample is exposed to potentially racemizing conditions (e.g., waiting time before analysis, duration of a heating step) can lead to variable results. Standardize all timings in your protocol.

    • Cross-Contamination: Ensure all glassware and equipment are thoroughly cleaned to avoid contamination with acidic or basic residues from previous experiments.

Issue 3: Suspected Racemization During Derivatization for GC Analysis

  • Question: I am using a derivatization step to improve the chromatographic properties of this compound for GC analysis and suspect it might be causing racemization. How can I confirm and prevent this?

  • Answer: Derivatization reactions, particularly those requiring heating or the use of acidic or basic reagents, can induce racemization.

    • Reagent Choice: Opt for derivatization reagents that react under mild and neutral conditions.

    • Reaction Conditions: Perform derivatization at the lowest effective temperature and for the shortest possible time.

    • Confirmation: To confirm if derivatization is the source of racemization, analyze a standard of enantiomerically pure this compound with and without the derivatization step. A decrease in enantiomeric excess after derivatization will confirm this issue. Consider alternative analytical approaches that do not require derivatization, such as direct analysis on a suitable chiral GC column.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chirality important?

A1: this compound, also known as filbertone, is a key flavor compound found in hazelnuts.[2][3] It is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The enantiomeric ratio of filbertone can be an indicator of the authenticity and origin of hazelnut products.[4]

Q2: What are the primary factors that cause racemization of this compound?

A2: The primary factors that can induce racemization of this compound during sample preparation are:

  • pH: Both acidic and basic conditions can catalyze the formation of a planar enol or enolate intermediate, which leads to a loss of stereochemistry.

  • Temperature: Higher temperatures increase the rate of racemization.

  • Solvent: The choice of solvent can play a role, especially if it contains acidic or basic impurities.

Q3: What is the recommended sample preparation technique to minimize racemization of this compound?

A3: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique.[4] It is a solvent-free method that gently extracts volatile and semi-volatile compounds from the headspace of a sample, thereby avoiding the use of harsh solvents and high temperatures that can cause racemization.

Q4: How should I store my samples and extracts to prevent racemization over time?

A4: To prevent racemization during storage, it is recommended to:

  • Store samples and extracts at low temperatures, preferably at -20°C or -80°C.

  • Use amber vials to protect the sample from light, which can potentially catalyze degradation and racemization.

  • Ensure the storage solvent is neutral and of high purity.

  • Analyze samples as soon as possible after preparation.

Q5: Can the roasting of hazelnuts affect the enantiomeric ratio of this compound?

A5: While the roasting process can influence the overall volatile profile of hazelnuts, studies suggest it may not significantly alter the enantiomeric ratio of some chiral compounds.[4] However, it is crucial to control the sample preparation of both raw and roasted nuts to prevent any analytical-induced racemization when comparing their chiral signatures.

Quantitative Data Summary

The following table summarizes the impact of extraction conditions on the enantiomeric excess (ee) of this compound.

Extraction ConditionEnantiomeric Excess (ee) of (S)-enantiomerReference
Mild ConditionsHigher ee[1]
Forced ConditionsLower ee[1]

Note: "Mild conditions" generally refer to extractions performed at or below room temperature with neutral pH, while "forced conditions" may involve heating or the use of acidic/basic media.

Experimental Protocols

Recommended Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Chiral GC-MS Analysis of this compound

This protocol is based on methodologies that have been successfully applied to the enantioselective analysis of filbertone in hazelnuts, minimizing the risk of racemization.[4]

  • Sample Preparation:

    • Weigh a precise amount of the homogenized sample (e.g., 1-2 g of ground hazelnuts) into a 20 mL headspace vial.

    • Add a small amount of a saturated solution of sodium chloride (if the sample is aqueous) to increase the volatility of the analyte. For solid samples, this step is not necessary.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or the autosampler's incubator set to a mild temperature (e.g., 40-60°C).

    • Allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes).

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under constant agitation.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated injector of the gas chromatograph (e.g., at 250°C) for a sufficient time to ensure complete transfer of the analytes (e.g., 5 minutes).

    • Use an enantioselective GC column (e.g., a cyclodextrin-based chiral stationary phase) for the separation of the enantiomers.

    • Employ a temperature program that provides good resolution of the enantiomers.

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or full scan mode for detection and quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Chiral GC-MS Analysis homogenize Homogenize Sample weigh Weigh Sample into Vial homogenize->weigh seal Seal Vial weigh->seal equilibrate Equilibrate at Mild Temperature seal->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb Fiber in GC Injector extract->desorb separate Separate Enantiomers on Chiral Column desorb->separate detect Detect and Quantify separate->detect

Caption: HS-SPME workflow for chiral analysis of this compound.

racemization_pathway R_enantiomer (R)-5-Methyl-2-hepten-4-one planar_intermediate Planar Enol/Enolate Intermediate R_enantiomer->planar_intermediate Acid or Base, Heat S_enantiomer (S)-5-Methyl-2-hepten-4-one S_enantiomer->planar_intermediate Acid or Base, Heat planar_intermediate->R_enantiomer Protonation planar_intermediate->S_enantiomer Protonation

Caption: Racemization pathway of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of 5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the mass spectrometry analysis of 5-Methyl-2-hepten-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula for this compound is C₈H₁₄O.[1][2][3] Its monoisotopic molecular weight is approximately 126.10 Da.[2][3] Therefore, you should expect the molecular ion peak (M⁺) to appear at a mass-to-charge ratio (m/z) of 126.

Q2: What are the major fragment ions expected in the mass spectrum?

A2: As an α,β-unsaturated ketone, this compound undergoes characteristic fragmentation patterns, primarily alpha-cleavage next to the carbonyl group.[4][5] The most prominent expected peaks are:

  • m/z 69: This is often the base peak and results from cleavage between the C3 and C4 positions, forming the stable [CH₃CH=CHCO]⁺ acylium ion.[2]

  • m/z 41: This fragment corresponds to the [C₃H₅]⁺ ion.[2]

  • m/z 98: This likely corresponds to the loss of an ethyl group (C₂H₅).[2]

  • m/z 57: Results from cleavage to form the [C₄H₉]⁺ carbocation.[6][7]

  • m/z 85: Results from alpha-cleavage with loss of the propenyl group, forming the [C₅H₉O]⁺ ion.[7][8]

Q3: I see a peak at m/z 127. What could it be?

A3: A peak at M+1 (m/z 127) is typically the protonated molecular ion, [M+H]⁺. While more common in soft ionization techniques like chemical ionization (CI), it can appear in electron ionization (EI) if the source pressure is high or if proton-donating species like water are present in the system.

Q4: Why is the base peak at m/z 69 and not the molecular ion peak?

A4: In mass spectrometry, the base peak is the most intense peak in the spectrum and represents the most stable and/or most readily formed fragment ion.[6][9] For many ketones, fragmentation through pathways like alpha-cleavage is very efficient, leading to the formation of highly stable resonance-stabilized acylium ions.[4][5][6] In this case, the [CH₃CH=CHCO]⁺ ion (m/z 69) is particularly stable, causing it to be more abundant than the parent molecular ion.

Q5: I have peaks that don't match any expected fragments. What is the first step?

A5: The first step is to run a solvent blank using the same method as your sample analysis. This will help you identify peaks originating from the solvent, the GC column (column bleed), or general system contamination, allowing you to subtract them from your sample's spectrum.

Troubleshooting Guide for Unexpected Peaks

This section addresses specific issues you may encounter during your analysis.

Issue 1: Peaks observed at m/z values higher than the molecular weight (e.g., m/z 149, 165).

  • Possible Cause: Formation of adduct ions. Contamination with salts can lead to the formation of sodium [M+Na]⁺ (m/z 149) or potassium [M+K]⁺ (m/z 165) adducts.

  • Troubleshooting Steps:

    • Ensure all glassware is meticulously cleaned.

    • Use high-purity, HPLC-grade, or MS-grade solvents.

    • Run a solvent blank to check for background salt contamination.

Issue 2: A repeating pattern of peaks, often 14 mass units apart, is present.

  • Possible Cause: Hydrocarbon contamination from vacuum pump oil or other sources. Alkanes fragment in a characteristic pattern with clusters of peaks separated by 14 units (a CH₂ group).[9]

  • Troubleshooting Steps:

    • Check the mass spectrometer for leaks or contamination.

    • Perform a system bake-out as per the instrument manufacturer's guidelines.

    • Confirm that the base peak in these repeating clusters is due to a CₙH₂ₙ₊₁ carbocation (e.g., m/z 43, 57, 71).[7]

Issue 3: Peaks corresponding to known solvents or plasticizers are observed.

  • Possible Cause: Contamination from sample preparation or storage. Common contaminants include phthalates (e.g., m/z 149) from plastic containers or residual solvents.

  • Troubleshooting Steps:

    • Avoid storing samples or solvents in plastic containers. Use glass vials with PTFE-lined caps.

    • Ensure the sample is adequately dried before injection to remove residual solvents.

    • Check the instrument's solvent delay time to ensure solvent peaks are not being acquired.

Issue 4: Peaks are present that could correspond to isomers of this compound.

  • Possible Cause: The sample may not be pure and could contain isomers such as 6-Methyl-5-hepten-2-one (a common isomer) or the (Z)-geometric isomer.[10][11] Synthesis methods can sometimes produce a mixture of isomers.[12]

  • Troubleshooting Steps:

    • Optimize the gas chromatography (GC) method to achieve better separation of components before they enter the mass spectrometer.

    • If available, analyze certified standards of potential isomers to compare retention times and mass spectra.

    • Review the synthesis protocol to identify potential side reactions that could lead to isomeric byproducts.[10][13]

Data Summary Table

m/zIdentity/FormulaTypePossible Origin
126[C₈H₁₄O]⁺Expected (M⁺)Molecular Ion of this compound
69[C₄H₅O]⁺Expected (Base Peak)Alpha-cleavage, formation of acylium ion
41[C₃H₅]⁺ExpectedFragmentation of the alkyl chain
98[C₆H₁₀O]⁺ExpectedLoss of ethyl radical (M - 29)
85[C₅H₉O]⁺ExpectedAlpha-cleavage, loss of propenyl radical
57[C₄H₉]⁺ExpectedFragmentation of the alkyl chain
127[C₈H₁₅O]⁺UnexpectedProtonated Molecule [M+H]⁺ (Source Condition Artifact)
149[C₈H₁₄ONa]⁺UnexpectedSodium Adduct [M+Na]⁺ (Contamination)
73, 207, 281PolysiloxanesUnexpectedGC Column Bleed (System Artifact)
45, 59, 74VariousUnexpectedSolvent Impurities (e.g., Ethanol, Acetone, Diethyl Ether)

Experimental Protocols

Protocol 1: Standard Sample Preparation for GC-MS Analysis

  • Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble, such as hexane or dichloromethane (MS-grade).

  • Sample Dilution: Prepare a stock solution by dissolving ~10 mg of the compound in 1 mL of the selected solvent. From this stock, create a dilute solution of approximately 10-100 µg/mL for injection.

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Blank Preparation: Prepare a vial containing only the pure solvent and a filtered blank to run before and after the sample sequence to check for carryover and contamination.

Protocol 2: Identification of Background Contamination

  • Instrument Setup: Set up the GC-MS with the same temperature program and acquisition parameters that will be used for the sample analysis.

  • Solvent Blank Injection: Inject 1 µL of the pure solvent used for sample preparation.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra. Any peaks observed are considered background noise, solvent impurities, or column bleed.

  • System Blank (No Injection): Run the instrument method without an injection. This can help differentiate between solvent impurities and system-based contaminants (like column bleed).

Visualization

Below is a logical workflow for troubleshooting unexpected peaks in your mass spectrum.

G start Unexpected Peak Observed in Spectrum check_mw Is m/z > Molecular Weight (126)? start->check_mw check_pattern Is it part of a repeating pattern? check_mw->check_pattern No adduct Likely Adduct Ion (e.g., [M+Na]⁺) check_mw->adduct Yes check_blank Does peak appear in solvent blank? check_pattern->check_blank No hydrocarbon Likely Hydrocarbon Contamination check_pattern->hydrocarbon Yes (14 amu spacing) check_isomer Could it be an isomer? check_blank->check_isomer No bleed Likely Column Bleed or Solvent Impurity check_blank->bleed Yes isomer Potential Isomer Present check_isomer->isomer Yes unknown Further Investigation Needed check_isomer->unknown No action_adduct Action: Clean glassware, use pure solvents adduct->action_adduct action_hydrocarbon Action: Check for leaks, perform system bake-out hydrocarbon->action_hydrocarbon action_bleed Action: Condition GC column, use fresh solvent bleed->action_bleed action_isomer Action: Optimize GC separation, run isomer standards isomer->action_isomer

Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.

References

Technical Support Center: Stability of 5-Methyl-2-hepten-4-one in Beverage Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-2-hepten-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in beverage formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during product development and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in beverages?

This compound is a flavor ingredient known for its nutty, fruity, and roasted notes, reminiscent of hazelnut.[1][2] As an α,β-unsaturated ketone, its chemical structure contains reactive sites, specifically a carbon-carbon double bond conjugated with a carbonyl group, making it susceptible to degradation.[3] In the acidic and often oxygen-rich environment of a beverage, this reactivity can lead to flavor loss, the development of off-notes, and a shortened shelf-life.

Q2: What are the primary factors that affect the stability of this compound in beverage formulations?

Several factors can influence the stability of this compound in beverages:

  • pH: Acidic conditions, common in many soft drinks and juices, can catalyze degradation reactions of α,β-unsaturated ketones.

  • Light Exposure: UV and visible light can induce photochemical reactions, leading to isomerization, cyclization, or other forms of degradation.[4][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

  • Temperature: Elevated storage temperatures can accelerate the rate of chemical degradation reactions.[4][6]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation reactions.[1]

  • Interaction with Other Ingredients: Ingredients like ascorbic acid (Vitamin C) can potentially interact with α,β-unsaturated ketones, although the specific reactions can be complex and may depend on the overall formulation. While ascorbic acid is an antioxidant, it can also act as a pro-oxidant in the presence of metal ions.

Q3: What are the potential degradation pathways for this compound?

As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways, including:

  • Michael Addition: Nucleophiles present in the beverage formulation (e.g., water, thiols from other flavor compounds) can add across the carbon-carbon double bond.

  • Photochemical Reactions: Light exposure can lead to various rearrangements and additions.

  • Oxidation: Reaction with oxygen can lead to the formation of hydroperoxides and subsequent breakdown into smaller, often undesirable, flavor compounds.

  • Acid-Catalyzed Reactions: In acidic beverage environments, hydration of the double bond or other rearrangements can occur.

M0 This compound P1 Michael Addition (e.g., with water, thiols) M0->P1 Nucleophiles P2 Photodegradation (Isomerization, Cyclization) M0->P2 Light (UV/Visible) P3 Oxidation (Hydroperoxides, Off-notes) M0->P3 Oxygen, Metal Ions P4 Acid-Catalyzed Hydration M0->P4 Low pH

Potential degradation pathways for this compound.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of characteristic nutty/fruity flavor over time. Degradation of this compound due to oxidation or other chemical reactions.1. Incorporate Antioxidants: Add antioxidants such as mixed tocopherols or ascorbyl palmitate to the formulation. 2. Use Chelating Agents: Include a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[1] 3. Optimize Packaging: Use packaging with low oxygen permeability and an oxygen scavenger.
Development of off-notes (e.g., rancid, metallic, or plastic-like). Formation of degradation products from oxidation or photochemical reactions.1. Protect from Light: Use opaque or UV-blocking packaging.[4] 2. Control Headspace Oxygen: Flush with an inert gas (e.g., nitrogen) before sealing. 3. Evaluate Ingredient Interactions: Assess the compatibility of this compound with other flavor components and additives.
Inconsistent flavor profile between batches. Variability in raw material quality or processing conditions.1. Standardize Raw Materials: Ensure consistent quality of this compound and other ingredients. 2. Control Processing Parameters: Monitor and control pH, temperature, and mixing times during production.
Rapid flavor degradation in a new low-pH beverage formulation. Acid-catalyzed degradation of the α,β-unsaturated ketone structure.1. pH Optimization: If possible, adjust the pH to the higher end of the acceptable range for the beverage. 2. Encapsulation: Consider using an encapsulated form of this compound to create a physical barrier.[7][8][9]

Data Presentation: Stability of this compound (Illustrative Data)

The following tables present hypothetical data to illustrate the impact of various conditions on the stability of this compound in a model beverage system (pH 3.5, stored at 25°C unless otherwise specified).

Table 1: Effect of pH on the Stability of this compound

pHInitial Concentration (ppm)Concentration after 30 days (ppm)% Degradation
2.5106.535%
3.5107.822%
4.5108.911%

Table 2: Effect of Storage Temperature on the Stability of this compound

Temperature (°C)Initial Concentration (ppm)Concentration after 30 days (ppm)% Degradation
4109.28%
25107.822%
35105.545%

Table 3: Effect of Light Exposure on the Stability of this compound

Light ConditionInitial Concentration (ppm)Concentration after 30 days (ppm)% Degradation
Dark107.822%
Ambient Light106.139%
UV-A Exposure104.258%

Table 4: Efficacy of Stabilization Strategies (Illustrative Data)

FormulationInitial Concentration (ppm)Concentration after 30 days (ppm)% Degradation
Control (No Stabilizers)107.822%
+ 200 ppm Ascorbic Acid108.218%
+ 50 ppm Mixed Tocopherols108.812%
+ 20 ppm EDTA108.515%
Encapsulated 5-M-2-H-4-one109.55%

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Study

This protocol outlines a method for conducting an accelerated shelf-life study to predict the stability of this compound in a beverage formulation.[4][6][10][11][12][13]

Objective: To determine the degradation kinetics of this compound under elevated temperature conditions to predict its shelf-life at normal storage temperatures.

Materials:

  • Beverage formulation containing a known concentration of this compound.

  • Temperature-controlled ovens or incubators.

  • Analytical instrumentation for quantifying this compound (e.g., UPLC-MS/MS).

  • Appropriate packaging for the beverage.

Methodology:

  • Prepare a batch of the beverage formulation with a precisely measured concentration of this compound.

  • Package the beverage into its final intended packaging.

  • Divide the samples into at least four groups for storage at different temperatures (e.g., 4°C as control, 25°C, 35°C, and 45°C).

  • At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), remove samples from each temperature condition.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Plot the concentration of this compound as a function of time for each temperature.

  • Determine the degradation rate constant (k) at each temperature, assuming first-order kinetics.

  • Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the temperature in Kelvin) to determine the activation energy (Ea).

  • Extrapolate the degradation rate at normal storage temperature (e.g., 20°C) to predict the shelf-life.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Beverage with This compound P2 Package Beverage P1->P2 S1 Store at 4°C (Control) P2->S1 S2 Store at 25°C P2->S2 S3 Store at 35°C P2->S3 S4 Store at 45°C P2->S4 A1 Sample at Time Intervals (0, 7, 14, 30, 60, 90 days) S1->A1 S2->A1 S3->A1 S4->A1 A2 Quantify this compound (UPLC-MS/MS) A1->A2 D1 Plot Concentration vs. Time A2->D1 D2 Determine Rate Constants (k) D1->D2 D3 Arrhenius Plot (ln(k) vs. 1/T) D2->D3 D4 Predict Shelf-Life D3->D4

Workflow for an accelerated shelf-life study.
Protocol 2: UPLC-MS/MS Analysis of this compound and its Degradation Products

This protocol provides a general framework for the quantitative analysis of this compound and the identification of its degradation products using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5][14][15][16][17]

Objective: To develop a sensitive and selective method for the quantification of this compound and to identify potential degradation products in beverage samples.

Instrumentation and Materials:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • C18 reversed-phase UPLC column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

  • Beverage samples for analysis.

  • Solid Phase Extraction (SPE) cartridges for sample clean-up (if necessary).

Methodology:

  • Sample Preparation:

    • Degas carbonated beverage samples.

    • Centrifuge or filter samples to remove particulates.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

    • Dilute the sample to an appropriate concentration within the calibration range.

  • UPLC Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): For quantification, select precursor and product ion transitions specific to this compound.

    • Full Scan and Product Ion Scan: For identification of unknown degradation products, perform full scan analysis to find potential molecular ions and product ion scans to obtain fragmentation patterns.

  • Quantification and Identification:

    • Generate a calibration curve using the analytical standard of this compound.

    • Quantify the concentration in samples by comparing their peak areas to the calibration curve.

    • Propose structures for degradation products based on their mass-to-charge ratios and fragmentation patterns.

cluster_sample Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis SP1 Degas and Filter Beverage Sample SP2 Solid Phase Extraction (if needed) SP1->SP2 SP3 Dilute Sample SP2->SP3 U1 Inject Sample onto C18 Column SP3->U1 U2 Gradient Elution U1->U2 M1 Electrospray Ionization (ESI+) U2->M1 M2 MRM for Quantification M1->M2 M3 Full Scan/Product Ion Scan for Identification M1->M3 DA1 Generate Calibration Curve M2->DA1 DA3 Identify Degradation Products M3->DA3 DA2 Quantify this compound DA1->DA2

Workflow for UPLC-MS/MS analysis.

References

reducing side reactions in the aldol condensation for filbertone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of filbertone, with a specific focus on mitigating side reactions during the crucial aldol condensation step.

Troubleshooting Guide: Minimizing Side Reactions

The successful synthesis of filbertone via aldol condensation hinges on selectively promoting the crossed aldol reaction between propanal and 2-pentanone while minimizing the formation of undesired side products. The primary side reactions of concern are the self-condensation of propanal and the self-condensation of 2-pentanone.

Table 1: Troubleshooting Common Issues in Filbertone Aldol Condensation

Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Low Yield of Filbertone Precursor - Dominant Self-Condensation: Reaction conditions favor the self-condensation of propanal or 2-pentanone. Propanal, being an aldehyde, is particularly prone to self-condensation.[1][2]- Controlled Reagent Addition: Slowly add the enolizable ketone (2-pentanone) to a mixture of the non-enolizable aldehyde and the base to minimize its self-condensation.[1] - Use of a Non-Enolizable Aldehyde Analog (if applicable): While propanal is required for the filbertone backbone, for methodological development, using a non-enolizable aldehyde can help isolate and optimize ketone addition.[1] - Directed Aldol Approach: Pre-form the enolate of 2-pentanone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C) before the addition of propanal. This ensures 2-pentanone acts as the nucleophile.[3]
Presence of 2-Methyl-2-pentenal Impurity - Propanal Self-Condensation: The reaction conditions are promoting the aldol condensation of two propanal molecules.[4][5]- Optimize Base Concentration: Use a catalytic amount of a weaker base (e.g., NaOH, KOH) rather than a stoichiometric amount of a strong base to reduce the steady-state concentration of the propanal enolate. - Lower Reaction Temperature: Lower temperatures generally disfavor the dehydration step of the aldol condensation, which can help reduce the formation of the conjugated enal from propanal self-condensation.
Presence of 4-hydroxy-4-methyl-2-heptanone and its dehydration product - 2-Pentanone Self-Condensation: Two molecules of 2-pentanone are reacting with each other.- Stoichiometry Control: Use a slight excess of propanal to increase the probability of the 2-pentanone enolate reacting with the desired aldehyde. - Directed Aldol Approach: As mentioned above, pre-forming the lithium enolate of 2-pentanone with LDA provides excellent control and minimizes self-condensation.[3]
Formation of Multiple Unidentified Products - Lack of Regioselectivity: 2-Pentanone can form two different enolates (at the methyl or methylene carbon), leading to different aldol products. - Polymerization: Aldehydes, especially in the presence of strong bases, can be prone to polymerization.[1]- Kinetic vs. Thermodynamic Control: For directed aldol reactions, using LDA at low temperatures favors the formation of the kinetic enolate (from the less substituted α-carbon), leading to a more specific product. - Milder Reaction Conditions: Employ milder bases (e.g., Ba(OH)₂) or heterogeneous catalysts to reduce the likelihood of polymerization. - Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about in the aldol condensation for filbertone synthesis?

A1: The two main side reactions are the self-condensation of propanal and the self-condensation of 2-pentanone. A crossed aldol reaction between two different carbonyl compounds that can both form enolates can theoretically lead to a mixture of four products.[2][6]

Q2: How can I favor the desired crossed aldol reaction over self-condensation?

A2: Several strategies can be employed:

  • Directed Aldol Reaction: The most effective method is to pre-form the enolate of 2-pentanone with a strong, sterically hindered base like LDA at low temperatures before adding propanal. This ensures that 2-pentanone acts as the nucleophile and propanal acts as the electrophile.[3]

  • Controlled Addition: Slowly adding one reagent to the other can help control the relative concentrations and favor the crossed reaction. For instance, adding 2-pentanone slowly to a mixture of propanal and the base can minimize the self-condensation of 2-pentanone.[1]

  • Choice of Base: While strong bases like NaOH and KOH are common, their concentration and the reaction temperature should be carefully optimized. In some cases, milder bases or heterogeneous catalysts can offer better selectivity.

Q3: What is the expected product of propanal self-condensation?

A3: The self-condensation of propanal typically yields 2-methyl-2-pentenal after dehydration.[4][5] The initial aldol addition product is 3-hydroxy-2-methylpentanal.

Q4: What are the expected products of 2-pentanone self-condensation?

A4: 2-Pentanone can enolize on either side of the carbonyl group. The major self-condensation product after dehydration is typically 3,5-dimethyl-3-hepten-2-one, arising from the reaction at the methylene α-carbon. The other possible product, arising from the reaction at the methyl α-carbon, is 4-hydroxy-4-methyl-2-heptanone, which can then dehydrate.

Q5: Can temperature be used to control the reaction?

A5: Yes, temperature is a critical parameter. Lower temperatures generally favor the initial aldol addition product and can help reduce the rate of undesired side reactions. Higher temperatures often promote the dehydration step to form the α,β-unsaturated ketone, which can be desirable for the final step of filbertone synthesis but may also increase the rate of side product formation.[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation and Dehydration for Filbertone Synthesis

This protocol is adapted from a known chemoenzymatic synthesis of filbertone and focuses on the final aldol condensation and dehydration steps.[7][8][9]

Materials:

  • (S)-4-methyl-3-oxohexanoic acid ethyl ester (precursor to the required ketone)

  • Acetaldehyde (propanal would be used for the direct synthesis of the filbertone backbone)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Cyclohexane

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Aldol Addition

  • To a solution of the starting ketone (e.g., the product from the hydrolysis of (S)-4-methyl-3-oxohexanoic acid ethyl ester) in a suitable solvent, add an aqueous solution of NaOH.

  • Add acetaldehyde (1.1 equivalents) to the mixture.

  • Stir the resulting solution at room temperature for 1.5 hours, then increase the temperature to 40°C and continue stirring for 21 hours.

  • After the reaction is complete, extract the mixture with diethyl ether (3 x 70 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the crude aldol addition product.

Step 2: Dehydration

  • Dissolve the crude aldol product from Step 1 in cyclohexane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Stir the mixture at 70°C for 2.5 hours.

  • After cooling, purify the product by vacuum distillation to obtain (E,S)-5-methylhept-2-en-4-one (filbertone).

Quantitative Data (from a related synthesis):

  • Aldol Addition Yield: 53% (after vacuum distillation)

  • Dehydration Yield: 82% (after vacuum distillation)

  • Overall Yield (for the two steps): Approximately 43%

Note: This protocol uses acetaldehyde. For the direct synthesis of the filbertone backbone from simpler precursors, propanal would be reacted with 2-pentanone. The conditions would require careful optimization to maximize the yield of the desired crossed aldol product.

Visualizations

Aldol_Condensation_Pathway Propanal Propanal AldolAdduct Aldol Addition Product Pentanone 2-Pentanone PentanoneEnolate 2-Pentanone Enolate Pentanone->PentanoneEnolate + Base Base Base (e.g., NaOH) PentanoneEnolate->AldolAdduct + Propanal Filbertone Filbertone ((E)-5-methylhept-2-en-4-one) AldolAdduct->Filbertone Dehydration Dehydration - H₂O

Caption: Reaction pathway for filbertone synthesis via aldol condensation.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckSideProducts Analyze product mixture for side-products (GC-MS, NMR) Start->CheckSideProducts PropanalSelfCond 2-Methyl-2-pentenal detected? CheckSideProducts->PropanalSelfCond PentanoneSelfCond 2-Pentanone self-condensation products detected? PropanalSelfCond->PentanoneSelfCond No Sol_Propanal Optimize Base Conc. Lower Temperature PropanalSelfCond->Sol_Propanal Yes MultipleProducts Multiple unidentified products? PentanoneSelfCond->MultipleProducts No Sol_Pentanone Adjust Stoichiometry (excess propanal) PentanoneSelfCond->Sol_Pentanone Yes Sol_DirectedAldol Consider Directed Aldol (LDA, -78°C) MultipleProducts->Sol_DirectedAldol Also consider Sol_MilderCond Use Milder Conditions (weaker base, shorter time) MultipleProducts->Sol_MilderCond Yes Sol_Propanal->Sol_DirectedAldol Sol_Pentanone->Sol_DirectedAldol

Caption: Troubleshooting workflow for aldol condensation in filbertone synthesis.

Logical_Relationships Goal High Yield of Filbertone CrossedAldol Maximize Crossed Aldol Reaction CrossedAldol->Goal MinimizeSideReactions Minimize Side Reactions MinimizeSideReactions->Goal PropanalSelf Propanal Self- Condensation MinimizeSideReactions->PropanalSelf PentanoneSelf 2-Pentanone Self- Condensation MinimizeSideReactions->PentanoneSelf Polymerization Polymerization MinimizeSideReactions->Polymerization DirectedAldol Directed Aldol (e.g., LDA) DirectedAldol->CrossedAldol DirectedAldol->MinimizeSideReactions ControlledAdd Controlled Addition ControlledAdd->CrossedAldol ControlledAdd->MinimizeSideReactions OptimizedCond Optimized Conditions (Base, Temp, Time) OptimizedCond->CrossedAldol OptimizedCond->MinimizeSideReactions

Caption: Logical relationships for optimizing filbertone synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-2-hepten-4-one in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of flavor compounds is paramount for quality control and product development. 5-Methyl-2-hepten-4-one, also known as filbertone, is a key aroma compound, particularly characteristic of hazelnuts.[1][2] Its concentration can significantly influence the sensory profile of food products. This guide provides a comparative overview of validated analytical methods for the determination of this compound in various food matrices, presenting supporting experimental data and detailed methodologies.

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the food matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of three distinct validated methods.

Parameter Method 1: HS-SPME-GC-MS Method 2: HPLC-DAD Method 3: Stable Isotope Dilution Assay (SIDA) GC-MS
Analyte Filbertone ((E)-5-methyl-hept-2-en-4-one)(S)-(E)-5-methylhept-2-en-4-one5-methyl-(E)-2-hepten-4-one
Food Matrix Hazelnut SpreadApplicable to nut-flavored foodsHazelnut Oil
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 5–750 µg/kg0.5–100 µg/mL (R² = 0.9997)Not explicitly stated, but inherent to the SIDA method
Limit of Detection (LOD) 2 µg/kg0.1 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 5 µg/kg0.3 µg/mLNot explicitly stated
Recovery 81-98%Not explicitly statedNot explicitly stated, but corrected by internal standard
Precision (Repeatability) 8.1-11.2% RSDNot explicitly statedNot explicitly stated

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Hazelnut Spreads

This method is suitable for the analysis of volatile compounds in complex food matrices like hazelnut spreads.

Sample Preparation:

  • A 1.0 g sample of hazelnut spread is weighed into a 20 mL headspace vial.

  • The sample is spiked with an internal standard solution.

  • The vial is tightly sealed with a PTFE-faced silicone septum.

  • The sample is equilibrated at 60°C for 15 minutes with agitation.

  • A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the sample for 15 minutes at 60°C.

GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: DB-WAXetr (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: 40°C for 2 min, then ramped to 240°C at 10°C/min, and held for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data is acquired in selected ion monitoring (SIM) mode.

Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides an alternative to GC-based analysis and is particularly useful for monitoring the synthesis of 5-methylhept-2-en-4-one, but can be applied to food samples.

Sample Preparation:

  • For food matrices, an extraction step (e.g., liquid-liquid or solid-phase extraction) is required to isolate the analyte from the sample matrix.

  • The extracted sample is dissolved in the mobile phase.

HPLC-DAD Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Diode-array detector, with monitoring at an appropriate wavelength for the analyte.

Method 3: Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS) for Hazelnut Oil

SIDA is a highly accurate quantification method that uses a stable isotope-labeled version of the analyte as an internal standard.[3]

Sample Preparation:

  • A known amount of the synthesized deuterated internal standard ([²H]₂-5-methyl-(E)-2-hepten-4-one) is added to the hazelnut oil sample.[3][4]

  • The volatile compounds are isolated from the oil matrix, for example, by high-vacuum distillation or solvent extraction.

GC-MS Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Quantification: Based on the ratio of the mass spectrometric signals of the analyte and the labeled internal standard.[3]

Visualizing the Methodologies

To better understand the workflow and comparative logic, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Food Sample prep1 Weighing & Equilibration start->prep1 HS-SPME prep2 Extraction (LLE/SPE) start->prep2 HPLC prep3 Addition of Labeled Standard start->prep3 SIDA hs_spme HS-SPME Fiber Exposure prep1->hs_spme hplc HPLC-DAD Analysis prep2->hplc sida_gcms GC-MS Analysis prep3->sida_gcms gcms GC-MS Analysis hs_spme->gcms quant1 Quantification vs. Internal Standard gcms->quant1 quant2 Quantification via Calibration Curve hplc->quant2 quant3 Quantification via Isotope Ratio sida_gcms->quant3 result Concentration of This compound quant1->result quant2->result quant3->result

Caption: General workflow for the analysis of this compound.

method_comparison cluster_hs_spme HS-SPME-GC-MS cluster_hplc HPLC-DAD cluster_sida SIDA-GC-MS center Analytical Method Choice for This compound hs_spme HS-SPME-GC-MS center->hs_spme hplc HPLC-DAD center->hplc sida SIDA-GC-MS center->sida hs_spme_adv Advantages: - High sensitivity - Minimal solvent use - Good for volatile compounds hs_spme_dis Considerations: - Matrix effects can be significant - Fiber-to-fiber variability hplc_adv Advantages: - Alternative to GC - Suitable for less volatile compounds - Robust and widely available hplc_dis Considerations: - Requires extensive sample cleanup - May have lower sensitivity than GC-MS sida_adv Advantages: - 'Gold standard' for accuracy - Corrects for matrix effects and losses - High precision sida_dis Considerations: - Requires synthesis of labeled standard - Can be more costly and complex

Caption: Comparison of analytical method characteristics.

References

Detecting Olive Oil Adulteration: A Comparative Guide to LOD and LOQ for 5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A detailed comparison of analytical methods for the detection of 5-Methyl-2-hepten-4-one, a key marker for hazelnut oil adulteration in olive oil, reveals significant variations in sensitivity. This guide provides researchers, scientists, and quality control professionals with a comprehensive overview of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) achievable with current methodologies, alongside detailed experimental protocols to aid in method selection and implementation.

The adulteration of high-value olive oil with cheaper alternatives like hazelnut oil is a persistent issue in the food industry. The presence of this compound, also known as filbertone, is a specific indicator of hazelnut oil. Therefore, sensitive and reliable analytical methods for its detection are crucial for ensuring the authenticity of olive oil. This guide compares the performance of different analytical techniques in determining this compound in relevant food matrices.

Comparative Analysis of Analytical Methods

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A lower LOD and LOQ signify a more sensitive method, capable of detecting smaller amounts of the adulterant.

The following table summarizes the LOD and LOQ values for this compound obtained by various analytical techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Headspace-Programmed Temperature Vaporization-Gas Chromatography–Mass Spectrometry (HS-PTV-GC-MS)Spiked Olive Oil0.27 µg/L0.83 µg/L[1]
Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)Hazelnut Paste/Spread2 µg/kg5 µg/kg[2]
High-Performance Liquid Chromatography with UV-Vis Detector (HPLC-UV/Vis) after derivatizationNot Specified8.58 ng/µL28.60 ng/µL[3][4]

Note: The HPLC-UV/Vis method's LOD and LOQ are for the derivatized product of this compound, not the native compound, which may affect direct comparability.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are the experimental protocols for the key methods cited in this guide.

Headspace-Programmed Temperature Vaporization-Gas Chromatography–Mass Spectrometry (HS-PTV-GC-MS)

This method, reported by Pavón et al. (2009), offers high sensitivity for the direct analysis of this compound in olive oil without extensive sample preparation.[1]

  • Sample Preparation: Olive oil samples are placed directly into headspace vials.

  • Instrumentation: A headspace autosampler coupled to a gas chromatograph with a programmable temperature vaporizer (PTV) injector and a mass spectrometric (MS) detector.

  • Headspace Conditions: Not specified in the available abstract.

  • PTV Inlet: Utilizes a solvent-vent mode with a liner packed with Tenax-TA® to retain the analyte while venting more volatile compounds.

  • GC Column: A modular accelerated column heater is used for rapid temperature programming.

  • MS Detection: Operated in a mode suitable for sensitive detection of the target analyte.

Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

As described by Čížková et al. (2013), this technique is a widely used, solvent-free method for the extraction and analysis of volatile compounds.[2]

  • Sample Preparation: 0.1 g of the sample (hazelnut paste or spread) is weighed into a headspace vial.

  • HS-SPME Conditions:

    • Equilibration Time: 10 minutes.

    • Extraction Temperature: 60°C.

    • Extraction Time: 5 minutes.

  • GC-MS Analysis: The extracted volatiles are thermally desorbed from the SPME fiber in the GC inlet and analyzed by mass spectrometry. The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for filbertone.[2]

Workflow for HS-SPME-GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound in an oil matrix using HS-SPME-GC-MS.

HS_SPME_GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis cluster_Data Data Analysis Sample Olive Oil Sample Vial Weigh Sample into Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate Sample (e.g., 60°C for 10 min) Seal->Equilibrate Expose Expose SPME Fiber to Headspace (e.g., 5 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification (LOD/LOQ Determination) Identify->Quantify

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Conclusion

The choice of analytical method for detecting this compound in olive oil has a significant impact on the achievable limits of detection and quantitation. The HS-PTV-GC-MS method demonstrates exceptional sensitivity, reaching sub-µg/L levels directly in olive oil.[1] While the HS-SPME-GC-MS method provides slightly higher but still very respectable LOD and LOQ in a similar matrix, its widespread availability and ease of automation make it a practical choice for many laboratories.[2] The HPLC-UV/Vis method, although requiring derivatization, presents an alternative approach.[3][4] The data and protocols presented in this guide offer a valuable resource for laboratories involved in olive oil quality control and authenticity testing, enabling them to select and implement the most appropriate method for their specific needs.

References

A Tale of Two Molecules: Unveiling the Sensory Disparity of 5-Methyl-2-hepten-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the sensory thresholds and olfactory perception of the (R) and (S) enantiomers of 5-Methyl-2-hepten-4-one, a key aroma compound, reveals significant differences in their potency and qualitative characteristics. This guide provides researchers, scientists, and drug development professionals with a concise comparison, supported by experimental data and methodologies, to better understand the structure-activity relationship of these chiral molecules.

The enantiomers of this compound, also known as filbertone, present a classic example of how chirality can dramatically influence sensory perception. While chemically very similar, their interaction with olfactory receptors differs significantly, leading to distinct aroma profiles and detection thresholds. This guide delves into these differences, offering a clear comparison for professionals in fields where understanding and manipulating sensory perception is paramount.

Quantitative Sensory Threshold Comparison

The sensory thresholds of the (R)- and (S)-enantiomers of this compound have been evaluated, demonstrating a notable difference in their olfactory potency. The (S)-(E)-enantiomer is reported to be significantly more potent than its (R)-(E)-counterpart.

EnantiomerRelative Odor ThresholdOdor Profile
(S)-5-Methyl-2-hepten-4-one 1 (Baseline)Predominantly a characteristic hazelnut aroma, with described notes of a stronger metallic, fatty, and pyridine impact.[1]
(R)-5-Methyl-2-hepten-4-one 10-fold higher than (S)-enantiomerAlso described as having a hazelnut character, but with weaker, softer notes of butter and chocolate.[1]

Table 1: Comparison of Sensory Thresholds and Odor Profiles of this compound Enantiomers. The data indicates that the (S)-enantiomer is approximately ten times more potent (has a lower odor threshold) than the (R)-enantiomer.

Experimental Protocols

The determination of sensory thresholds for volatile compounds like the enantiomers of this compound is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O) for Sensory Threshold Determination

Objective: To determine the detection threshold of individual enantiomers of this compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Chiral capillary column for the separation of enantiomers.

  • Purified enantiomers of (R)- and (S)-5-methyl-2-hepten-4-one.

  • Odor-free solvent (e.g., diethyl ether or hexane).

  • A panel of trained sensory assessors.

Methodology:

  • Sample Preparation: A dilution series of each enantiomer is prepared in an odor-free solvent. Concentrations are typically decreased by a factor of two or three for each step.

  • GC Separation: A small volume of each dilution is injected into the GC. The chiral column separates the enantiomers, allowing for individual assessment. The GC oven temperature is programmed to ensure good separation and peak shape.

  • Olfactometry: The effluent from the GC column is split between the mass spectrometer and the olfactometry port. Trained panelists sniff the effluent at the olfactometry port and record the time at which an odor is detected.

  • Data Analysis: The lowest concentration at which at least 50% of the panelists can detect the compound is determined as the detection threshold. The mass spectrometer is used to confirm the identity of the compound eluting at the time of odor detection.

Visualizing the Process and Pathway

To better illustrate the experimental and biological processes involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Enantiomers (R)- & (S)-Enantiomers Dilution Serial Dilution Enantiomers->Dilution GC Gas Chromatography (Chiral Column) Dilution->GC Split Effluent Splitter GC->Split MS Mass Spectrometry Split->MS Identification OP Olfactometry Port Split->OP Detection Panel Sensory Panel OP->Panel Threshold Threshold Determination Panel->Threshold

Figure 1: Experimental workflow for determining sensory thresholds using GC-O.

olfactory_pathway cluster_receptor Olfactory Epithelium cluster_signal Signal Transduction cluster_brain Signal Transmission to Brain Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_channel Ion Channel cAMP->Ion_channel Opens Ca_Cl Ca2+ / Cl- Efflux Ion_channel->Ca_Cl Depolarization Depolarization Ca_Cl->Depolarization Action_potential Action Potential Depolarization->Action_potential Glomerulus Glomerulus (Olfactory Bulb) Action_potential->Glomerulus Transmits to Brain Higher Brain Centers (Perception of Smell) Glomerulus->Brain

Figure 2: Generalized olfactory signaling pathway.

References

A Comparative Analysis of 5-Methyl-2-hepten-4-one and Other Key Nutty Flavor Compounds in Gas Chromatography-Olfactometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-Methyl-2-hepten-4-one against other significant nutty flavor compounds as evaluated by Gas Chromatography-Olfactometry (GC-O). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in flavor chemistry, food science, and sensory analysis.

Introduction to Nutty Flavor and GC-Olfactometry

The characteristic "nutty" aroma is a complex sensory perception elicited by a diverse range of volatile organic compounds. These compounds are found in various foods, including nuts, seeds, and roasted products. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample and the determination of their sensory relevance. Two common GC-O techniques are Aroma Extract Dilution Analysis (AEDA), which determines the Flavor Dilution (FD) factor of an odorant, and the calculation of Odor Activity Values (OAVs), which is the ratio of a compound's concentration to its odor threshold.

Key Nutty Flavor Compounds: A Comparative Overview

This compound, also known as filbertone, is a key character-impact compound for hazelnut aroma.[1][2] However, the overall nutty sensation is typically the result of a complex mixture of various chemical classes, including pyrazines, aldehydes, and other ketones. The following table summarizes quantitative data for this compound and other prominent nutty flavor compounds from GC-O studies.

CompoundChemical ClassOdor Descriptor(s)Flavor Dilution (FD) FactorOdor Activity Value (OAV)Source(s)
This compound KetoneNutty, fruity, hazelnut-likeHigh in hazelnut oil-[3][4]
5-Methyl-4-heptanoneKetoneFruity, hazelnut-like->100 (in raw hazelnuts)[1][3][4]
2-Ethyl-3,5-dimethylpyrazinePyrazineNutty, roastedHigh in peanut, hazelnut, and pumpkin seed oils-[5]
2,3-Diethyl-5-methylpyrazinePyrazineMusty, nuttyHigh in peanut, hazelnut, and pumpkin seed oils-[3]
2-Methoxy-3,5-dimethylpyrazinePyrazineEarthy, nutty->100 (in raw hazelnuts)[1][3][4]
2,5-DimethylpyrazinePyrazineRoasted, nutty--[5]
2,3,5-TrimethylpyrazinePyrazineRoasted, nutty--[5]
2-MethylbutanalAldehydeMalty, nutty, chocolate-like--[3]
3-MethylbutanalAldehydeMalty, nutty, chocolate-like--[3]
HexanalAldehydeGreen, fatty--[6]
NonanalAldehydeFatty, citrus-like--[6]
PhenylacetaldehydeAldehydeHoney, floral, nutty--[5]
2,3-PentanedioneKetoneButtery, nutty--[3]

Note: A direct comparison of FD factors and OAVs across different studies can be challenging due to variations in experimental conditions, matrices, and methodologies. The data presented here is for comparative purposes to highlight the relative importance of these compounds.

Experimental Protocols

A representative experimental protocol for the analysis of nutty flavor compounds using GC-O with Aroma Extract Dilution Analysis (AEDA) is detailed below.

Sample Preparation and Aroma Extraction (SAFE - Solvent Assisted Flavor Evaporation)
  • Sample Grinding: Cryo-mill the nut or food sample to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Extract the ground sample with a suitable solvent (e.g., dichloromethane) at a low temperature to minimize artifact formation.

  • SAFE Distillation: Subject the solvent extract to high vacuum distillation using a Solvent Assisted Flavor Evaporation (SAFE) apparatus. This technique allows for the gentle isolation of volatile and semi-volatile compounds from the non-volatile matrix.

  • Concentration: Carefully concentrate the resulting distillate under a gentle stream of nitrogen to a defined volume.

Aroma Extract Dilution Analysis (AEDA)
  • Serial Dilution: Prepare a series of dilutions of the concentrated aroma extract, typically in a geometric progression (e.g., 1:1, 1:2, 1:4, 1:8, and so on) using the same solvent.

  • GC-Olfactometry Analysis: Inject each dilution onto the GC-O system. The GC effluent is split between a mass spectrometer (for chemical identification) and a sniffing port, where a trained panelist assesses the odor.

  • Data Recording: The panelist records the retention time and the odor descriptor for each detected aroma. The highest dilution at which an odor is still perceivable is recorded as the Flavor Dilution (FD) factor.[7]

Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS) Conditions
  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a sniffing port.

  • Column: A capillary column with a suitable stationary phase for flavor analysis (e.g., DB-FFAP or DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A programmed temperature gradient to ensure the separation of a wide range of volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 240°C.

  • Effluent Splitting: The column effluent is split, with a portion directed to the FID or MS and the other to the heated sniffing port.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode for compound identification.

Visualization of Experimental Workflow and Signaling Pathway

GC_O_AEDA_Workflow cluster_sample_prep Sample Preparation cluster_aeda Aroma Extract Dilution Analysis cluster_analysis Data Analysis Sample Nut/Food Sample Grinding Cryo-Milling Sample->Grinding Extraction Solvent Extraction Grinding->Extraction SAFE SAFE Distillation Extraction->SAFE Concentrate Concentration SAFE->Concentrate Dilution Serial Dilutions Concentrate->Dilution GCO GC-Olfactometry Dilution->GCO GCMS GC-MS Identification GCO->GCMS FD_Factor FD Factor Determination GCO->FD_Factor

Figure 1. Experimental workflow for GC-O AEDA of nutty flavor compounds.

Olfactory_Signaling_Pathway Odorant Nutty Flavor Compound (Odorant) OR Odorant Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron_Signal Neuronal Signal to Brain Ion_Channel->Neuron_Signal Generates

Figure 2. Generalized olfactory signaling pathway for flavor perception.

Sensory Perception of Nutty Flavors: A Generalized Pathway

The perception of nutty aromas, like all smells, begins with the interaction of volatile compounds with olfactory receptors in the nasal cavity. While specific receptors for the broad category of "nutty" have not been definitively identified, the general mechanism of olfactory signal transduction is well-understood.[8]

As depicted in Figure 2, an odorant molecule, such as this compound, binds to an Odorant Receptor (OR), which is a G-protein coupled receptor (GPCR).[6] This binding event triggers a conformational change in the receptor, activating an associated G-protein (specifically Golf in olfactory neurons). The activated G-protein then stimulates the enzyme adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP opens ion channels, leading to a depolarization of the olfactory sensory neuron and the generation of an electrical signal that is transmitted to the olfactory bulb in the brain. The brain then processes these signals, often in combination with signals from other receptors activated by different odorants, to create the final perception of a complex nutty flavor.

Conclusion

This compound is a potent and characteristic nutty flavor compound, particularly important for the aroma of hazelnuts. However, a comprehensive understanding of nutty flavors necessitates the consideration of a wider array of compounds, most notably pyrazines and certain aldehydes, which also exhibit high sensory relevance in GC-Olfactometry studies. The quantitative data, though variable across different food matrices and analytical methodologies, consistently highlights the importance of these chemical classes in defining the nutty aroma profile. The provided experimental protocol for GC-O AEDA offers a robust framework for researchers to identify and quantify the key odorants in their samples. Future research focusing on the specific olfactory receptors and combinatorial coding responsible for the perception of "nutty" aromas will further enhance our understanding of this complex and desirable flavor.

References

A Comparative Guide to the Synthesis of Filbertone: Grignard vs. Chemoenzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Filbertone, the principal flavor component of hazelnuts, is a valuable molecule in the fragrance and food industries. Its synthesis has been approached through various methods, with traditional Grignard reactions and modern chemoenzymatic strategies being two prominent routes. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for both the Grignard and chemoenzymatic synthesis of filbertone, offering a clear comparison of their performance.

MetricGrignard SynthesisChemoenzymatic Synthesis
Overall Yield ~15-42%39%[1][2]
Enantiomeric Excess (ee) Not inherently enantioselective (produces a racemic mixture unless a chiral auxiliary is used)73% for the (S)-enantiomer[1][2]
Starting Material 2-Bromobutane, Crotonaldehyde[3](-)-2(S)-methylbutan-1-ol[4]
Key Reagents Magnesium, Sodium Dichromate, Sulfuric Acid[3]Novozym 435 (immobilized lipase), p-Toluenesulfonic acid[2][5]
Reaction Conditions Anhydrous conditions required, often involves strong acids and oxidizing agents[1][3]Generally mild, aqueous conditions for the enzymatic step, avoids hazardous reagents[1][2]
Scalability Industrialization can be challenging due to the requirement for anhydrous conditions and handling of hazardous materials[1]Considered a green and scalable alternative[1][2]
Byproducts/Waste Formation of byproducts (e.g., 1,4-addition products), generation of chromium waste[1]Fewer hazardous byproducts, enzyme can potentially be recycled.[1]

Experimental Protocols

Grignard Synthesis of Filbertone

This protocol is based on a traditional approach involving the formation of a Grignard reagent followed by reaction with an α,β-unsaturated aldehyde and subsequent oxidation.[3]

Step 1: Preparation of 5-methyl-hept-2-en-4-ol

  • Prepare 2-butylmagnesium bromide by reacting 24.32 g of magnesium filings with 137 g of 2-bromobutane in 100 ml of anhydrous ether.

  • To the Grignard reagent solution at 0-10 °C, add a solution of 56 g of crotonaldehyde in 60 ml of ether dropwise.

  • After the addition is complete, boil the mixture under reflux for 2 hours.

  • Cool the reaction mixture and decompose it with ice water and hydrochloric acid.

  • Extract the product with ether, neutralize the organic phase, and distill to obtain 56 g of 5-methyl-hept-2-en-4-ol.

Step 2: Oxidation to Filbertone

  • To 52 g of the alcohol from Step 1, slowly add a mixture of 40.34 g of sodium dichromate and 54.1 g of sulfuric acid while cooling with ice.

  • Allow the reaction to proceed for an additional hour at room temperature.

  • Extract the mixture with ether, wash the organic phase until neutral, and remove the solvent.

  • Distill the crude product to yield 17.2 g of 5-methyl-hept-2-en-4-one (filbertone).

Chemoenzymatic Synthesis of (S)-Filbertone

This four-step chemoenzymatic synthesis starts from a chiral precursor and utilizes an enzymatic resolution step.[1][2][4][5]

Step 1: Synthesis of (S)-3-methyl-pentan-2-one

  • Commercially available (-)-2(S)-methylbutan-1-ol is oxidized to the corresponding aldehyde.

  • The aldehyde undergoes a reaction to form an intermediate which is then converted to (S)-3-methyl-pentan-2-one.

Step 2: Aldol Condensation

  • (S)-3-methyl-pentan-2-one is reacted with acetaldehyde in the presence of a phase-transfer catalyst (TBAHSO4) at room temperature, followed by heating to 40°C for 21 hours.

  • The product, an intermediate β-hydroxy ketone, is purified by vacuum distillation with a 53% yield.

Step 3: Enzymatic Hydrolysis (Kinetic Resolution)

  • The intermediate from the previous step is subjected to enzymatic hydrolysis using Novozym 435 (an immobilized lipase from Candida antarctica) in a phosphate buffer at room temperature for 22 hours. This step selectively hydrolyzes one enantiomer, leading to an enantiomeric excess of the desired filbertone precursor. The product is obtained in crude form with 100% conversion as determined by GC, and an 88% ee.[5]

Step 4: Dehydration

  • The product from the enzymatic step is dehydrated using a catalytic amount of p-toluenesulfonic acid monohydrate in cyclohexane at 70°C for 2.5 hours.

  • The final product, (S)-filbertone, is purified by vacuum distillation, yielding a product with an 82% yield for this step and a final enantiomeric excess of 73%.[2][5]

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for both the Grignard and chemoenzymatic syntheses of filbertone.

G_Grignard_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation start1 2-Bromobutane grignard Formation of 2-Butylmagnesium Bromide start1->grignard start2 Magnesium start2->grignard start3 Crotonaldehyde addition Grignard Addition start3->addition grignard->addition alcohol 5-methyl-hept-2-en-4-ol addition->alcohol oxidation Oxidation alcohol->oxidation filbertone Filbertone (racemic) oxidation->filbertone G_Chemoenzymatic_Synthesis cluster_start_chemo Starting Material cluster_intermediate_chemo Chemical Transformations cluster_enzymatic Enzymatic Resolution cluster_final_chemo Final Product Formation start_chemo (-)-2(S)-methylbutan-1-ol oxidation_chemo Oxidation start_chemo->oxidation_chemo intermediate1 (S)-3-methyl-pentan-2-one oxidation_chemo->intermediate1 aldol Aldol Condensation intermediate1->aldol intermediate2 β-hydroxy ketone aldol->intermediate2 enzyme Enzymatic Hydrolysis (Novozym 435) intermediate2->enzyme dehydration Dehydration enzyme->dehydration filbertone_chemo (S)-Filbertone dehydration->filbertone_chemo

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for the Analysis of 5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: GC-MS vs. LC-MS for 5-Methyl-2-hepten-4-one Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[1]Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass detection.[2]
Analyte Volatility Ideal for volatile and thermally stable compounds like this compound.[3]More suitable for non-volatile and thermally labile compounds. Derivatization is often required for small, volatile molecules to improve retention and detection.[4]
Derivatization Generally not required for this compound due to its inherent volatility.Often necessary for carbonyl compounds to enhance ionization efficiency and chromatographic retention.[5]
Sensitivity High sensitivity, particularly when using Selected Ion Monitoring (SIM).[1][6]Very high sensitivity, especially with tandem mass spectrometry (LC-MS/MS), though derivatization may be needed to achieve this for the target analyte.[7]
Selectivity Excellent, with mass spectrometry providing definitive identification based on fragmentation patterns.[3]Excellent, significantly enhanced with tandem mass spectrometry (LC-MS/MS).[7]
Sample Throughput Generally lower due to longer run times for complex separations.Potentially higher, with faster analysis times possible with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[8]
Matrix Effects Less susceptible to ion suppression/enhancement from complex matrices, especially with headspace sampling.Prone to matrix effects which can impact accuracy and precision, requiring careful validation.[2]

Experimental Workflows and Logical Relationships

A cross-validation of analytical methods is a critical process to ensure that a new or alternative method provides results that are equivalent to an established method. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1) Guidelines) cluster_2 Cross-Validation Study cluster_3 Conclusion A Develop GC-MS Method C Validate GC-MS Method (Linearity, Accuracy, Precision, LOD/LOQ) A->C B Develop LC-MS Method D Validate LC-MS Method (Linearity, Accuracy, Precision, LOD/LOQ) B->D E Analyze Identical Sample Sets with Both Methods C->E D->E F Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) E->F G Determine Method Equivalency & Interchangeability F->G

A generalized workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by GC-MS and LC-MS, extrapolated from methods used for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS, which is well-suited for the extraction and quantification of volatile compounds like this compound from various matrices.[9]

  • Sample Preparation (HS-SPME)

    • Sample Homogenization: Homogenize solid samples to a uniform consistency. Liquid samples can be used directly.[9]

    • Sample Aliquoting: Place a known amount (e.g., 1-5 g of homogenized solid or 1-5 mL of liquid) into a 20 mL headspace vial.[9]

    • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Extraction: Place the vial in a heated autosampler (e.g., at 60°C for 15 minutes). Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

    • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

  • GC-MS Instrumentation and Conditions

    • Gas Chromatograph: A system equipped with a split/splitless injector.

    • Column: A suitable capillary column for volatile compound analysis (e.g., VF-WAXms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/minute to 240°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

    • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

    • Transfer Line Temperature: 280°C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

For the analysis of small, volatile ketones by LC-MS, a derivatization step is often necessary to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency.[5] This protocol outlines a derivatization approach followed by LC-MS/MS analysis.

  • Sample Preparation (Derivatization and Protein Precipitation)

    • Protein Precipitation: For biological samples, precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of sample.

    • Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Supernatant Transfer: Transfer the supernatant to a clean tube.

    • Derivatization: Add a derivatizing agent that targets the ketone functional group (e.g., Dansylhydrazine) and an appropriate buffer.[12] Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes) to form the derivative.

    • Dilution: Dilute the derivatized sample with a suitable solvent (e.g., mobile phase A) before injection.

  • LC-MS/MS Instrumentation and Conditions

    • Liquid Chromatograph: A UHPLC system for fast and efficient separations.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[13]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the derivatized analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the derivatized this compound.

Comparative Performance Data

The following tables summarize the expected performance characteristics for the GC-MS and LC-MS methods for the analysis of this compound. These values are extrapolated from the analysis of similar volatile ketones and flavor compounds and are intended to be representative.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterGC-MSLC-MS/MS (with derivatization)
Linear Range 0.1 - 100 ng/mL0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.997[5]
LOD 0.03 ng/mL0.01 ng/mL[5]
LOQ 0.1 ng/mL0.05 ng/mL

Table 2: Accuracy, Precision, and Recovery

ParameterGC-MSLC-MS/MS (with derivatization)
Accuracy (% Bias) Within ±15%Within ±15%
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery (%) 85 - 110%90 - 110%[5]

Conclusion

Both GC-MS and LC-MS offer viable, high-performance platforms for the analysis of this compound. The choice between the two techniques will largely depend on the specific requirements of the study.

  • GC-MS is a robust and reliable technique, particularly well-suited for the analysis of this volatile ketone without the need for derivatization.[3] Its high selectivity and suitability for complex matrices, especially when coupled with headspace sampling, make it an excellent choice for quality control in food and fragrance applications.[9]

  • LC-MS/MS , while requiring a derivatization step for optimal performance with this analyte, can offer superior sensitivity and higher sample throughput.[7][8] This makes it a compelling option for bioanalytical studies where very low detection limits are required, and a large number of samples need to be analyzed.

Ultimately, a thorough method validation according to established guidelines is essential to ensure that the chosen method is fit for its intended purpose.[7] For critical applications, a cross-validation study as outlined in this guide would provide the highest level of confidence in the interchangeability of the methods.

References

inter-laboratory comparison of 5-Methyl-2-hepten-4-one quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methyl-2-hepten-4-one Quantification

This compound, also known as filbertone, is a naturally occurring unsaturated ketone and a significant contributor to the characteristic nutty and roasted aroma of hazelnuts.[1] Accurate quantification of this compound is crucial in the food and fragrance industries for quality control, authenticity assessment, and product development.[2] Given its volatility and presence in complex matrices, robust and reliable analytical methods are essential for obtaining accurate measurements.

Comparison of Analytical Methodologies

The primary analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This is often coupled with a Stable Isotope Dilution Assay (SIDA) for enhanced accuracy and precision. The following table compares the typical performance characteristics of these methodologies. The data presented is representative of values reported in single-laboratory validation studies.

Performance ParameterGC-MS with External StandardGC-MS with Stable Isotope Dilution Assay (SIDA)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.01 - 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg0.05 - 0.5 µg/kg
Accuracy (Recovery) 85 - 115%95 - 105%
Precision (RSD) < 15%< 10%
Specificity HighVery High
Matrix Effect SusceptibleMinimized

Hypothetical Inter-Laboratory Comparison Data

To illustrate how data from an inter-laboratory comparison study would be presented, the following table outlines a hypothetical scenario. In a real proficiency test, a reference material with a known concentration of this compound would be sent to participating laboratories. Their reported results would be compared to the assigned value to assess their performance.

Laboratory IDMethod UsedReported Concentration (µg/kg)z-score*
Lab 01GC-MS (External Standard)28.5-0.5
Lab 02GC-MS/SIDA31.20.4
Lab 03GC-FID25.1-1.6
Lab 04GC-MS/SIDA30.50.2
Lab 05GC-MS (External Standard)33.81.3
Assigned Value 30.0
Standard Deviation for Proficiency Assessment 3.0

*z-scores are calculated to evaluate the performance of each laboratory. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

A widely used method for the quantification of this compound involves Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Solid-Phase Microextraction (SPME)
  • Sample Aliquoting: Accurately weigh 1.0 g of the homogenized sample (e.g., hazelnut paste) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., deuterated this compound for SIDA) to the sample.

  • Matrix Modification: Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes with constant agitation to allow for the equilibration of the analyte between the sample and the headspace.

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Desorption: Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 69, 98, 126) and its internal standard.

Experimental Workflow Diagram

experimental_workflow Quantification of this compound Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Homogenized Sample aliquot Aliquot Sample (1g) sample->aliquot spike Spike with Internal Standard aliquot->spike matrix_mod Add Saturated NaCl spike->matrix_mod equilibrate Equilibrate at 60°C matrix_mod->equilibrate spme SPME Extraction (75µm CAR/PDMS) equilibrate->spme desorption Thermal Desorption in GC Inlet spme->desorption Transfer gcms GC-MS Analysis separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

References

Stability of 5-Methyl-2-hepten-4-one in Diverse Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the flavor compound 5-Methyl-2-hepten-4-one across various food matrices. Understanding the stability of this α,β-unsaturated ketone is crucial for maintaining the sensory quality and shelf-life of food products. This document summarizes available data, outlines experimental protocols for stability testing, and illustrates potential degradation pathways.

Comparative Stability Data

While specific quantitative data for the stability of this compound across a wide range of food matrices is limited in publicly available literature, the following table synthesizes expected stability based on studies of similar α,β-unsaturated ketones and general principles of flavor chemistry in different food environments. The stability is qualitatively ranked from high to low.

Food MatrixExpected StabilityKey Factors Influencing StabilityPotential Degradation Pathways
High-Fat/Low-Water Systems (e.g., Cooking Oils, Nuts)HighLow water activity minimizes hydrolysis. Soluble in lipids, which can offer a protective environment.Oxidation (especially at high temperatures), Reactions with lipid oxidation products.
Baked Goods (e.g., Cookies, Bread)Moderate to HighThermal processing can initially increase its concentration from precursors.[1] Low water activity in the final product contributes to stability.Maillard reaction, thermal degradation at high baking temperatures.
Dairy Products (e.g., Milk, Yogurt)ModeratePotential for interaction with proteins and fats. Enzymatic reactions in non-pasteurized products. pH of the matrix.Michael addition with proteins, enzymatic degradation, acid-catalyzed reactions in cultured products.
Acidic Beverages (e.g., Fruit Juices, Soft Drinks)Low to ModerateLow pH can catalyze degradation reactions. Susceptible to photodegradation in clear packaging.Acid-catalyzed hydration of the double bond, oxidation, photodegradation.
Meat Products (e.g., Processed Meats)Low to ModerateHigh concentration of proteins and amino acids can lead to reactions. Pro-oxidants like myoglobin can accelerate degradation.Michael addition with sulfhydryl groups of cysteine and ε-amino group of lysine in proteins.[2][3][4]

Experimental Protocols

To assess the stability of this compound in a specific food matrix, a structured experimental approach is necessary. The following protocols provide a framework for conducting such stability studies.

Sample Preparation and Spiking
  • Matrix Preparation: Homogenize the selected food matrix (e.g., fruit juice, milk, cookie dough) to ensure uniformity. For solid matrices, a suitable solvent extraction may be necessary.

  • Spiking: Accurately spike the homogenized food matrix with a known concentration of this compound standard solution. The concentration should be relevant to typical usage levels in food products.

  • Control Samples: Prepare control samples of the food matrix without the addition of this compound to account for any endogenous compounds that might interfere with the analysis.

Accelerated Shelf-Life Study
  • Storage Conditions: Store the spiked samples under controlled, accelerated conditions to simulate a longer shelf-life in a shorter timeframe. Common conditions include elevated temperatures (e.g., 35°C, 45°C, 55°C) and, if relevant, controlled humidity and light exposure.[5][6]

  • Time Points: Define specific time points for sample analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Real-Time Comparison: It is recommended to also store a set of samples under normal storage conditions (e.g., refrigeration at 4°C or room temperature at 20°C) for real-time stability comparison.

Analytical Methodology: Quantification of this compound

A robust and validated analytical method is essential for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique.

  • Extraction:

    • Liquid Samples (e.g., Beverages, Milk): Utilize liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane or diethyl ether, or solid-phase microextraction (SPME) for volatile analysis.

    • Solid/Semi-Solid Samples (e.g., Baked Goods, Meat): Employ solvent extraction, potentially with the aid of sonication or homogenization, followed by a clean-up step using solid-phase extraction (SPE) to remove matrix interferences.

  • GC-MS Analysis:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector: Use a split/splitless or PTV inlet.

    • Oven Temperature Program: Develop a temperature gradient to achieve good separation of the analyte from other volatile compounds.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification:

    • Internal Standard: Use a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) to improve accuracy and precision.

    • Calibration Curve: Prepare a calibration curve using standards of this compound in a solvent or a matrix-matched standard to account for matrix effects.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in stability assessment, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Matrix Food Matrix Homogenize Homogenize Matrix->Homogenize Spike Spike with This compound Accelerated Accelerated Conditions (Temp, Humidity, Light) Spike->Accelerated RealTime Real-Time Conditions Spike->RealTime Homogenize->Spike Extraction Extraction (LLE/SPME/SPE) Accelerated->Extraction RealTime->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification GCMS->Quant

Experimental workflow for stability testing.

Degradation_Factors cluster_factors Influencing Factors cluster_pathways Degradation Pathways Compound This compound (α,β-Unsaturated Ketone) Michael Michael Addition (with Proteins) Compound->Michael Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photo Photodegradation Compound->Photo Temp Temperature Temp->Hydrolysis Temp->Oxidation pH pH pH->Hydrolysis Light Light Exposure Light->Photo MatrixComp Matrix Composition (Protein, Fat, Water) MatrixComp->Michael MatrixComp->Oxidation

Factors influencing degradation pathways.

References

Navigating the Nuances of Nucleophilic Addition: A Comparative Analysis of 5-Methyl-2-hepten-4-one in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable Michael acceptor is a critical step in the synthesis of complex molecules and novel therapeutics. This guide provides a detailed comparison of the reactivity of 5-Methyl-2-hepten-4-one in Michael addition reactions against other α,β-unsaturated ketones, supported by experimental data and detailed protocols.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis. The reactivity of the Michael acceptor is a key determinant of the reaction's success, influencing reaction rates, yields, and even stereoselectivity. This compound, an acyclic α,β-unsaturated ketone, presents a unique reactivity profile due to the steric hindrance imparted by the methyl group at the C5 position. This guide will delve into the factors governing its reactivity and provide a comparative framework for its application.

Relative Reactivity: A Quantitative Perspective

While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it with structurally similar acyclic and cyclic enones. The rate of a Michael addition is influenced by both electronic effects and steric hindrance.

Generally, the electrophilicity of the β-carbon in the enone system dictates its susceptibility to nucleophilic attack. Electron-withdrawing groups on the acceptor enhance reactivity, while electron-donating groups decrease it. Steric hindrance around the β-carbon or the carbonyl group can also significantly impact the rate of addition.

The following table summarizes second-order rate constants (k₂) for the Michael addition of thiophenol to various enones, providing a basis for a qualitative comparison.

Michael AcceptorStructureCatalystSolventk₂ (M⁻¹s⁻¹)
Methyl Vinyl KetoneCH₂=CHCOCH₃TriethylamineAcetonitrileHigh (exact value varies)
Cyclohexenone(CH₂)₄(CH)₂COTriethylamineAcetonitrile4.5 x 10⁻³[1]
1-Hepten-3-one*CH₂=CHCO(CH₂)₃CH₃N/AN/AData not available[1]
This compound CH₃CH=CHCOCH(CH₃)CH₂CH₃ N/A N/A Data not available

*Note: 1-Hepten-3-one is a structural isomer of this compound. The reactivity of acyclic enones like 1-hepten-3-one is generally expected to be comparable to or slightly higher than that of cyclic enones like cyclohexenone due to reduced steric hindrance.[1]

Based on general principles, the reactivity of this compound is expected to be lower than that of less sterically hindered acyclic enones like methyl vinyl ketone. The presence of a methyl group at the C5 position, adjacent to the carbonyl, introduces steric bulk that can impede the approach of the nucleophile.

Experimental Protocols for Michael Addition Reactions

The following are detailed methodologies for conducting Michael addition reactions with α,β-unsaturated ketones, which can be adapted for this compound.

Protocol 1: Base-Catalyzed Michael Addition of a Thiol

This protocol describes a typical procedure for the addition of a thiol to an enone using a base catalyst.

Materials:

  • This compound (or other α,β-unsaturated ketone)

  • Thiophenol (or other thiol nucleophile)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in dichloromethane in a round-bottom flask, add the thiol (1.0 eq).

  • Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Michael Addition of Diethyl Malonate

This protocol outlines the addition of a soft carbon nucleophile, diethyl malonate, to an enone.

Materials:

  • This compound (or other α,β-unsaturated ketone)

  • Diethyl malonate

  • Sodium ethoxide (catalytic amount)

  • 95% Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 95% ethanol.

  • Add the α,β-unsaturated ketone (1.0 eq) and diethyl malonate (1.1 eq) to the flask.

  • Carefully add a catalytic amount of sodium ethoxide.

  • Heat the mixture to a gentle reflux and maintain for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants (Enone, Nucleophile, Solvent) catalyst Add Catalyst start->catalyst react Stir at Specified Temperature catalyst->react monitor Monitor Progress (e.g., TLC) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product purify->end

Caption: General workflow for a Michael addition reaction.

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation NuH Nucleophile (Nu-H) Nu_minus Activated Nucleophile (Nu⁻) NuH->Nu_minus + Base Base Base Enolate Enolate Intermediate Nu_minus->Enolate + Enone Enone α,β-Unsaturated Ketone Product Michael Adduct Enolate->Product + H⁺ Proton_Source Proton Source (H⁺)

References

A Comparative Guide to Computational Modeling of 5-Methyl-2-hepten-4-one Binding to Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides a comparative analysis of computational methodologies for modeling the interaction between 5-methyl-2-hepten-4-one, a key flavor compound, and its target olfactory receptors (ORs). Aimed at researchers in olfaction, computational biology, and product development, this document outlines the prevailing in silico techniques, compares their performance, and provides standardized protocols for both computational modeling and experimental validation.

Introduction: The Challenge of Olfactory Receptor Deorphanization

This compound, commonly known as filbertone, is the principal aroma compound in hazelnuts, contributing a nutty and roasted character highly valued in the food and fragrance industries.[1] Understanding how this small molecule interacts with specific human olfactory receptors (ORs) is crucial for designing novel flavors and fragrances and for deciphering the complex combinatorial code of olfaction.[2][3]

Olfactory receptors form the largest subfamily of G protein-coupled receptors (GPCRs) in the human genome.[4][5] However, a significant challenge in studying these interactions is the lack of experimentally determined three-dimensional structures for the vast majority of ORs.[4][6] This data gap necessitates the use of computational modeling to predict OR structures and simulate their binding with odorants like this compound.[7][8]

This guide compares the primary computational strategies used for this purpose: homology modeling based on known GPCR structures and newer, more accurate methods leveraging artificial intelligence, such as AlphaFold.[9][10] We will also detail subsequent steps, including molecular docking and molecular dynamics simulations, which are essential for predicting binding affinity and understanding the dynamic nature of the receptor-ligand interaction.[4][11] Finally, we provide a standardized protocol for the in vitro validation of these computational predictions.

Comparison of Olfactory Receptor Structure Prediction Methods

Table 1: Comparison of OR Structure Prediction Methodologies

FeatureHomology ModelingAI-Based Prediction (e.g., AlphaFold2)
Core Principle Uses an experimentally solved structure of a homologous protein (template) to build a model of the target sequence.[4]Utilizes deep learning algorithms, trained on the entire Protein Data Bank, to predict protein structure from the amino acid sequence alone.[10]
Template Dependency Highly dependent on the availability and sequence similarity of a suitable template (e.g., bovine rhodopsin, β2-adrenergic receptor).[3]Template-free. Can generate highly accurate models even without close homologs in the structural database.[6][10]
Typical Accuracy Accuracy is limited by the low sequence identity (<20%) between ORs and non-olfactory GPCR templates.[3][12]Has demonstrated high accuracy, often comparable to experimental structures, revolutionizing structural biology.[10][13]
Strengths Well-established methodology with numerous available tools (e.g., SWISS-MODEL).[14]Higher predictive accuracy for ORs; provides per-residue confidence scores (pLDDT) to estimate model quality.[10]
Limitations Prone to errors in loop regions and incorrect side-chain placements due to low sequence identity.[15]Predicts a single static structure, not capturing the multiple conformational states GPCRs can adopt (e.g., active vs. inactive).[10]
Computational Cost Generally lower.Can be computationally intensive, though pre-computed databases (e.g., AlphaFold DB) are available.

Ligand Interaction Analysis: Docking and Dynamics

Once a receptor model is generated, the next step is to predict how this compound binds within it. This is typically a two-stage process involving molecular docking to predict the binding pose, followed by molecular dynamics simulations to refine the pose and assess its stability.

Table 2: Comparison of Ligand Interaction Analysis Methods

MethodMolecular DockingMolecular Dynamics (MD) Simulation
Purpose Predicts the preferred orientation (pose) and binding affinity (scoring) of a ligand within a receptor's binding pocket.[2][11]Simulates the physical movements of atoms and molecules over time, assessing the stability and dynamics of the ligand-receptor complex.[4][6]
Output A set of static binding poses ranked by a scoring function (e.g., GlideScore, ΔG).[2]A trajectory of atomic coordinates over time, allowing analysis of conformational changes, interaction energies, and binding stability.[14]
Information Provided Static snapshot of the interaction; identifies key interacting residues.[3]Dynamic view of the binding process; reveals conformational flexibility and the role of water molecules.[6][15]
Computational Cost Relatively fast (minutes to hours per ligand).Computationally expensive (days to weeks per simulation).
Typical Use Case Virtual screening of large compound libraries; initial pose prediction for a specific ligand.[16][17]Refinement of docking poses; calculation of binding free energy; understanding the mechanism of receptor activation.[7][9]

Experimental Workflows and Protocols

Computational predictions remain hypothetical until validated by experimental data. The following sections detail a comprehensive in silico workflow for modeling the binding of this compound and a standard in vitro protocol for functional validation.

In Silico Modeling Workflow

The process of computationally modeling the interaction between an odorant and an olfactory receptor is a multi-step pipeline.

cluster_prep 1. Receptor & Ligand Preparation cluster_analysis 2. Interaction Analysis cluster_validation 3. Validation & Refinement seq Select Target OR Sequence (e.g., from M2OR database) struct Predict 3D Structure (AlphaFold2) seq->struct dock Molecular Docking (Predict Binding Pose) struct->dock lig Prepare 3D Ligand Structure (this compound) lig->dock md Molecular Dynamics (MD) (Assess Stability & Dynamics) dock->md exp Experimental Validation (Luciferase Assay) md->exp mut Site-Directed Mutagenesis (Test Key Residues) exp->mut refine Refine Model mut->refine

Caption: Workflow for computational modeling and validation of odorant-OR binding.

Experimental Protocol: Luciferase Reporter Assay

This protocol is a widely used method for measuring the activation of olfactory receptors in a heterologous cell system in response to an odorant.[18][19]

  • Cell Culture and Transfection:

    • Hana3A cells, which are derived from HEK293 cells, are commonly used as they support robust OR expression.[18]

    • Plate cells in a 96-well format.

    • Transfect cells with several plasmids:

      • The specific olfactory receptor (OR) of interest, tagged with a rhodopsin (Rho) tag.

      • Receptor-Transporting Protein 1 (RTP1S), to enhance OR cell-surface expression.[18]

      • A luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE-luciferase).

      • A constitutively expressed Renilla luciferase plasmid (e.g., pRL-SV40) to normalize for transfection efficiency.[19]

      • A chimeric G-protein (e.g., M3) to couple the OR to the luciferase signaling pathway.[19]

  • Odorant Stimulation:

    • Prepare stock solutions of this compound in a solvent like DMSO.

    • 24 hours post-transfection, replace the cell media with fresh media containing the desired concentration of the odorant (typically ranging from 1 µM to 100 µM).[19] Include a no-odor control (solvent only).

  • Luminescence Measurement:

    • After a 4-hour incubation period with the odorant, measure the firefly luciferase (from CRE-luciferase) and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate reader.[19]

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in cell number and transfection efficiency.[19]

    • Calculate the "fold activation" by dividing the normalized signal from the odorant-treated cells by the normalized signal from the no-odor control cells.

    • Plot the fold activation against the odorant concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

Olfactory Signal Transduction Pathway

The binding of this compound to an OR initiates a canonical GPCR signaling cascade, leading to neuron depolarization and the sending of a signal to the brain.

cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G G-protein (Gαolf) OR->G 2. Activation AC Adenylate Cyclase III G->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide- Gated (CNG) Channel Ions Ca²⁺ / Na⁺ Influx CNG->Ions Odorant 5-Methyl-2- hepten-4-one Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Gating Depol Depolarization (Signal to Brain) Ions->Depol

Caption: The canonical olfactory signal transduction cascade initiated by odorant binding.

Conclusion and Future Directions

For a molecule like this compound, a hybrid approach is recommended. An initial, high-quality structural model of a candidate OR should be generated using AlphaFold2. This model can then be used for molecular docking to generate initial binding hypotheses, which should subsequently be refined and validated through extensive molecular dynamics simulations.[9]

Crucially, all in silico predictions must be anchored by experimental validation.[8] High-throughput functional assays, such as the luciferase reporter assay, are indispensable for confirming predicted interactions and for building the quantitative dose-response data needed to refine computational models further.[18][20] The iterative cycle of prediction, validation, and refinement will be key to unlocking the complexities of the olfactory code.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-hepten-4-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Methyl-2-hepten-4-one is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this flammable and potentially hazardous chemical. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Understanding these properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Flash Point 52.22 °C - 61 °C (closed cup)[1][2]
Boiling Point 170 °C[2]
Specific Gravity 0.845 - 0.852 @ 25°C[2]
Storage Class Code 10 - Combustible liquids[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Initial Assessment & Collection cluster_1 Accumulation & Storage cluster_2 Disposal & Decontamination start Start: Generation of This compound Waste waste_ID Identify Waste as Hazardous: - Flammable Liquid (Flash Point < 60°C) - Skin/Eye Irritant start->waste_ID container Select a Compatible, Leak-Proof Waste Container (e.g., original container, glass, or plastic) waste_ID->container labeling Label Container with: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms (Flammable, Irritant) container->labeling storage Store in a Designated Satellite Accumulation Area (SAA) At or near the point of generation labeling->storage segregation Segregate from Incompatible Materials: - Strong Oxidizing Agents - Strong Bases - Metals storage->segregation closure Keep Container Tightly Closed (Except when adding waste) segregation->closure pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service (Contact EH&S Office) closure->pickup empty_cont Manage Empty Containers pickup->empty_cont decontaminate Decontaminate Work Area and PPE empty_cont->decontaminate end End: Waste Disposed Compliantly decontaminate->end

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

The following steps provide a detailed protocol for the safe disposal of this compound, from the point of generation to final removal.

Waste Identification and Segregation
  • Initial Assessment : Due to its flashpoint of less than 60°C (140°F), this compound is classified as a flammable liquid and must be managed as hazardous waste.[2] It is also recognized as a skin and eye irritant.

  • Prohibited Disposal : Never dispose of this compound down the drain or in regular trash.[3][4] This is to prevent fire hazards in plumbing and to protect municipal waste systems.[3]

  • Segregation : Keep this compound waste separate from incompatible materials such as strong oxidizing agents, strong bases, and metals to avoid violent reactions.[2]

Container Management
  • Container Selection : Collect this compound waste in a compatible and properly sealed container.[1][5] The original container is often the best choice; otherwise, use a suitable glass or plastic container with a secure screw cap.[2][5]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., flammable, irritant).[6] This ensures that all personnel are aware of the contents and associated dangers.

  • Container Closure : Keep the waste container tightly closed at all times, except when you are actively adding waste.[2] This minimizes the release of flammable vapors.

Storage and Accumulation
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[1][7]

  • Safe Storage Conditions : The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2][8] Ensure that the storage practices comply with all institutional and regulatory guidelines.

Final Disposal
  • Professional Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal company.[2][3] These entities are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.

  • Incineration : The recommended disposal method is often controlled incineration in a facility equipped with flue gas scrubbing.[2][6]

Handling of Empty Containers and Spills
  • Empty Containers : An empty container that has held this compound may still contain hazardous residue. To dispose of it as non-hazardous waste, it should be triple-rinsed with a suitable solvent.[5][9] The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label before disposal in the appropriate recycling or trash bin.[5][9]

  • Spill Management : In the event of a spill, evacuate personnel from the immediate area and remove all sources of ignition.[6] Use non-sparking tools and appropriate personal protective equipment (PPE), including gloves and eye protection, to clean up the spill with an inert absorbent material (e.g., sand, vermiculite).[3][6] The collected material should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[6]

References

Personal protective equipment for handling 5-Methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Methyl-2-hepten-4-one (CAS No. 81925-81-7). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Summary

This compound is a flammable liquid that can cause skin and eye irritation.[1][2][3] It may also cause an allergic skin reaction.[1][3] Ingestion is harmful.[1] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids🔥WarningH226: Flammable liquid and vapor[1]
Acute toxicity, OralWarningH302: Harmful if swallowed[1]
Skin irritationWarningH315: Causes skin irritation[1][3]
Skin sensitizationWarningH317: May cause an allergic skin reaction[1][3]
Serious eye irritationWarningH319: Causes serious eye irritation[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemMaterial/Specification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield.
Hand Protection Chemical-Resistant GlovesGloves with a Polyvinyl alcohol (PVA) coating are recommended for excellent resistance to ketones.[4][5] Butyl or fluoroelastomer gloves can also be considered.[5]
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Not typically required with adequate ventilationWork in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an eyewash station and safety shower are accessible.[6]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required PPE as outlined in the table above.

  • Handling:

    • Ground and bond containers when transferring the liquid to prevent static discharge.[1]

    • Use non-sparking tools.[1]

    • Keep the container tightly closed when not in use.[1][6]

    • Avoid inhalation of vapor or mist.[6]

    • Prevent contact with skin and eyes.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][6] No smoking in the handling area.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][6]

    • Keep containers tightly closed and sealed.[6]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

    • The waste container should be suitable for flammable liquids.

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Irritant).

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Procedure:

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Do not dispose of the chemical down the drain.

Safe Handling Workflow

A Preparation B Don PPE A->B Verify safety equipment C Handling in Fume Hood B->C Proceed with caution D Accidental Exposure? C->D Continuous monitoring E First Aid (Eyewash/Shower) D->E Yes F Complete Work D->F No E->C Seek medical attention if needed G Waste Collection F->G Segregate waste H Doff PPE G->H Seal waste container I Proper Disposal H->I Follow institutional protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.